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  • Product: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester
  • CAS: 182370-56-5

Core Science & Biosynthesis

Foundational

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester chemical properties

An In-depth Technical Guide to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: Properties, Synthesis, and Applications in Drug Discovery Introduction (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, with C...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: Properties, Synthesis, and Applications in Drug Discovery

Introduction

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, with CAS Number 182370-56-5, is a chiral building block of significant interest to the pharmaceutical and biotechnological industries.[1][2] Its structure is distinguished by several key functional groups that make it a versatile synthon for complex molecule synthesis. These features include a stereodefined hydroxyl group at the C3 position, an amine group at the C5 position protected by a tert-butyloxycarbonyl (Boc) group, and an ethyl ester terminus.

This combination of a chiral alcohol, a protected amine, and an ester within a five-carbon chain offers multiple strategic advantages for medicinal chemists. It serves as a valuable precursor for creating modified amino acids, peptide mimetics, and intricate linkers for targeted therapies. This guide provides a senior application scientist's perspective on its chemical properties, a plausible synthetic workflow, its critical applications in drug development, and essential safety protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, determining appropriate solvents, and establishing correct storage conditions.

PropertyValueReference
CAS Number 182370-56-5[1][2][3]
Molecular Formula C₁₂H₂₃NO₅[1][2]
Molecular Weight 261.31 g/mol [1][2]
Appearance Pale-yellow to Yellow-brown Liquid[3]
Storage Conditions Long-term storage at 2-8°C[3]
Synonyms (R)-Ethyl 5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate, Ethyl (3R)-5-(Boc-amino)-3-hydroxypentanoate[1]
InChI Key UQTWSBWPFGVCAK-SECBINFHSA-N[1][3]
SMILES CCOC(=O)CCCNC(=O)OC(C)(C)C[3]

Analytical Characterization and Spectroscopic Profile

A robust analytical characterization is essential to confirm the identity and purity of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. The expected spectroscopic data serves as a benchmark for quality control.

Caption: Chemical structure with numbering for spectral assignment.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The nine protons of the Boc protecting group will appear as a sharp singlet around 1.4 ppm. The ethyl ester will present as a triplet (CH₃, ~1.2 ppm) and a quartet (CH₂, ~4.1 ppm). The protons on the pentanoic acid backbone (C2, C3, C4, C5) will be more complex. The C3 proton, attached to the carbon with the hydroxyl group, should appear as a multiplet around 4.0 ppm. The adjacent methylene protons at C2 and C4 will be diastereotopic due to the C3 chiral center, likely resulting in complex multiplets. The C5 methylene protons, adjacent to the Boc-protected nitrogen, would be expected around 3.2 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework. Key signals include the carbonyl carbons of the ester (~172 ppm) and the Boc group (~156 ppm), the carbon bearing the hydroxyl group (C3, ~68 ppm), and the quaternary carbon of the Boc group (~80 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 262.16 or the sodium adduct [M+Na]⁺ at m/z 284.14.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the hydroxyl group (~3400 cm⁻¹), a strong carbonyl stretch for the ester (~1730 cm⁻¹), and another carbonyl stretch for the Boc carbamate (~1690 cm⁻¹).

Synthesis and Purification Workflow

While multiple synthetic routes exist, a common strategy involves the stereoselective reduction of a corresponding β-ketoester. This approach provides a reliable method for establishing the required (R)-stereochemistry at the C3 position.

4.1 Illustrative Synthetic Protocol

This protocol is a representative example of how this compound can be synthesized, grounded in established chemical transformations.[4]

  • Step 1: Synthesis of Ethyl 5-(Boc-amino)-3-oxopentanoate.

    • Rationale: The initial step involves creating the β-ketoester backbone. This can be achieved through various condensation reactions, such as the reaction of a Meldrum's acid derivative with a Boc-protected amino aldehyde.

    • Procedure: To a solution of a suitable Boc-protected amino acid derivative (e.g., Boc-β-Alanine) in an anhydrous solvent like THF, add an activating agent such as carbonyldiimidazole (CDI). After activation, react the intermediate with the magnesium salt of ethyl malonate. Acidic workup and purification yield the target β-ketoester.

  • Step 2: Asymmetric Reduction to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

    • Rationale: This is the key stereochemistry-defining step. A chiral reducing agent or a catalyst is used to selectively produce the (R)-alcohol. Ruthenium-based catalysts with chiral ligands (e.g., (R)-BINAP) are highly effective for this transformation.

    • Procedure: Dissolve the β-ketoester from Step 1 in a degassed solvent like ethanol. Add a catalytic amount of a chiral ruthenium catalyst, such as RuCl₂[(R)-BINAP]. Pressurize the reaction vessel with hydrogen gas (H₂) and stir at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • Step 3: Purification and Quality Control.

    • Rationale: After the reaction, the final product must be isolated and purified from the catalyst and any remaining starting material or byproducts.

    • Procedure: After depressurization, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes. Combine the pure fractions and confirm the product's identity and purity using NMR and MS as described in Section 3.0.

4.2 Synthesis Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase start Boc-Protected Amino Acid Derivative ketoester Ethyl 5-(Boc-amino)-3-oxopentanoate start->ketoester Condensation reduction Asymmetric Reduction (e.g., RuCl₂[(R)-BINAP], H₂) ketoester->reduction product_crude Crude (R)-Product reduction->product_crude purification Silica Gel Chromatography product_crude->purification qc Analytical QC (NMR, MS, HPLC) purification->qc product_final Pure (R)-N-Boc-5-Amino- 3-hydroxy-pentanoic acid ethyl ester qc->product_final Purity Confirmed

Caption: Illustrative workflow for synthesis and purification.

Applications in Drug Development

The unique structural features of this molecule make it a powerful tool in modern drug discovery.

  • Chiral Building Block for Complex Synthesis: The defined stereocenter is paramount for creating enantiomerically pure active pharmaceutical ingredients (APIs). Many drugs exhibit stereospecific binding to their biological targets, and using chiral synthons like this one eliminates the need for difficult chiral separations later in the synthesis.

  • Peptidomimetics and Modified Peptides: The γ-amino acid scaffold can be incorporated into peptide sequences. This modification can impart resistance to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of a peptide-based drug. The hydroxyl group provides a handle for further modification, such as glycosylation or attachment of other functional moieties.

  • PROTAC and Linker Chemistry: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Similar Boc-protected amino-pentanoic acid structures are used as versatile linkers in PROTAC development.[5] The hydroxyl group on this specific molecule offers a convenient point for conjugation, adding another dimension to linker design.

  • Prodrug Strategies: The ester and hydroxyl groups can be leveraged in prodrug design to improve a drug's pharmacokinetic properties, such as solubility or cell permeability.[6] For instance, the hydroxyl group could be esterified with a promoiety that is cleaved in a target tissue, releasing the active drug.

5.1 Relationship between Structure and Application

G cluster_features Structural Features cluster_apps Drug Development Applications center_node (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester chiral_oh (R)-Hydroxy Group center_node->chiral_oh boc_amine Boc-Protected Amine center_node->boc_amine ester Ethyl Ester center_node->ester backbone γ-Amino Acid Backbone center_node->backbone chiral_synthesis Stereospecific Synthesis chiral_oh->chiral_synthesis protac PROTAC Linkers (Conjugation Site) chiral_oh->protac peptidomimetics Peptidomimetics (Enhanced Stability) boc_amine->peptidomimetics prodrug Prodrug Design (Solubility/Permeability) ester->prodrug backbone->peptidomimetics

Caption: Linking molecular features to their primary applications.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

CategoryInformationReference
GHS Pictogram Exclamation Mark[3]
Signal Word Warning[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)[3]
  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid direct contact with skin and eyes. Prevent inhalation of vapors.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from moisture or air.

Conclusion

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry and multifunctional nature provide chemists with a reliable and versatile platform for constructing novel therapeutics, from modified peptides to advanced targeted degradation agents like PROTACs. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the research and development pipeline.

References

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]

  • Boc-(R)-3-amino-5-phenylpentanoic acid | 218608-83-4. J&K Scientific. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. [Link]

  • Amino Acids in the Development of Prodrugs. PubMed Central (PMC). [Link]

  • Boc-5-Ava-OH [27219-07-4]. Aapptec Peptides. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

Sources

Exploratory

An In-depth Technical Guide to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: A Cornerstone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Modern Drug Design In the landscape of modern pharmaceutical development, the principle of chirality is of pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Modern Drug Design

In the landscape of modern pharmaceutical development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a drug molecule can dictate its interaction with biological targets, leading to profound differences in efficacy, safety, and metabolic profiles between enantiomers.[1][2] (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a meticulously designed chiral building block, exemplifies the application of stereochemical control in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a hydroxyl group at the C3 position with a defined (R)-configuration and a protected amino group, makes it an invaluable intermediate, particularly in the synthesis of blockbuster drugs such as Atorvastatin.[3] This guide provides a comprehensive overview of its chemical properties, advanced synthesis methodologies, analytical characterization, and critical applications in drug discovery.

Molecular Overview

  • Chemical Name: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • Synonyms: (R)-Ethyl 5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate, ethyl (3R)-5-tert-butoxycarbonylamino-3-hydroxypentanoate[1]

  • CAS Number: 182370-56-5[1]

PropertyValueSource
Molecular Formula C₁₂H₂₃NO₅[1]
Molecular Weight 261.31 g/mol [1]
Appearance Pale-yellow to Yellow-brown Liquid[4]
Storage 2-8°C for long-term storage[4]

Strategic Synthesis: Achieving Stereochemical Purity

The synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester with high enantiomeric purity is a critical challenge, addressed through several strategic approaches. The primary goal is the stereoselective formation of the C3 hydroxyl group in the (R)-configuration.

Biocatalytic Approach: The Power of Aldolases

The most advanced and industrially favored method for synthesizing the chiral side-chain of statins involves enzymatic catalysis.[3][5] Deoxyribose-5-phosphate aldolase (DERA) has emerged as a powerful biocatalyst for this transformation. This enzyme facilitates a tandem aldol reaction, constructing the carbon backbone while precisely setting the two crucial stereocenters, including the (R)-hydroxyl group, with exceptional enantiomeric and diastereomeric excess.[5]

The enzymatic process offers significant advantages over traditional chemical synthesis, including mild reaction conditions, high stereoselectivity, and a reduced environmental footprint.[3] Research has led to the development of highly efficient and scalable processes using DERA, achieving high volumetric productivity suitable for industrial-scale production.[5]

Diagram: Biocatalytic Synthesis of Statin Side-Chain Precursor

G cluster_start Starting Materials cluster_enzyme Enzymatic Reaction cluster_product Intermediate Product cluster_final Target Synthon A Acetaldehyde DERA DERA Enzyme (Deoxyribose-5-phosphate aldolase) A->DERA B Chloroacetaldehyde B->DERA C Lactone Intermediate with (3R, 5S) stereochemistry DERA->C Tandem Aldol Reaction D (R)-N-Boc-5-Amino- 3-hydroxy-pentanoic acid ethyl ester C->D Further Chemical Modification

Caption: Biocatalytic route using DERA enzyme for statin side-chain synthesis.

Chemical Synthesis: Stereoselective Reduction

A common chemical strategy to introduce the chiral hydroxyl group is the enantioselective reduction of the corresponding β-keto ester, ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate. This method relies on the use of a chiral reducing agent or a catalyst that preferentially delivers a hydride to one face of the ketone.

Experimental Protocol: Enantioselective Reduction

  • Preparation of the β-Keto Ester: The starting material, ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate, is prepared from N-Boc-β-alanine.

  • Asymmetric Reduction: The β-keto ester is dissolved in an appropriate solvent (e.g., THF, Methanol) and cooled to a low temperature (typically -78°C to 0°C). A solution of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), is added slowly.

  • Reaction Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the careful addition of a protic solvent (e.g., methanol or saturated ammonium chloride solution). The product is then extracted into an organic solvent (e.g., ethyl acetate).[2]

  • Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2] The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.[2]

Diagram: Chemical Synthesis Workflow via Stereoselective Reduction

G A N-Boc-β-alanine B Ethyl 5-(tert-butoxycarbonylamino) -3-oxopentanoate A->B Esterification & Activation D Enantioselective Reduction (Low Temperature) B->D C Chiral Reducing Agent (e.g., CBS Catalyst + Borane) C->D E Crude Product Mixture D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Pure (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester G->H

Caption: Step-wise chemical synthesis of the target molecule.

Application in Drug Development: The Atorvastatin Case Study

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a pivotal intermediate in the synthesis of Atorvastatin (Lipitor®), a leading medication for lowering cholesterol.[3] The chiral side chain derived from this building block is essential for the drug's inhibitory activity on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

The synthesis of Atorvastatin typically involves the Paal-Knorr pyrrole synthesis, where the chiral amino side chain, obtained after deprotection of the Boc group and other modifications of our title compound, is condensed with a 1,4-diketone to form the central pyrrole ring of the drug. The precise (3R, 5R) stereochemistry of the dihydroxyheptanoate side chain in Atorvastatin is critical for its biological activity, and this is directly templated from chiral precursors like (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Analytical Characterization

Ensuring the chemical purity and stereochemical integrity of this intermediate is crucial. A combination of analytical techniques is employed for its characterization.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester (triplet and quartet), the Boc protecting group (singlet around 1.4 ppm), and the methylene and methine protons of the pentanoic acid backbone. The proton on the carbon bearing the hydroxyl group would appear as a multiplet.
¹³C NMR Resonances for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyls of the Boc group, and the carbons of the ethyl group and the pentanoic acid chain.
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 261.31 g/mol .
Chiral HPLC Separation of the (R) and (S) enantiomers on a chiral stationary phase to determine the enantiomeric excess (e.e.) of the synthesized product.

While specific spectral data is proprietary and found in patents and internal company documentation, the expected patterns are well-established for N-Boc protected amino hydroxy esters.[6]

Conclusion and Future Outlook

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester stands as a testament to the power of asymmetric synthesis in modern medicine. Its role as a key building block for Atorvastatin and potentially other therapeutic agents underscores the necessity for efficient and scalable methods to produce enantiomerically pure intermediates. While biocatalysis, particularly with enzymes like DERA, is paving the way for greener and more efficient production, robust chemical synthesis routes remain vital for research and development. The continued focus on developing novel stereoselective methodologies will undoubtedly expand the utility of such chiral synthons, enabling the creation of next-generation therapeutics with enhanced precision and safety profiles.

References

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Available at: [Link]

  • Jennewein, S., et al. (2006). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 103(39), 14284-14289. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic synthesis of atorvastatin intermediates. ResearchGate. Available at: [Link]

  • Seebach, D., & Züger, M. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. Available at: [Link]

  • Heathcock, C. H., & Seebach, D. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. Available at: [Link]

  • Miller, S. A., & Seebach, D. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. Available at: [Link]

  • Kumar, A., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Available at: [Link]

  • Singh, A., et al. (2019). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Tsuboi, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Tsuboi, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Profile of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Foreword (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a chiral building block with significant applications in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a chiral building block with significant applications in medicinal chemistry and drug development, demands a thorough understanding of its structural and spectroscopic characteristics for effective utilization in synthesis and quality control. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific molecule, this paper synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's structure is paramount to interpreting its spectroscopic data. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS: 182370-56-5) possesses several key functional groups that will give rise to characteristic spectroscopic signals.[1][2]

  • Ester Group: The ethyl ester functionality includes a carbonyl (C=O) and two C-O single bonds.

  • Secondary Alcohol: The hydroxyl (-OH) group at the chiral center (C3) is a key feature.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile amine protecting group, characterized by a carbonyl and a tert-butyl group.

  • Amine Linkage: A carbamate linkage connects the Boc group to the amino functionality.

  • Aliphatic Chain: A flexible five-carbon backbone forms the core of the molecule.

Caption: Molecular structure of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of the title compound in a common solvent like CDCl₃ would exhibit distinct signals for each proton environment.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12q2H-O-CH₂ -CH₃
~3.95m1H-CH(OH )-
~3.25m2H-CH₂ -NHBoc
~2.45d2H-CO-CH₂ -CH(OH)-
~1.80m2H-CH(OH)-CH₂ -CH₂-
~1.44s9H-C(CH₃ )₃
~1.25t3H-O-CH₂-CH₃
(broad)s1H-NH -
(broad)s1H-OH

Rationale Behind Predicted Chemical Shifts and Multiplicities:

  • Ethyl Ester Protons: The methylene protons (-O-CH₂ -CH₃) adjacent to the oxygen are expected to appear as a quartet around 4.12 ppm due to coupling with the neighboring methyl group. The terminal methyl protons (-O-CH₂-CH₃ ) will be a triplet at approximately 1.25 ppm.

  • Methine Proton: The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is anticipated to be a multiplet around 3.95 ppm, coupled to the adjacent methylene groups.

  • Methylene Protons Adjacent to Nitrogen: The protons on the carbon next to the nitrogen of the Boc-protected amine (-CH₂ -NHBoc) are predicted to be a multiplet around 3.25 ppm.

  • Methylene Protons Alpha to the Carbonyl: The protons on the carbon adjacent to the ester carbonyl (-CO-CH₂ -CH(OH)-) are expected to be diastereotopic and appear as a doublet of doublets or a multiplet around 2.45 ppm.

  • Methylene Protons at C4: The protons of the methylene group between the hydroxyl-bearing carbon and the amine-bearing carbon (-CH(OH)-CH₂ -CH₂-) are expected to resonate as a multiplet around 1.80 ppm.

  • Boc Group Protons: The nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet at approximately 1.44 ppm.

  • NH and OH Protons: The chemical shifts of the amine and alcohol protons are highly dependent on concentration, temperature, and solvent. They are expected to appear as broad singlets and may exchange with deuterium in D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~172.5C =O (Ester)
~156.0C =O (Boc)
~79.5-C (CH₃)₃
~68.0-C H(OH)-
~60.5-O-C H₂-CH₃
~42.0-CO-C H₂-CH(OH)-
~39.0-C H₂-NHBoc
~37.0-CH(OH)-C H₂-CH₂-
~28.5-C(C H₃)₃
~14.2-O-CH₂-C H₃

Rationale Behind Predicted Chemical Shifts:

  • Carbonyl Carbons: The ester carbonyl carbon is expected to be the most downfield signal at around 172.5 ppm, while the carbamate carbonyl of the Boc group will appear at approximately 156.0 ppm.

  • Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group is predicted to be around 79.5 ppm.

  • Carbon with Hydroxyl Group: The carbon atom bonded to the hydroxyl group (-C H(OH)-) is expected to resonate at about 68.0 ppm.

  • Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-C H₂-CH₃) is predicted around 60.5 ppm, and the methyl carbon (-O-CH₂-C H₃) at approximately 14.2 ppm.

  • Aliphatic Carbons: The remaining methylene carbons in the chain are expected in the 37-42 ppm range.

  • Boc Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give a strong signal around 28.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (C₁₂H₂₃NO₅), the molecular weight is 261.31 g/mol .[3]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 261 is expected due to the lability of the molecule.

  • Loss of tert-Butyl: A prominent peak at m/z = 204 ([M - 57]⁺) corresponding to the loss of the tert-butyl radical is highly probable.

  • Loss of isobutylene: A peak at m/z = 205 ([M - 56]⁺) from the loss of isobutylene is also expected.

  • Loss of the Boc Group: Fragmentation leading to the loss of the entire Boc group (101 amu) could result in a peak at m/z = 160.

  • Loss of the Ethoxy Group: A peak at m/z = 216 ([M - 45]⁺) from the loss of the ethoxy radical is possible.

  • Other Fragments: Further fragmentation of the carbon chain will lead to a series of smaller peaks.

Electrospray Ionization (ESI):

In ESI, the protonated molecule [M+H]⁺ at m/z = 262 and the sodium adduct [M+Na]⁺ at m/z = 284 are expected to be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)MediumO-H stretch (alcohol)
~3350 (broad)MediumN-H stretch (carbamate)
~2980, 2935, 2875Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (Boc carbamate)
~1520StrongN-H bend (amide II)
~1250, 1170StrongC-O stretch (ester and carbamate)
~1050MediumC-O stretch (alcohol)

Rationale Behind Predicted Absorption Bands:

  • O-H and N-H Stretching: A broad band around 3400 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. The N-H stretch of the carbamate will appear as a broad peak around 3350 cm⁻¹.

  • C-H Stretching: Multiple peaks in the 2875-2980 cm⁻¹ region are due to the symmetric and asymmetric stretching of the various C-H bonds in the molecule.

  • Carbonyl Stretching: Two distinct and strong carbonyl absorption bands are expected. The ester carbonyl will be at a higher frequency (~1735 cm⁻¹) compared to the carbamate carbonyl of the Boc group (~1690 cm⁻¹).

  • N-H Bending: The N-H bending vibration (amide II band) is expected to be a strong band around 1520 cm⁻¹.

  • C-O Stretching: Strong C-O stretching vibrations from the ester, carbamate, and alcohol groups will be present in the fingerprint region (1050-1250 cm⁻¹).

Experimental Protocols

To obtain high-quality spectroscopic data, the following general protocols are recommended:

Sample Preparation:

  • Ensure the sample of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved by column chromatography on silica gel.

  • For NMR analysis, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • For IR analysis, the sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃).

  • For MS analysis, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion into the mass spectrometer.

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_DataAnalysis Data Analysis & Interpretation PurifiedSample High-Purity Sample NMR NMR Spectroscopy (¹H, ¹³C) PurifiedSample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (EI, ESI) PurifiedSample->MS Prepare dilute solution IR Infrared Spectroscopy PurifiedSample->IR Thin film or solution StructureElucidation Structural Elucidation NMR->StructureElucidation PurityAssessment Purity Assessment NMR->PurityAssessment MS->StructureElucidation MS->PurityAssessment IR->StructureElucidation

Caption: General workflow for the spectroscopic analysis of the title compound.

Instrumental Parameters (General Recommendations):

  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for better resolution. Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

  • MS: For EI, a standard ionization energy of 70 eV is used. For ESI, typical source parameters should be optimized for the compound.

  • IR: A Fourier-transform infrared (FTIR) spectrometer with a resolution of 4 cm⁻¹ is generally sufficient.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers and drug development professionals can more effectively characterize this important chiral building block, ensure its purity, and confidently utilize it in their synthetic endeavors. The provided rationale and protocols serve as a valuable resource for interpreting experimental data and troubleshooting potential issues. It is important to reiterate that the presented data are predictive and should be confirmed with experimental analysis of a purified sample.

References

  • PubChem. Ethyl 3-hydroxypentanoate. [Link]

  • Molbase. Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (R)- (9CI). [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • NIST WebBook. Butanoic acid, 3-hydroxy-, ethyl ester. [Link]

Sources

Foundational

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester molecular weight

An In-Depth Technical Guide to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester For Researchers, Scientists, and Drug Development Professionals Abstract (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a v...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a stereodefined secondary alcohol, a Boc-protected amine, and an ethyl ester, makes it a strategic intermediate for the synthesis of complex molecules, particularly peptidomimetics and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol derived from chiral pool methodologies, robust analytical procedures for quality control, and insights into its chemical reactivity and applications in drug development.

Core Molecular Profile

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, also known as (R)-Ethyl 5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate, is a non-commercial chemical entity primarily used in research and development.[1][2] Its structure combines the stability of the tert-butyloxycarbonyl (Boc) protecting group with the versatile reactivity of the hydroxyl and ester functional groups.[3][4]

Chemical Structure & Properties

The molecular structure contains a single chiral center at the C3 position, conferring its specific optical activity and making it a crucial synthon for stereoselective synthesis.

Caption: Chemical Structure of the Topic Molecule.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₂₃NO₅[1][5]
Molecular Weight 261.31 g/mol [1][5]
CAS Number 182370-56-5[1][5]
Appearance Pale-yellow to yellow-brown liquid[6]
Storage Conditions 2-8°C, long-term[6]
InChI Key UQTWSBWPFGVCAK-SECBINFHSA-N[1]
Synonyms (R)-Ethyl 5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate; ethyl (3R)-5-tert-butoxycarbonylamino-3-hydroxypentanoate[1][2]

Synthesis Strategy: Asymmetric Reduction

The synthesis of enantiomerically pure β-hydroxy esters is a cornerstone of modern asymmetric synthesis.[7] A robust and scalable approach to prepare the title compound is through the asymmetric reduction of a precursor β-keto ester, namely ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate. This method is favored for its high stereoselectivity and operational simplicity. The chiral starting material can be derived from the amino acid pool, specifically from L-aspartic acid or L-glutamic acid, making this a chiral pool synthesis approach.[][9]

Rationale Behind the Synthetic Pathway

The chosen pathway involves two main stages: the synthesis of the β-keto ester intermediate and its subsequent stereoselective reduction.

  • Intermediate Synthesis: The β-keto ester can be formed via a condensation reaction, such as a Claisen condensation or by coupling a protected amino acid derivative with an acetate equivalent. This provides the necessary carbon skeleton.

  • Asymmetric Reduction: The key stereocenter is introduced by reducing the ketone. Using a chiral reducing agent or a catalyst, such as a Noyori-type ruthenium catalyst or a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst), ensures the formation of the desired (R)-hydroxyl stereoisomer with high enantiomeric excess (e.e.).[7] This is a field-proven method for generating chiral alcohols.

synthesis_workflow start Chiral Pool Precursor (e.g., Boc-L-Asp-OtBu) step1 Synthesis of β-Keto Ester Ethyl 5-(Boc-amino)-3-oxopentanoate start->step1 Multi-step conversion step2 Asymmetric Ketone Reduction (e.g., Ru-BINAP catalyst, H₂) step1->step2 Key Stereoselective Step purify Chromatographic Purification (Silica Gel) step2->purify product (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester purify->product

Caption: Proposed Synthetic Workflow.

Detailed Synthesis Protocol

This protocol describes the asymmetric reduction of the β-keto ester intermediate.

Materials:

  • Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate

  • (R)-Ru(OAc)₂-BINAP catalyst

  • Hydrogen gas (H₂)

  • Degassed Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation vessel with ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate (1 equivalent) and the (R)-Ru(OAc)₂-BINAP catalyst (0.01 equivalents).

  • Degassing: Purge the vessel with argon gas to ensure an inert atmosphere.

  • Solvent Addition: Add degassed ethanol as the solvent.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the recommended pressure (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 40°C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Workup: Carefully depressurize the vessel. Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: Dissolve the crude residue in a minimal amount of ethyl acetate and purify by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester as a pale-yellow oil.

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Structural Verification: NMR & Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation, while Mass Spectrometry (MS) confirms the molecular weight.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ 5.0-5.3 (br s, 1H): -NH- of the Boc group.

  • δ 4.15 (q, J=7.1 Hz, 2H): -OCH₂CH₃ of the ethyl ester.

  • δ 3.9-4.0 (m, 1H): -CH(OH)-.

  • δ 3.5 (br s, 1H): -OH.

  • δ 3.1-3.3 (m, 2H): -CH₂NHBoc.

  • δ 2.4-2.5 (d, J=6.5 Hz, 2H): -CH₂COO-.

  • δ 1.6-1.8 (m, 2H): -CH(OH)CH₂CH₂-.

  • δ 1.44 (s, 9H): -C(CH₃)₃ of the Boc group.

  • δ 1.26 (t, J=7.1 Hz, 3H): -OCH₂CH₃ of the ethyl ester.

Expected ¹³C NMR Data (101 MHz, CDCl₃):

  • δ 172.5: Ester carbonyl (C=O).

  • δ 156.0: Carbamate carbonyl (C=O).

  • δ 79.5: Quaternary carbon of Boc group (-C(CH₃)₃).

  • δ 68.0: Carbinol carbon (-CH(OH)-).

  • δ 60.8: Ester methylene (-OCH₂CH₃).

  • δ 42.0: Methylene adjacent to ester (-CH₂COO-).

  • δ 38.5: Methylene adjacent to amine (-CH₂NH-).

  • δ 35.0: Methylene beta to hydroxyl (-CH(OH)CH₂-).

  • δ 28.4: Methyl carbons of Boc group (-C(CH₃)₃).

  • δ 14.2: Methyl carbon of ethyl ester (-OCH₂CH₃).

Mass Spectrometry (ESI+): Expected [M+H]⁺ = 262.16, [M+Na]⁺ = 284.14.

Purity & Enantiomeric Excess: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both chemical purity and enantiomeric excess (e.e.).[10][11][12] The separation relies on the differential interaction of the R and S enantiomers with a chiral stationary phase (CSP).[13]

hplc_workflow sample Dissolve sample in Mobile Phase inject Inject onto Chiral HPLC System sample->inject separate Separation on Chiral Stationary Phase (e.g., Chiralpak AD-H) inject->separate detect UV Detection (e.g., 210 nm) separate->detect analyze Data Analysis detect->analyze result Determine Purity (% Area) and Enantiomeric Excess (% e.e.) analyze->result

Caption: Chiral HPLC Analytical Workflow.

Self-Validating HPLC Protocol:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a racemic standard to confirm baseline separation of the two enantiomers. The resolution factor should be >1.5.

  • Analysis: The (R)-enantiomer will have a specific retention time. The % e.e. is calculated as: [((Area_R - Area_S) / (Area_R + Area_S))] x 100.

Chemical Reactivity and Handling

Understanding the molecule's reactivity is key to its successful application in multi-step syntheses.

The Boc Protecting Group

The Boc group is stable under basic, nucleophilic, and hydrogenolytic conditions but is readily cleaved under acidic conditions.[3][14]

  • Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane efficiently removes the Boc group, liberating the primary amine. This transformation is clean, producing gaseous isobutylene and carbon dioxide as byproducts.[14]

The Hydroxyl Group

The secondary alcohol is a versatile handle for further functionalization.

  • Oxidation: Can be oxidized to the corresponding ketone using reagents like Dess-Martin periodinane or Swern oxidation.

  • Esterification/Etherification: Can be acylated or alkylated to introduce further complexity.

  • Leaving Group Conversion: Can be converted into a good leaving group (e.g., mesylate, tosylate) to facilitate substitution reactions.

The Ethyl Ester

The ester group is susceptible to hydrolysis under both acidic and basic conditions.[15][16]

  • Saponification: Basic hydrolysis with a base like lithium hydroxide (LiOH) in a THF/water mixture will yield the corresponding carboxylate salt, which can be protonated to the free carboxylic acid.

  • Amidation: Can be converted directly to amides via aminolysis, although this often requires harsh conditions. A more common route is hydrolysis to the acid followed by amide coupling.

Applications in Drug Development

Chiral β-hydroxy-γ-amino acids and their derivatives are important structural motifs in a variety of pharmaceutical agents. They serve as key intermediates in the synthesis of:

  • Peptidomimetics: The hydroxy-ethylene isostere is a classic transition-state analog for aspartyl proteases, making this building block valuable for developing inhibitors of enzymes like HIV protease and renin.[17]

  • Bioactive Molecules: The unique spacing and stereochemistry of the functional groups allow for precise interaction with biological targets. Compounds containing this scaffold are explored for applications in neuroscience and as modifiers of bioactive compounds to enhance efficacy.[18][19]

  • Custom Synthesis: As a versatile chiral building block, it enables the construction of complex molecular architectures required in early-stage drug discovery campaigns.[18][19]

Conclusion

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a high-value synthetic intermediate whose utility is derived from its specific stereochemistry and orthogonal protecting group strategy. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its preparation and quality assessment. Its strategic importance as a chiral building block ensures its continued relevance in the synthesis of next-generation therapeutics and complex organic molecules.

References

  • Basel, Y., & Hassner, A. (2000). Dual protection of amino functions involving Boc. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Agosta, C., et al. (2002).
  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Okumura, T., et al. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science, 60(9), 461-468.
  • Subramanian, G. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Baran Lab. (n.d.). Creativity from the Chiral Pool: Amino Acids. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Schunck, W. H., et al. (2000). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Analytical Biochemistry, 283(1), 114-123.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Metrolab. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Retrieved from [Link]

  • J&K Scientific. (n.d.). Boc-(R)-3-amino-5-phenylpentanoic acid | 218608-83-4. Retrieved from [Link]

  • YouTube. (2019). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1).
  • ResearchGate. (n.d.). Three categories of chiral pool use in asymmetric synthesis.
  • PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions.
  • PubMed Central. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • PubMed. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid.
  • PrepChem.com. (n.d.). Synthesis of t-Butyl 3-hydroxypentanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S).
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

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Exploratory

An In-depth Technical Guide to the Synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Abstract (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a stereodefined β-hydroxy group and a protected γ-amino functiona...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a stereodefined β-hydroxy group and a protected γ-amino functionality, makes it a critical precursor for the synthesis of various biologically active molecules, most notably the side chains of top-selling statin drugs like atorvastatin and rosuvastatin.[1][2][3] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable synthon. We will dissect various methodologies, focusing on the selection of starting materials and the chemical logic that underpins each route. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the field-proven insights necessary to make informed decisions in a laboratory or process chemistry setting.

Strategic Overview: The Synthetic Challenge

The core challenge in synthesizing ethyl (R)-5-(tert-butoxycarbonylamino)-3-hydroxypentanoate lies in the precise, stereocontrolled installation of the hydroxyl group at the C-3 position, in the desired (R)-configuration. The selection of a synthetic strategy is therefore a critical decision, dictated by factors such as scalability, cost of starting materials, access to specialized equipment (e.g., biocatalysis reactors), and desired enantiomeric purity. This guide will focus on the most prevalent and effective strategies: asymmetric reduction of a β-keto ester precursor and approaches from the chiral pool.

The Preeminent Strategy: Asymmetric Reduction of a β-Keto Ester

The most direct and widely adopted route to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester involves the stereoselective reduction of the corresponding prochiral β-keto ester, ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate. This approach is favored for its convergence and the high levels of stereoselectivity achievable.

Synthesis of the β-Keto Ester Precursor

The starting β-keto ester can be synthesized from N-Boc-β-alanine. The β-amino acid is activated, often as an N-acyl-imidazoles or mixed anhydride, and then reacted with the magnesium salt of ethyl malonate (Meldrum's acid can also be used), followed by decarboxylation to yield the desired precursor.

Core Transformation: Stereoselective Ketone Reduction

With the β-keto ester in hand, the critical stereocenter is introduced via asymmetric reduction. Two powerful methodologies dominate this space: biocatalytic reduction and chelation-controlled chemical reduction.

Biocatalysis offers an exceptionally efficient and environmentally benign path to the target molecule. Ketoreductases (KREDs) are enzymes that can reduce carbonyls to alcohols with exquisite enantioselectivity and diastereoselectivity.[4][5]

Causality & Expertise: The power of KREDs lies in their precisely shaped active sites. The enzyme orients the substrate in a specific conformation, exposing one face of the ketone to the hydride donor (typically NADPH or NADH), thus ensuring the formation of a single stereoisomer. Commercially available KRED libraries allow for rapid screening to identify an enzyme that provides the desired (R)-alcohol with high conversion and enantiomeric excess (>99% ee is common). This method avoids the use of heavy metal catalysts and often operates in aqueous media under mild conditions.[5]

Experimental Protocol: KRED-Mediated Reduction of Ethyl 5-(N-Boc-amino)-3-oxopentanoate

1. Enzyme and Cofactor Preparation:

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Dissolve the selected ketoreductase (e.g., from a commercial screening kit) in the buffer.

  • In a separate vessel, dissolve the cofactor, typically NAD(P)H. For process scale, a cofactor regeneration system is essential. A common system uses glucose and glucose dehydrogenase (GDH) to convert inexpensive glucose into gluconic acid, regenerating NAD(P)H from NAD(P)+.

2. Reaction Setup:

  • To a thermostated reaction vessel, add the buffer, the cofactor regeneration components (glucose, GDH, NAD(P)+), and the KRED solution.

  • Begin gentle stirring and bring the solution to the optimal temperature for the enzyme (typically 25-35 °C).

  • Dissolve the substrate, ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate, in a water-miscible co-solvent (e.g., isopropanol, DMSO) to a final concentration that avoids enzyme inhibition (typically 10-50 g/L).

  • Add the substrate solution to the enzyme mixture to initiate the reaction.

3. Monitoring and Work-up:

  • Monitor the reaction progress by HPLC or GC by taking small aliquots over time. Look for the disappearance of the starting ketone and the appearance of the product alcohol.

  • Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

For laboratories not equipped for biocatalysis, classic chemical methods remain highly effective. The Narasaka-Prasad reduction is a prime example of a hydroxyl-directed reduction, though in this case, we are reducing a ketone in the presence of a nearby amide. A more direct approach uses a borane reagent in the presence of a chiral oxazaborolidine catalyst, known as the Corey-Bakshi-Shibata (CBS) reduction.

However, a simpler and effective method for related β-hydroxy ketones involves chelation control. By using a bidentate Lewis acid and a hydride source, a rigid six-membered ring intermediate can be formed.[6] This intermediate locks the conformation of the molecule, forcing the hydride to attack from the less sterically hindered face, thereby controlling the stereochemical outcome.

Causality & Expertise: The choice of reducing agent and conditions is paramount. For instance, sodium borohydride (NaBH₄) alone would show little to no selectivity. However, reagents like di-isopinocampheylchloroborane (DIP-Chloride) or using a chelation-control strategy with a reagent like Bu₂BOMe followed by NaBH₄ can provide high levels of diastereoselectivity by creating a sterically biased transition state.[6]

Data Summary: Comparison of Reduction Methodologies
MethodCatalyst/ReagentTypical Selectivity (ee/de)Key AdvantagesKey Disadvantages
Biocatalytic (KRED) Ketoreductase, NAD(P)H>99% eeExtremely high selectivity, mild/green conditions, scalable.Requires specific enzymes, initial screening can be costly.
CBS Reduction Chiral Oxazaborolidine, BH₃90-98% eeHigh selectivity, well-established methodology.Requires stoichiometric chiral catalyst, cryogenic temperatures.
Chelation Control Bu₂BOMe / NaBH₄85-95% deOperationally simple, avoids expensive catalysts.Selectivity can be substrate-dependent, may require optimization.
Workflow Visualization

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction cluster_2 Final Product N-Boc-beta-alanine N-Boc-beta-alanine Activation Activation N-Boc-beta-alanine->Activation Ethyl_Malonate_Reaction Reaction with Ethyl Malonate Anion Activation->Ethyl_Malonate_Reaction Keto_Ester Ethyl 5-(N-Boc-amino) -3-oxopentanoate Ethyl_Malonate_Reaction->Keto_Ester Reduction_Step Stereoselective Reduction Keto_Ester->Reduction_Step KRED Biocatalysis (KRED) + Cofactor Reduction_Step->KRED Path A Chemical Chemical Reduction (e.g., CBS, Chelation) Reduction_Step->Chemical Path B Purification Purification (Chromatography) KRED->Purification Chemical->Purification Final_Product (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester Purification->Final_Product

Caption: Synthetic workflow via asymmetric reduction of a β-keto ester.

Alternative Strategy: Aldol Reaction Approach

A classical organocatalytic or metal-catalyzed asymmetric aldol reaction can also be employed to construct the β-hydroxy-γ-amino acid framework.[7][8] This strategy involves the reaction of an enolate derived from ethyl acetate with a suitable N-Boc protected amino-aldehyde.

Causality & Expertise: The success of this route hinges on the choice of catalyst to control the facial selectivity of the enolate attack on the aldehyde. Chiral catalysts, such as proline or Cinchona alkaloid derivatives, can create a chiral environment that directs the formation of the desired (R)-hydroxyl stereocenter with good diastereo- and enantioselectivity.[9] While powerful, this route can be more challenging to optimize than the reduction of a pre-formed β-keto ester, as it requires controlling the stereochemistry during a C-C bond-forming step.

Conceptual Workflow Visualization

G Start_Aldehyde N-Boc-aminoacetaldehyde Aldol_Reaction Asymmetric Aldol Reaction Start_Aldehyde->Aldol_Reaction Start_Enolate Ethyl Acetate Enolate Start_Enolate->Aldol_Reaction Workup Workup & Purification Aldol_Reaction->Workup Catalyst Chiral Catalyst (e.g., Proline, Chiral Amine) Catalyst->Aldol_Reaction Final_Product (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester Workup->Final_Product

Caption: Conceptual workflow for the asymmetric aldol reaction approach.

Conclusion and Outlook

References

  • Myers, A. G., et al. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 67(34), 6131-6137.
  • Ni, Y., et al. (2012).
  • Myers, A. G., et al. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 67(34), 6131-6137.
  • Findrik, Z., et al. (2020).
  • Contente, M. L., & Paradisi, F. (2021).
  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Thesis.
  • Gotor-Fernández, V., et al. (2022). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI.
  • Organic Chemistry, Reaction Mechanism. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube.
  • Corey, E. J., & Helal, C. J. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. Journal of Organic Chemistry, 69(19), 6489-92.

Sources

Foundational

A Comprehensive Technical Guide to the Stereochemistry of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Abstract: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a valuable chiral building block in medicinal chemistry and drug discovery, belonging to the class of β-hydroxy γ-amino acids.[1] Its utility is intrins...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a valuable chiral building block in medicinal chemistry and drug discovery, belonging to the class of β-hydroxy γ-amino acids.[1] Its utility is intrinsically linked to its specific stereochemical configuration, which dictates its interaction with biological targets. This technical guide provides an in-depth exploration of the stereochemistry of the (R)-enantiomer, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing its three-dimensional structure, outline strategies for its stereoselective synthesis, and detail rigorous analytical methodologies for its stereochemical verification. The causality behind experimental choices is emphasized throughout, ensuring a blend of theoretical understanding and practical, field-proven insights.

Section 1: Introduction to a Key Chiral Building Block

Chemical Identity and Structure

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a non-proteinogenic amino acid derivative characterized by a five-carbon chain.[1] Key functional groups include an ethyl ester at the C1 position, a hydroxyl group at C3, and a tert-butyloxycarbonyl (Boc)-protected amine at the C5 position. The chiral center, and the focus of this guide, is the carbon atom at the C3 position.

PropertyValue
Systematic Name ethyl (3R)-5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate[2]
CAS Number 182370-56-5[3]
Molecular Formula C₁₂H₂₃NO₅[2][3]
Molecular Weight 261.31 g/mol [2]
InChI Key UQTWSBWPFGVCAK-SECBINFHSA-N[2]
The Significance of Stereochemistry in Drug Development

In pharmacology, the three-dimensional arrangement of atoms in a molecule is critical. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[4][5][6] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, the ability to synthesize and confirm the absolute stereochemistry of a chiral building block like (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is not merely an academic exercise; it is a prerequisite for the development of safe and effective pharmaceuticals.[7]

Context: β-Hydroxy γ-Amino Acids in Synthesis

Chiral β-hydroxy γ-amino acids are privileged structural motifs found in numerous biologically active natural products, including pepstatin and the didemnins.[1] Their defined stereochemistry and versatile functional groups make them ideal starting points for diversity-oriented synthesis (DOS) and the construction of complex target molecules.[1][8] The presence of adjacent hydroxyl and amino groups provides a scaffold for creating specific hydrogen bonding patterns crucial for molecular recognition at enzyme active sites or protein-protein interfaces.

Section 2: Defining the (R) Configuration: The Cahn-Ingold-Prelog System

The "(R)" designation is assigned based on a set of universally accepted rules known as the Cahn-Ingold-Prelog (CIP) priority system.[9][10][11] This system provides an unambiguous method for defining the absolute configuration of a stereocenter.

Fundamental Principles of CIP Priority Rules
  • Atomic Number: Priority is assigned to the four atoms directly attached to the chiral center based on their atomic number. The higher the atomic number, the higher the priority.[12][13]

  • First Point of Difference: If two directly attached atoms are the same (a "tie"), we move outward along their respective chains until the first point of difference is encountered. The chain with the atom of higher atomic number at this point receives higher priority.[9]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[9][12]

Step-by-Step Assignment for the C3 Stereocenter

For (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, the chiral center is C3. The four groups attached to it are:

  • -OH (hydroxyl)

  • -H (hydrogen)

  • -CH₂CH₂NHBoc (Boc-aminoethyl)

  • -CH₂COOEt (ethoxycarbonylmethyl)

Priority Assignment:

  • Priority 1: The oxygen atom of the -OH group has the highest atomic number (8) of the directly attached atoms.

  • Priority 2: Both remaining non-hydrogen groups are attached via carbon (atomic number 6). We must look at the next atoms.

    • The -CH₂COOEt group's carbon is bonded to (C, H, H). The next carbon is double-bonded to one oxygen and single-bonded to another.

    • The -CH₂CH₂NHBoc group's carbon is bonded to (C, H, H). The next carbon is bonded to a nitrogen.

    • Comparing the atoms attached to the second carbon in each chain, the -CH₂C OOEt group has a carbon bonded to two oxygens (by CIP rules for the double bond), while the -CH₂C H₂NHBoc group has a carbon bonded to a nitrogen. Since oxygen (atomic number 8) has a higher atomic number than nitrogen (7), the -CH₂COOEt group has higher priority.

  • Priority 3: The -CH₂CH₂NHBoc group.

  • Priority 4: The -H atom has the lowest atomic number (1).

Determining Configuration: To assign the configuration, the molecule is oriented so that the lowest priority group (-H, priority 4) points away from the observer. The path from priority 1 to 2 to 3 is then traced. For this molecule, this path proceeds in a clockwise direction, hence the designation (R) , from the Latin rectus for "right".

CIP_Assignment C3 C3 sub1 1 -OH C3->sub1 sub2 2 -CH₂COOEt C3->sub2 sub3 3 -CH₂CH₂NHBoc C3->sub3 sub4 4 -H C3->sub4 (away) p1 p2 p1->p2 p3 p2->p3

Figure 1: CIP priority assignment for the C3 stereocenter.

Section 3: Stereoselective Synthesis Strategies

Achieving high enantiomeric purity is paramount. The choice of synthetic strategy is driven by the need to control the formation of the C3 stereocenter. While numerous methods exist for synthesizing β-amino acids, a common and reliable approach involves the stereoselective reduction of a β-keto ester precursor.[8][14]

Causality in Stereocontrol: Asymmetric Reduction

The rationale for using an asymmetric reduction is that a chiral catalyst or reagent will create a diastereomeric transition state with the prochiral ketone. The energetic difference between the two possible transition states (one leading to the R-alcohol and the other to the S-alcohol) dictates the stereochemical outcome. Catalysts such as those based on ruthenium with chiral ligands (e.g., BINAP) are highly effective for this transformation.

Synthesis_Workflow start β-Keto Ester Precursor (Ethyl 5-(Boc-amino)-3-oxopentanoate) step1 Asymmetric Hydrogenation [e.g., Ru(II)-((R)-BINAP)Cl₂ catalyst, H₂] start->step1 product_crude Crude Product (Mixture of (R)- and (S)-enantiomers, (R) is major) step1->product_crude step2 Purification (Silica Gel Chromatography) product_crude->step2 final_product Final Product ((R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester) step2->final_product validation Stereochemical Validation (Chiral HPLC, NMR) final_product->validation Analytical_Workflow cluster_primary Primary Analysis cluster_orthogonal Orthogonal Confirmation start Purified Synthetic Product hplc Chiral HPLC Analysis start->hplc decision e.e. > 99%? hplc->decision pass Stereochemistry Confirmed (R)-Enantiomer decision->pass Yes fail Further Purification or Re-synthesis decision->fail No nmr NMR with Chiral Derivatizing Agent compare Compare e.e. results nmr->compare pass->nmr

Figure 3: Self-validating workflow for stereochemical analysis.

Section 5: Applications in Drug Discovery

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester serves as a versatile scaffold. The Boc-protected amine can be deprotected and coupled with other amino acids or carboxylic acids in peptide synthesis. [5][15]The ethyl ester can be hydrolyzed to the free acid, providing another handle for amide bond formation. The hydroxyl group can be used as a key hydrogen bond donor or can be further functionalized. This trifunctional nature allows for its incorporation into a wide array of complex molecules, including peptidomimetics, enzyme inhibitors, and other small molecule therapeutics where precise spatial orientation is required for biological activity. [6]

Section 6: Conclusion

A thorough understanding and rigorous verification of the stereochemistry of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester are fundamental to its successful application in research and development. This guide has detailed the theoretical basis for its (R) configuration via the CIP rules, outlined a practical approach for its stereoselective synthesis, and presented a robust, self-validating analytical workflow. By employing a primary method like chiral HPLC and confirming with an orthogonal technique such as NMR with a chiral derivatizing agent, researchers can proceed with confidence, knowing that the stereochemical integrity of this critical building block is assured. This diligence is the cornerstone of reproducible science and the development of stereochemically pure pharmaceutical agents.

References

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Exploratory

The Strategic Synthesis and Application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: A Keystone Chiral Building Block in Modern Drug Development

Abstract (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a meticulously designed chiral synthon, has emerged as a pivotal intermediate in the asymmetric synthesis of complex pharmaceuticals. Its unique structural...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a meticulously designed chiral synthon, has emerged as a pivotal intermediate in the asymmetric synthesis of complex pharmaceuticals. Its unique structural arrangement, featuring a protected amine, a stereodefined hydroxyl group, and a reactive ester moiety, positions it as a versatile building block for constructing key pharmacophores. This technical guide provides an in-depth exploration of the primary synthetic strategies for this compound, focusing on the asymmetric reduction of a β-keto ester precursor. Furthermore, it elucidates the compound's critical role in the development of innovative therapeutics, including statins and antiviral agents, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Significance of a Chiral Intermediate

In the landscape of medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often intrinsically linked to its pharmacological activity and safety profile. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (Figure 1) represents a quintessential example of a chiral building block, providing a pre-installed stereocenter that streamlines the synthesis of complex target molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amino functionality, allowing for selective transformations at other sites of the molecule, while the ethyl ester provides a handle for further synthetic manipulations.

Figure 1: Chemical Structure of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification catalyst Ru-BINAP Catalyst reactor High-Pressure Reactor catalyst->reactor precursor Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate precursor->reactor solvent Methanol solvent->reactor hydrogenation Pressurize with H₂ (e.g., 50 atm) Heat (e.g., 50 °C) reactor->hydrogenation workup Solvent Removal hydrogenation->workup purification Column Chromatography workup->purification product (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester purification->product

Caption: Generalized workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

  • Catalyst Preparation: In a glovebox, a solution of a chiral ruthenium catalyst, such as a Ru-BINAP complex, is prepared in an appropriate solvent like methanol.

  • Reaction Setup: The substrate, ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate, is dissolved in methanol in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor, which is then sealed and purged with hydrogen gas. The reactor is pressurized to a specified pressure (e.g., 50 atm) and heated to a controlled temperature (e.g., 50 °C). The reaction is stirred for a designated period until completion, monitored by techniques like TLC or HPLC.

  • Work-up and Purification: After cooling and depressurization, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

ParameterTypical Value/ConditionRationale
CatalystRu(OAc)₂[(R)-BINAP]Provides high enantioselectivity for the reduction of β-keto esters.
SolventMethanolSolubilizes both the substrate and catalyst.
Hydrogen Pressure50-100 atmHigher pressure often increases the reaction rate.
Temperature40-60 °CBalances reaction rate and catalyst stability.
Substrate:Catalyst Ratio1000:1 to 10,000:1High turnover numbers are desirable for process efficiency.
Typical Yield>90%Demonstrates the efficiency of the transformation.
Enantiomeric Excess (ee)>98%Critical for the utility of the chiral product.
Biocatalytic Asymmetric Reduction

The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers a green and highly selective alternative to chemical catalysis. Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and engineered E. coli strains expressing specific ketoreductases can efficiently reduce β-keto esters to their corresponding chiral β-hydroxy esters. [1] Experimental Protocol: Biocatalytic Reduction using Baker's Yeast

  • Yeast Culture Preparation: A suspension of baker's yeast and a carbon source (e.g., sucrose) is prepared in water and allowed to ferment.

  • Substrate Addition: The substrate, ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate, is added to the fermenting yeast culture.

  • Reaction: The mixture is stirred at room temperature for an extended period (24-72 hours). The progress of the reduction is monitored by GC or HPLC.

  • Work-up and Purification: The yeast cells are removed by filtration (e.g., through Celite). The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography.

ParameterTypical Value/ConditionRationale
BiocatalystSaccharomyces cerevisiaeReadily available, inexpensive, and contains a variety of reductases.
Carbon SourceSucrose or GlucoseProvides the necessary reducing equivalents (NADH/NADPH) for the enzymatic reduction.
SolventWaterGreen and biocompatible solvent for the biocatalyst.
TemperatureRoom Temperature (25-30 °C)Optimal for yeast viability and enzyme activity.
Typical Yield60-80%Generally lower than chemo-catalytic methods but highly selective.
Enantiomeric Excess (ee)>95%Demonstrates the high stereoselectivity of the enzymatic process.

Applications in Drug Development: A Versatile Chiral Synthon

The enantiomerically pure (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a valuable precursor in the synthesis of a variety of pharmaceuticals. Its bifunctional nature allows for its incorporation into diverse molecular architectures.

Synthesis of Statin Side Chains

Statins are a class of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis. [2]Many synthetic statins, such as Atorvastatin, feature a chiral dihydroxy heptanoic acid side chain. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and its derivatives serve as key building blocks for constructing this crucial side chain, ensuring the correct stereochemistry at the C3 hydroxyl group, which is essential for potent HMG-CoA reductase inhibition.

Synthetic Utility in Statin Synthesis:

G start (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester step1 Further Elaboration start->step1 e.g., chain extension step2 Coupling with Heterocyclic Core step1->step2 end Statin Analogue step2->end

Caption: Role in the convergent synthesis of statins.

Precursor for Novel Antiviral Agents

The chiral β-amino alcohol motif present in (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a common feature in a number of antiviral compounds, including HIV protease inhibitors. [3][4]The stereodefined hydroxyl and amino groups can form critical hydrogen bonds with the active site of viral enzymes, leading to potent inhibition. This building block provides a convenient starting point for the synthesis of complex peptidomimetics designed to target viral proteases.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester stands as a testament to the power of chiral building blocks in modern drug discovery. Its efficient and stereoselective synthesis, primarily through the asymmetric reduction of its β-keto ester precursor, provides a reliable source of this valuable intermediate. The strategic incorporation of this synthon into the synthetic routes of complex pharmaceuticals, such as statins and antiviral agents, highlights its significance in streamlining the drug development process. As the demand for enantiomerically pure drugs continues to grow, the importance of well-characterized and readily accessible chiral building blocks like (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester will undoubtedly increase, solidifying its place as a cornerstone of asymmetric synthesis in the pharmaceutical industry.

References

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Foundational

The Emergence of a Key Chiral Building Block: A Technical History of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Introduction: The landscape of cardiovascular medicine was revolutionized by the advent of statins, a class of drugs that effectively lower cholesterol levels by inhibiting HMG-CoA reductase.[1] While the initial discove...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of cardiovascular medicine was revolutionized by the advent of statins, a class of drugs that effectively lower cholesterol levels by inhibiting HMG-CoA reductase.[1] While the initial discoveries were of fungal metabolites, the pursuit of more potent and synthetically accessible statins led to the development of fully synthetic drugs like atorvastatin (Lipitor®) and rosuvastatin (Crestor®). Central to the success of these synthetic statins is a chiral side chain, a 3,5-dihydroxyheptanoic acid moiety, which mimics the natural substrate of the HMG-CoA reductase enzyme. The precise stereochemistry of this side chain is critical for its biological activity. This technical guide delves into the discovery and history of a pivotal chiral building block, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester , tracing its evolution from early synthetic strategies to modern, more efficient methodologies.

The Dawn of Synthetic Statins and the Challenge of Chirality

The first synthesis of atorvastatin in 1985 by Bruce Roth at Parke-Davis was a significant milestone.[2] However, this initial route was racemic, meaning it produced a mixture of stereoisomers, only one of which was the desired active compound. The separation of these isomers was a challenging and inefficient process, highlighting the critical need for an enantioselective synthesis that could produce the correct stereoisomer from the outset. This need spurred extensive research into the development of chiral building blocks that could be incorporated into the statin structure, ensuring the correct three-dimensional arrangement of atoms.

Early Synthetic Strategies: From Chiral Pool to Diastereoselective Approaches

The initial forays into the asymmetric synthesis of the statin side chain often relied on the "chiral pool" approach. This strategy utilizes readily available, naturally occurring chiral molecules as starting materials. For the atorvastatin side chain, compounds like iso-ascorbic acid (a stereoisomer of vitamin C) and L-malic acid were employed to establish the necessary stereocenters.[3]

As the demand for atorvastatin grew, more scalable and efficient synthetic routes were sought. A significant advancement came with the development of diastereoselective reduction methods. These methods involve the reduction of a prochiral ketone to a secondary alcohol, where the stereochemical outcome is controlled by a chiral auxiliary or a chiral reagent. A key precursor in these syntheses was a β-ketoester, which could be reduced to the desired syn-1,3-diol present in the statin side chain.

The Rise of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

It is within this context of evolving synthetic strategies that (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester emerged as a highly valuable and versatile intermediate. The molecule incorporates several key features that make it ideal for the synthesis of statin side chains:

  • Correct Stereochemistry: The (R)-configuration at the 3-hydroxy position is the desired stereochemistry for biological activity.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a stable and reliable means of protecting the amino functionality. The Boc group is robust under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for the subsequent coupling of the side chain to the core of the statin molecule.[4]

  • Ethyl Ester: The ethyl ester serves to protect the carboxylic acid, preventing it from undergoing unwanted reactions during the synthesis. It can be readily hydrolyzed in a later step to reveal the free carboxylic acid.

The synthesis of this key intermediate often involves the diastereoselective reduction of its corresponding β-ketoester, ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate .

A Representative Synthetic Approach: Diastereoselective Reduction

A common strategy to synthesize (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester involves the following key steps:

  • Preparation of the β-ketoester: The synthesis typically begins with the preparation of ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate.

  • Diastereoselective Reduction: The crucial step is the reduction of the ketone at the 3-position to a hydroxyl group with the correct (R) stereochemistry. This is often achieved using a chiral reducing agent or a catalyst that directs the hydride attack from a specific face of the ketone.

The following diagram illustrates the general workflow for the synthesis of the target compound via diastereoselective reduction.

G cluster_0 Synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester start Starting Materials (e.g., Boc-protected amino acid derivative) ketoester Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate start->ketoester Preparation reduction Diastereoselective Reduction (e.g., with a chiral reducing agent) ketoester->reduction Substrate product (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester reduction->product Stereoselective Conversion

General synthetic workflow.

The Biocatalytic Revolution: A Greener Path to the Statin Side Chain

While chemical methods for the synthesis of the statin side chain were successful, they often required harsh reagents, cryogenic temperatures, and multiple protection/deprotection steps. The quest for more efficient, cost-effective, and environmentally friendly processes led to the exploration of biocatalysis.

Enzymes, as highly specific and efficient catalysts, offered an attractive alternative. Several key enzyme classes have been successfully employed for the synthesis of statin side chain precursors, including:

  • Diketoreductases: These enzymes can catalyze the stereoselective double reduction of a β,δ-diketo ester, establishing both chiral hydroxyl groups in a single step with high precision.[5][6]

  • Deoxyribose-5-phosphate aldolase (DERA): DERA has proven to be a powerful tool for the synthesis of the statin side chain through a tandem aldol reaction, creating the carbon backbone and setting the stereochemistry simultaneously.

These biocatalytic methods represent a significant leap forward in the synthesis of statin intermediates, offering milder reaction conditions, higher stereoselectivity, and a reduced environmental footprint.

The following table summarizes the evolution of synthetic methodologies for the statin side chain, highlighting the progression towards more efficient and sustainable approaches.

MethodologyKey FeaturesAdvantagesDisadvantages
Racemic Synthesis & Chiral Resolution Production of a mixture of stereoisomers followed by separation.Access to the target molecule in early stages of discovery.Inefficient (maximum 50% yield of desired isomer), costly separation process.
Chiral Pool Synthesis Utilization of naturally occurring chiral starting materials.Establishes stereochemistry from the outset.Limited availability of suitable starting materials, may require lengthy synthetic sequences.
Diastereoselective Chemical Synthesis Use of chiral auxiliaries or reagents to control stereochemistry.High stereoselectivity, scalable.Often requires stoichiometric amounts of chiral reagents, may involve cryogenic conditions.
Biocatalysis (e.g., DERA, Diketoreductases) Use of enzymes to catalyze key stereoselective transformations.High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and activity can be challenging, substrate scope may be limited.

Conclusion

The discovery and development of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is intrinsically linked to the broader story of the quest for safer and more effective statin drugs. Its emergence as a key chiral building block reflects the evolution of synthetic organic chemistry, from early reliance on racemic mixtures and chiral pool starting materials to the sophisticated and highly efficient diastereoselective and biocatalytic methods employed today. The history of this molecule serves as a testament to the ingenuity of chemists and biochemists in overcoming complex synthetic challenges to deliver life-saving medicines. As drug development continues to evolve, the principles of stereoselective synthesis and the pursuit of greener chemical processes, exemplified by the history of this important intermediate, will undoubtedly remain at the forefront of pharmaceutical research.

References

  • Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids. 2010 Jun;39(1):305-8. doi: 10.1007/s00726-009-0390-0. Epub 2009 Nov 16. [Link]

  • Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. ResearchGate. (2025-08-07). [Link]

  • Chemo‐Enzymatic Approach to Statin Side‐Chain Building Blocks. ResearchGate. (2025-08-09). [Link]

  • Statin History. News-Medical.Net. [Link]

  • Atorvastatin. Wikipedia. [Link]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. (2025-07-10). [Link]

  • The synthetic routes to atorvastatin intermediate. The KRED Route... ResearchGate. [Link]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Semantic Scholar. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. PubMed. [Link]

  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

  • Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses. [Link]

  • Methyl 5-(((tert-butoxy)carbonyl)amino)-3-oxopentanoate. PubChem. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. (2020-01-01). [Link]

  • Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8. Organic Letters. (2017-03-02). [Link]

  • Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. (2025-08-06). [Link]

  • Aldolase-catalysed synthesis of chiral building blocks for statins. ResearchGate. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

An In-Depth Guide to the Application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in Synthetic Chemistry For researchers, scientists, and professionals in drug development, the strategic use of chiral buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the strategic use of chiral building blocks is fundamental to creating effective and safe therapeutics. Chirality plays a pivotal role in molecular recognition, directly influencing a drug's efficacy, safety, and pharmacokinetic profile.[1][2] (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a valuable chiral synthon, prized for its trifunctional nature. It incorporates a stereodefined hydroxyl group, a readily deprotectable Boc-protected amine, and a modifiable ethyl ester, making it a versatile intermediate for constructing complex, high-value molecules.[]

The presence of these distinct functional groups allows for selective chemical transformations, enabling its incorporation into a wide array of molecular scaffolds. This guide provides a detailed overview of this compound's properties and offers robust, field-proven protocols for its application, particularly focusing on the critical step of N-Boc deprotection, a gateway to further synthetic manipulations.

Compound Profile: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

A clear understanding of the physicochemical properties of a starting material is the foundation of successful synthesis. The table below summarizes the key characteristics of the title compound.

PropertyValueSource(s)
CAS Number 182370-56-5[4][5][6][7]
Molecular Formula C₁₂H₂₃NO₅[4][6]
Molecular Weight 261.31 g/mol [4][6]
Appearance Pale-yellow to Yellow-brown Liquid[7]
Storage Store at 2-8°C for long-term stability[7]
Synonyms (R)-Ethyl 5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate, (3R)-3-hydroxy-5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid ethyl ester[4][8]
InChI Key UQTWSBWPFGVCAK-SECBINFHSA-N[4][7]
SMILES CCOC(=O)CCCNC(=O)OC(C)(C)C[7]

Core Applications in Drug Discovery and Development

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is more than just an intermediate; it is a key component for accessing privileged structures in medicinal chemistry. Its primary value lies in its role as a precursor to β-amino acids and their derivatives, which are crucial components of many biologically active compounds.[9][10]

  • Synthesis of Peptidomimetics: The γ-amino acid backbone provided by this building block is essential for creating peptides with modified structures. These peptidomimetics often exhibit enhanced stability against enzymatic degradation and improved pharmacokinetic properties compared to their natural counterparts.

  • Development of Small Molecule Inhibitors: The hydroxy and amine functionalities can be elaborated to mimic transition states or key binding interactions within enzyme active sites, making it a valuable starting point for inhibitors of proteases, kinases, and other enzymes.

  • Construction of Complex Natural Products: Many natural products with therapeutic potential contain polyfunctional amino acid fragments. This building block provides a chiral starting point for the efficient and stereocontrolled synthesis of such complex targets.[]

  • Linker Chemistry: Functionalized linkers are critical in modern drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11] While this specific molecule is not a direct linker, its deprotected form can be readily incorporated into linker synthesis strategies.

Experimental Protocol 1: Acid-Catalyzed N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[12][] The following protocol details a standard and reliable method for the deprotection of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester using trifluoroacetic acid (TFA).

Causality and Mechanistic Insight

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate by a strong acid (like TFA). This is followed by the loss of the stable tert-butyl cation, which is then quenched, often forming isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine as its corresponding salt (in this case, the trifluoroacetate salt). This process is highly efficient and typically proceeds to completion at room temperature.[14]

Experimental Workflow: N-Boc Deprotection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Boc-protected amine in Dichloromethane (DCM) B Cool solution to 0 °C (Ice Bath) A->B C Add Trifluoroacetic Acid (TFA) dropwise B->C D Stir at 0 °C, then warm to RT C->D E Monitor reaction by TLC D->E F Concentrate in vacuo E->F G Neutralize with sat. NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Wash with Brine, Dry (Na₂SO₄) H->I J Filter and Concentrate I->J K Purify via Column Chromatography (if necessary) J->K Product Product K->Product

Caption: Workflow for the acid-catalyzed deprotection of the N-Boc group.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester≥97%CymitQuimica, Santa Cruz BiotechnologyStarting Material
Dichloromethane (DCM), anhydrousACS GradeFisher ScientificReaction Solvent
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichDeprotection Reagent
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab PreparedNeutralization
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Brine (Saturated NaCl solution)-Lab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying Agent
Silica Gel60 Å, 230-400 mesh-Thin Layer Chromatography (TLC)
Round-bottom flask, magnetic stirrer, ice bath-Standard Lab EquipmentReaction Setup
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1.0 eq.). Dissolve the compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Addition of Acid: Add trifluoroacetic acid (TFA, 4-5 eq.) to the stirred solution dropwise using a syringe or dropping funnel. Self-Validation Check: The addition should be slow to control any potential exotherm.

  • Reaction Progression: Continue stirring the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 10% Methanol in DCM. The product, being a free amine (salt), will have a much lower Rf value (be more polar) than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~8).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[15]

    • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: The resulting free amine, (R)-5-Amino-3-hydroxy-pentanoic acid ethyl ester, can often be used in the next step without further purification. If necessary, purification can be achieved by silica gel column chromatography. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Working with any chemical requires adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and all other reagents before beginning any experiment.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Hazardous Reagents:

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. All manipulations must be performed in a certified chemical fume hood.

    • Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

  • General Precautions: Handle the starting material and product in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
  • Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • (R)-N-BOC-5-AMINO-3-HYDROXY-PENTANOIC ACID ETHYL ESTER. CymitQuimica.
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester | CAS 182370-56-5. Santa Cruz Biotechnology.
  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester | CAS 182370-56-5. Santa Cruz Biotechnology.
  • Amine Protection / Deprotection. Fisher Scientific.
  • (R)-N-Boc-5-Amino-3-Hydroxy-Pentanoic Acid Ethyl Ester, 182370-56-5. Amadis Chemical.
  • Boc-5-Ava-OH 97 27219-07-4. Sigma-Aldrich.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Semantic Scholar.
  • (R)-N-BOC-5-AMINO-3-HYDROXY-PENTANOIC ACID ETHYL ESTER. CymitQuimica.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
  • BOC-Amino Acids. BOC Sciences.
  • Boc-(R)-3-amino-5-phenylpentanoic acid | 218608-83-4. J&K Scientific.
  • Boc-(R)-3-amino-5-phenylpentanoic acid. Chem-Impex.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024).
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
  • 5-Boc-amino-pentanoic acid PROTAC Linker chemical. Selleck Chemicals.

Sources

Application

Application Notes & Protocols: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Unique Building Block for Advanced Peptidomimetics In the landscape of modern drug discovery and peptide science, the rational design of pep...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Advanced Peptidomimetics

In the landscape of modern drug discovery and peptide science, the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is paramount for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester stands out as a specialized building block of significant interest. Its unique structure, featuring a hydroxyl group on the β-carbon and an extended amino-carboxy backbone, allows for the synthesis of peptide analogues with modified conformations, enhanced resistance to enzymatic degradation, and novel biological activities.[1]

This molecule is particularly valuable for constructing analogues of statins, a class of drugs that inhibit HMG-CoA reductase to lower cholesterol levels.[3][4][5][6] The core 3-hydroxy-5-amino-pentanoic acid scaffold mimics the transition state of the HMG-CoA reductase reaction, making it a powerful pharmacophore in medicinal chemistry.[3][6]

This guide provides a comprehensive overview of the physicochemical properties of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and detailed, field-proven protocols for its successful incorporation into peptide sequences using standard Boc-based synthesis strategies.

Physicochemical Properties & Structure

A clear understanding of the reagent's properties is the foundation of successful synthesis.

Table 1: Physicochemical Data

Property Value
Compound Name (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester
Synonyms (R)-Ethyl 5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate
CAS Number 182370-56-5
Molecular Formula C₁₂H₂₃NO₅
Molecular Weight 261.31 g/mol
Appearance Pale-yellow to Yellow-brown Liquid

| Storage | Store at 2-8°C for long-term stability |

Caption: Chemical Structure of the Title Compound.

Core Concepts for Application

The successful use of this building block hinges on understanding three key stages: converting the ester to a reactive acid, coupling it to a peptide chain, and deprotecting its amine for further elongation.

Prerequisite: Ester Hydrolysis (Saponification)

The title compound is supplied as an ethyl ester, which protects the C-terminal carboxylic acid. For use in standard peptide synthesis where the carboxyl group must be activated for coupling, this ester must first be hydrolyzed to the free carboxylic acid.[7][8] This is typically achieved under basic conditions (saponification).[9][10] Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is preferred as it often minimizes side reactions and racemization compared to stronger bases like NaOH.[]

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the N-terminal amine. Its removal is the crucial first step in each cycle of peptide elongation, exposing the amine for coupling with the next amino acid.[12] Treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), cleaves the Boc group by forming a stable tert-butyl cation, which subsequently decomposes.[8] This process must be selective, leaving other acid-sensitive side-chain protecting groups and the peptide-resin linkage intact.

Peptide Bond Formation: The Role of Coupling Reagents

Forming a peptide (amide) bond requires the activation of the carboxylic acid group.[13] Modern coupling reagents, such as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient.[14][15] HBTU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive HOBt active ester.[16] This activated species is then readily attacked by the free N-terminal amine of the growing peptide chain to form the desired peptide bond with high efficiency and minimal racemization.[14][15]

Experimental Workflow & Protocols

The following diagram and protocols outline the complete process for integrating this unique building block into a peptide sequence.

workflow cluster_prep Building Block Preparation cluster_spps Peptide Synthesis Cycle ester (R)-N-Boc-AA-OEt (Title Compound) sapon Protocol 1: Saponification (LiOH, THF/H2O) ester->sapon acid (R)-N-Boc-AA-OH (Free Acid) sapon->acid couple Protocol 2: Peptide Coupling (HBTU, DIPEA) acid->couple resin H₂N-Peptide-Resin (or Amino Ester) resin->couple boc_peptide Boc-AA-Peptide-Resin couple->boc_peptide deprotect Protocol 3: Boc Deprotection (TFA, DCM) boc_peptide->deprotect elongated_peptide H₂N-AA-Peptide-Resin (Ready for next cycle) deprotect->elongated_peptide

Caption: Workflow for Incorporating the Building Block.

Protocol 1: Saponification of Ethyl Ester to Free Carboxylic Acid

Rationale: This protocol converts the chemically stable ethyl ester into the free carboxylic acid required for activation and coupling. LiOH is used as a mild base to minimize the risk of racemization or degradation of the Boc group. A mixed solvent system ensures solubility for both the substrate and the base.[9]

Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water (DI H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1.0 eq) in a 3:1 mixture of THF and DI H₂O (e.g., 15 mL THF and 5 mL H₂O for 1 mmol of ester).

  • Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow, dropwise addition of 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with DI H₂O and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid, typically as a viscous oil or solid. Verify the product by NMR or MS.

Protocol 2: Peptide Coupling using HBTU/DIPEA

Rationale: This protocol describes the activation of the newly formed carboxylic acid and its coupling to a free amine (e.g., on a resin-bound peptide). HBTU is a highly efficient coupling reagent that minimizes side reactions, and DIPEA acts as an organic base to facilitate the reaction without causing unwanted side reactions.[13][15]

Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid (from Protocol 1)

  • Resin-bound peptide with a free N-terminal amine (or an amino acid ester) (1.0 eq)

  • HBTU (1.0 eq relative to the acid)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq relative to the acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation (if applicable): Swell the peptide-resin in DMF for 30 minutes. If starting from a Boc-protected peptide-resin, first perform Boc deprotection as described in Protocol 3.

  • Activation: In a separate vessel, dissolve the (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid (1.0 eq) and HBTU (1.0 eq) in a minimal amount of DMF.

  • Add DIPEA (2.0 eq) to the activation mixture. Allow to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin (or amino ester).

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test for primary amines on resin). A negative test (beads remain colorless/yellow) indicates complete coupling.

  • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

Protocol 3: N-Terminal Boc Deprotection

Rationale: This essential step removes the Boc protecting group from the newly incorporated amino acid, preparing the peptide chain for the next coupling cycle. A solution of TFA in DCM provides sufficiently acidic conditions to cleave the Boc group rapidly without damaging most standard peptide-resin linkages.[8]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • DIPEA (for neutralization)

Procedure:

  • Wash the Boc-protected peptide-resin with DCM (2x).

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.

  • Neutralization: Wash the resin with a 5% DIPEA solution in DCM or DMF (2x, 5 minutes each) to neutralize the resulting trifluoroacetate salt and liberate the free amine.

  • Wash the resin again with DCM (3x) and DMF (3x) to prepare for the next coupling step. The peptide-resin is now ready for the next cycle, starting with Protocol 2.

References

  • Organic Chemistry Tube. (2021). HBTU, DIPEA Peptide Coupling Mechanism. [Link]

  • Wikipedia. HBTU. [Link]

  • Drug Hunter. (2025). Classics in Drug Discovery: A History of the Statins. [Link]

  • Wikipedia. Discovery and development of statins. [Link]

  • News-Medical.Net. (n.d.). Statin History. [Link]

  • Endo, A. (2010). A historical perspective on the discovery of statins. Proceedings of the Japan Academy, Series B, 86(5), 484-493. [Link]

  • Pineda, O., et al. (2012). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Organic letters, 14(7), 1776-1779. [Link]

  • eGyanKosh. Peptides-V, Synthesis-II. [Link]

  • Gairdner Foundation. (2017). Akira Endo- “Discovery and development of statins”. [Link]

  • Thieme. (n.d.). Houben-Weyl, Methods of Organic Chemistry, Vol. E 22a, 4th ed.[Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Google Patents. (n.d.).
  • Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • MySkinRecipes. (R)-3-(Boc-amino)-5-phenylpentanoic acid. [Link]

  • Preprints.org. (2025). Peptidomimetics as next – generation therapeutic applications. [Link]

  • Preprints.org. (2025). Peptidomimetics as next – generation therapeutic applications. [Link]

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Method

Application Notes & Protocols: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester as a Premier Chiral Building Block

Abstract This document provides a comprehensive technical guide on the application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a high-value chiral building block. We will explore its fundamental properties...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a high-value chiral building block. We will explore its fundamental properties, strategic importance in asymmetric synthesis, and provide detailed, field-proven protocols for its preparation and subsequent transformation. The primary focus will be on its pivotal role as a precursor to the chiral side chain of statin-class drugs, which are critical in the management of hypercholesterolemia.[1][2] This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D.

The Strategic Imperative for Chiral Building Blocks in Drug Discovery

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[3] Consequently, the interaction between a drug molecule and its biological target is highly dependent on the three-dimensional arrangement of atoms.[4] More than half of all small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of each enantiomer to ensure optimal efficacy and safety.[3]

Chiral building blocks are molecular fragments with predefined stereocenters that serve as foundational starting materials for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3][5] Their use offers several distinct advantages:

  • Accelerated R&D: They enable the rapid assembly of target molecules without the need for late-stage chiral separations or complex asymmetric inductions.[3]

  • Enhanced Efficacy: Chirality governs the complementarity between a drug and its target. Using the correct enantiomer ensures optimal binding and biological activity.[3]

  • Improved Safety Profile: Different enantiomers can have vastly different pharmacological and toxicological profiles. Utilizing a single, pure enantiomer minimizes the risk of off-target effects and toxicity associated with the unwanted isomer.[3][5]

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a prime example of such a building block, providing a synthetically versatile scaffold with a crucial (R)-configured hydroxyl group.

Compound Profile and Physicochemical Properties

This building block incorporates three key functional groups, each lending itself to distinct and orthogonal chemical transformations:

  • An (R)-hydroxyl group: The key stereocenter, essential for the biological activity of its downstream products.

  • A Boc-protected amine: A stable protecting group that can be cleanly removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.

  • An ethyl ester: Can be hydrolyzed to the corresponding carboxylic acid, reduced to an aldehyde or alcohol, or converted to an amide.

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate
Synonyms (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester
CAS Number 182370-56-5
Molecular Formula C₁₂H₂₃NO₅[6][7]
Molecular Weight 261.31 g/mol [6][7]
Appearance Pale-yellow to yellow-brown liquid[8]
Storage Store at 2-8°C for long-term stability[8]
InChI Key UQTWSBWPFGVCAK-SECBINFHSA-N[6]

Handling and Storage: This compound is intended for research use only.[7] It should be stored in a tightly sealed container in a refrigerator. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Core Application: Cornerstone of Statin Synthesis

Statins are a class of top-selling drugs that lower cholesterol by inhibiting HMG-CoA reductase.[1][2][9] A common structural feature of synthetic "super-statins" like Atorvastatin (Lipitor) and Rosuvastatin (Crestor) is a chiral 3,5-dihydroxyheptanoic acid side chain.[10][11] The (3R) stereochemistry of this side chain is critical for its inhibitory activity.

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester serves as a key C5 synthon, providing the C1-C5 fragment with the C3 hydroxyl group already installed in the correct absolute configuration.

G Statin Statin (e.g., Atorvastatin) SideChain Chiral 3,5-Dihydroxy Side Chain Statin->SideChain Retrosynthesis Aldehyde Key Aldehyde Intermediate SideChain->Aldehyde Disconnect BuildingBlock (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester Aldehyde->BuildingBlock Precursor

Caption: Retrosynthetic analysis of a statin drug.

The general synthetic strategy involves the reduction of the ethyl ester of our title compound to the corresponding aldehyde. This aldehyde then undergoes a subsequent chain-extension reaction (e.g., an aldol addition) to install the remaining carbons of the side chain, followed by a second stereoselective reduction to create the C5 hydroxyl group.

Synthetic Accessibility: The Asymmetric Reduction

The industrial production of this chiral building block hinges on the highly enantioselective reduction of its prochiral precursor, ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate (a β-keto ester). This transformation is a classic example where biocatalysis or asymmetric chemical catalysis is employed to set the crucial stereocenter.

Enzyme-catalyzed reductions, often using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are particularly powerful.[12][13] These biocatalysts contain dehydrogenases that deliver a hydride from a cofactor (like NADH or NADPH) to one face of the ketone with exquisite precision, yielding the (R)-alcohol in high enantiomeric excess (ee).

G Ketoester Ethyl 5-(Boc-amino)-3-oxopentanoate Catalyst Asymmetric Reduction (e.g., Ketoreductase, Baker's Yeast) Ketoester->Catalyst Product (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester Catalyst->Product >99% ee

Caption: Synthesis via asymmetric reduction of a β-keto ester.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and application of the title compound.

Protocol 1: Biocatalytic Synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

This protocol describes a general method for the asymmetric reduction of the precursor β-keto ester using commercially available baker's yeast, a cost-effective and environmentally benign approach.

Causality: Baker's yeast contains a multitude of oxido-reductase enzymes. While multiple enzymes are present, many follow Prelog's rule, preferentially delivering a hydride to the Re face of the carbonyl, which in this case yields the desired (R)-alcohol. Glucose is added not only as a carbon source for the yeast but also to regenerate the essential NADPH/NADH cofactors required for the reduction.

Materials:

  • Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate

  • Baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose

  • Tap water (dechlorinated by standing or boiling)

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a sanitized Erlenmeyer flask equipped with a magnetic stir bar, suspend baker's yeast (e.g., 50 g) in warm (30-35°C) dechlorinated tap water (200 mL).

  • Stir the suspension for 30 minutes at room temperature to activate the yeast.

  • Add D-glucose (e.g., 20 g) to the yeast suspension and continue stirring.

  • After 15 minutes, add a solution of ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate (e.g., 2.0 g) dissolved in a minimal amount of ethanol (~5 mL) dropwise to the fermenting mixture.

  • Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape and stir the reaction at room temperature for 48-72 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.

  • Filter the entire mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad thoroughly with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. The ethyl acetate layer will contain the product. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 30-50% ethyl acetate in hexanes) to yield the pure product.

  • Validation: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis. An ee of >95% is commonly achieved.

Protocol 2: DIBAL-H Reduction to (R)-N-Boc-5-amino-3-hydroxy-pentanal

This protocol details the selective reduction of the ethyl ester to the corresponding aldehyde, a key intermediate for chain extension in statin synthesis.

Causality: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At very low temperatures (typically -78°C), it can reduce esters to aldehydes. The reaction proceeds via a stable tetrahedral intermediate which, upon acidic or aqueous workup, collapses to the aldehyde. If the reaction is allowed to warm, over-reduction to the primary alcohol can occur. Therefore, strict temperature control is paramount for success.

Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • DIBAL-H (1.0 M solution in hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol (MeOH)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolve (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (e.g., 2.61 g, 10 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (e.g., 11 mL of 1.0 M solution, 11 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Workup: While maintaining the temperature at -78°C, quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL).

  • Remove the cooling bath and allow the mixture to warm to 0°C.

  • Add saturated aqueous Rochelle's salt solution (50 mL) and stir the mixture vigorously at room temperature until two clear layers form (this can take several hours to break up the aluminum emulsions).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30°C).

  • Validation: The resulting aldehyde is often unstable and should be used immediately in the next step without extensive purification. Purity can be assessed by ¹H NMR (look for the characteristic aldehyde proton signal around 9.8 ppm).

Conclusion

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a quintessential chiral building block that exemplifies the principles of modern asymmetric synthesis. Its strategic value is most prominently demonstrated in the efficient, large-scale synthesis of life-saving statin drugs. The well-defined stereocenter and orthogonally protected functional groups provide a reliable and versatile platform for complex molecule construction. The protocols detailed herein offer robust and scalable methods for both its preparation via biocatalysis and its conversion into advanced pharmaceutical intermediates, underscoring its critical role in the drug development pipeline.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Ni, Y., & Xu, J. H. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 39(1), 305–308.
  • Pollard, D. J., & Woodley, J. M. (2007). Synthesis of chiral building blocks for use in drug discovery. Trends in Biotechnology, 25(2), 66–73.
  • Jennewein, S., et al. (2005). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Organic Process Research & Development, 9(4), 493–498.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Enamine. Chiral Building Blocks Selection. Enamine.
  • Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 5(2), 91-98.
  • Sudar, M., et al. (2021).
  • ResearchGate. (2015). Synthesis of the Chiral Side Chain of Statins – Lactone versus Lactol Pathway.
  • Piatkevich, Y., et al. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix.
  • CymitQuimica. (R)-N-BOC-5-AMINO-3-HYDROXY-PENTANOIC ACID ETHYL ESTER. CymitQuimica.
  • Santa Cruz Biotechnology. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. Santa Cruz Biotechnology.
  • Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(13), 5829–5843.
  • ResearchGate. (2015). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast.
  • Myers, A. G., et al. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 66(33), 6393–6405.
  • Gotor-Fernández, V., & Gotor, V. (2017). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs.
  • Amadis Chemical. (R)-N-Boc-5-Amino-3-Hydroxy-Pentanoic Acid Ethyl Ester,182370-56-5. Amadis Chemical.
  • Alizadeh, N., & Shiri, A. (2024). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry.
  • Google Patents. (2012). Furanose derivatives and their applications in synthesis of statins.

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is profoundly influenced by the linker's composition and structure.[3][4] The linker is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[5][6][7] This guide details the strategic application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester , a sophisticated building block for constructing functional and effective PROTAC linkers. We provide in-depth scientific rationale and step-by-step protocols for its integration into PROTAC synthesis workflows.

The Rationale: Why Choose a Hydroxy-Amino Acid Building Block?

While simple alkyl and polyethylene glycol (PEG) chains have been the workhorses of early PROTAC development, the field is progressively moving towards more functionalized linkers to overcome challenges in solubility, cell permeability, and target selectivity.[1][4] (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester offers several distinct advantages that address these modern challenges.

  • Enhanced Hydrophilicity and Solubility: The presence of a hydroxyl group increases the polarity of the linker.[5] This is crucial as many PROTACs, due to their high molecular weight and often hydrophobic ligands, suffer from poor aqueous solubility, hindering their therapeutic development.[3][8]

  • Conformational Constraint and Pre-organization: The stereodefined hydroxyl group introduces a degree of rigidity into the otherwise flexible alkyl chain. This can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and increasing degradation efficiency.[9][10]

  • Vector for Further Modification: The secondary alcohol provides an additional, orthogonal chemical handle for further derivatization, allowing for the attachment of imaging agents, solubility enhancers, or other functional moieties if required.

  • Controlled, Sequential Synthesis: The molecule is equipped with two distinct, orthogonally protected functional groups: a Boc-protected amine and an ethyl ester. This enables a controlled, stepwise strategy for coupling to the POI and E3 ligase ligands, which is fundamental to efficient PROTAC assembly.[1][11]

Below is the chemical structure of this versatile building block.

Caption: General four-step workflow for PROTAC synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on the specific reactivity and solubility of their POI and E3 ligase ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc Deprotection of the Amine

Causality: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions. [11]Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile C-O bond of the carbamate, releasing the free amine as a trifluoroacetate salt, along with isobutylene and carbon dioxide as byproducts. [12] Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq, typically a 20-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution. Caution: CO₂ evolution.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, (R)-5-Amino-3-hydroxy-pentanoic acid ethyl ester, which is often used immediately in the next step.

Protocol 2: First Amide Coupling with Ligand 1 (Containing a Carboxylic Acid)

Causality: This step forms an amide bond between the newly deprotected amine of the linker and a carboxylic acid moiety on the first ligand (e.g., POI-COOH). Amide bond formation requires the activation of the carboxylic acid. [13]Reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU generate a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. [12]A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is required to scavenge the acid formed during the reaction and to deprotonate the ammonium salt of the amine starting material. [13] Materials:

  • Product from Protocol 1 (1.0 eq)

  • Ligand 1-COOH (1.0-1.2 eq)

  • HATU or HBTU (1.2-1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel, magnetic stirrer, and stir bar

Procedure:

  • In a clean, dry reaction vessel, dissolve Ligand 1-COOH (1.2 eq) in anhydrous DMF.

  • Add HATU (or HBTU) (1.2 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine linker from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Finally, add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Self-Validation: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase with water (3x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the pure Ligand 1-Linker conjugate.

Protocol 3: Saponification of the Ethyl Ester

Causality: Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt. Lithium hydroxide (LiOH) is a common choice as it is a strong base but less prone to side reactions compared to sodium hydroxide in some contexts. The reaction is typically performed in a mixed aqueous/organic solvent system (e.g., THF/water) to ensure solubility of both the substrate and the hydroxide salt.

Materials:

  • Ligand 1-Linker conjugate from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-5.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester conjugate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-5.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours.

  • Self-Validation: Monitor the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid product, ready for the final coupling step.

Protocol 4: Second Amide Coupling with Ligand 2 (Containing an Amine)

Causality: This final step mirrors Protocol 2. The carboxylic acid on the Ligand 1-Linker conjugate is activated and then reacted with an amine on Ligand 2 (e.g., an E3 ligase ligand like pomalidomide with an amine handle) to form the final PROTAC molecule.

Procedure:

  • Follow the same procedure as outlined in Protocol 2 , substituting "Ligand 1-COOH" with the product from Protocol 3 and "amine linker" with Ligand 2-NH₂ . The stoichiometry and reaction monitoring remain analogous. Purification via flash chromatography or preparative HPLC is typically required to obtain the final PROTAC of high purity.

Summary of Reaction Parameters

For quick reference, the following table summarizes typical conditions for the key synthetic transformations.

StepReactionKey ReagentsEquivalents (vs. Substrate)SolventTemp.Time (Typical)
1 Boc DeprotectionTFA10 - 20 eqDCM0°C to RT1 - 3 h
2 Amide CouplingLigand-COOH, HATU, DIPEA1.2 eq, 1.2 eq, 3.0 eqDMFRT2 - 12 h
3 Ester HydrolysisLiOH2.0 - 5.0 eqTHF/H₂ORT2 - 6 h
4 Amide CouplingLigand-NH₂, HATU, DIPEA1.2 eq, 1.2 eq, 3.0 eqDMFRT2 - 12 h

Conclusion

The strategic use of linker building blocks with embedded functionality is crucial for advancing PROTAC technology. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester represents an excellent choice for introducing hydrophilicity and a degree of conformational control into the linker structure. The orthogonal protecting groups allow for a reliable and high-yielding synthetic sequence. The protocols provided herein offer a robust framework for researchers to incorporate this valuable building block into their PROTAC discovery programs, enabling the synthesis of next-generation protein degraders with improved drug-like properties.

References

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Stanton, B. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Central Science, 8(7), 936-949. [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]

  • Varma, R. S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 18(10), 12345-12355. [Link]

  • Kumar, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(49), 29331-29335. [Link]

  • van der Meer, T., et al. (2023). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society, 145(2), 1189-1199. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Retrieved from [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-18. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Jouffroy, M., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 145(4), 2249-2257. [Link]

  • Kim, K., & Park, S. B. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 1-13. [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 702697. [Link]

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

Sources

Method

Application and Protocol for the Synthesis of Statin Side Chains Using (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Introduction: The Strategic Importance of Chiral Purity in Statin Synthesis Statins are a class of lipid-lowering medications that have revolutionized the treatment of hypercholesterolemia and the prevention of cardiovas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Purity in Statin Synthesis

Statins are a class of lipid-lowering medications that have revolutionized the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. These drugs function by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The therapeutic efficacy of synthetic statins, such as atorvastatin and rosuvastatin, is intrinsically linked to the precise stereochemistry of their side chains, which typically feature a (3R,5S)-dihydroxyheptanoic acid moiety. The synthesis of these chiral side chains with high enantiomeric and diastereomeric purity is a cornerstone of efficient and safe drug manufacturing.

This application note provides a detailed protocol for the synthesis of a key chiral intermediate for statin side chains, starting from the readily available and stereochemically defined (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This approach leverages the inherent chirality of the starting material to establish one of the key stereocenters, followed by a diastereoselective reduction to install the second. The protocol is designed for researchers and professionals in drug development and process chemistry, offering a robust and reproducible methodology.

Synthetic Strategy: From Chiral Amino Ester to Statin Side Chain Precursor

The overall synthetic strategy involves a multi-step sequence starting with the protection of the hydroxyl group of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, followed by the reduction of the ester to an aldehyde. Subsequent chain extension and a diastereoselective reduction yield the protected diol, a versatile precursor for various statin side chains.

Synthetic_Strategy A (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester B Hydroxyl Protection A->B e.g., TBSCl, Imidazole C Ester Reduction to Aldehyde B->C e.g., DIBAL-H D Chain Extension C->D e.g., Wittig Reaction E Diastereoselective Reduction D->E e.g., NaBH4, Et2BOMe F Protected Statin Side Chain Precursor E->F

Caption: Overall synthetic workflow from the starting material to the protected statin side chain precursor.

Part 1: Protection of the Hydroxyl Group

The initial step involves the protection of the secondary alcohol to prevent unwanted side reactions in subsequent steps. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), is commonly employed due to its stability under the conditions of the subsequent reduction and its relatively mild deprotection conditions.

Protocol 1: TBS Protection of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add TBSCl (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure TBS-protected product.

Rationale: The use of imidazole as a base is crucial as it activates the silyl chloride and scavenges the HCl byproduct, driving the reaction to completion. The choice of DCM as a solvent is due to its inert nature and its ability to dissolve both the starting material and reagents.

Part 2: Selective Reduction of the Ester to an Aldehyde

The selective reduction of the ethyl ester to the corresponding aldehyde is a critical transformation. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion at low temperatures, as it can selectively reduce esters to aldehydes without over-reduction to the primary alcohol.

Protocol 2: DIBAL-H Reduction to the Aldehyde

Materials:

  • TBS-protected (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

  • Anhydrous Toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the TBS-protected ester (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Rationale: The low temperature (-78 °C) is critical to prevent over-reduction of the ester to the alcohol. DIBAL-H forms a stable tetrahedral intermediate with the ester at this temperature, which upon workup with a mild quenching agent like methanol, collapses to the aldehyde. Rochelle's salt is used during workup to chelate the aluminum salts, facilitating their removal from the organic phase.

Part 3: Chain Extension and Diastereoselective Reduction

The newly formed aldehyde is then subjected to a chain extension reaction, commonly a Wittig-type olefination, to introduce the remaining carbon atoms of the statin side chain. This is followed by a crucial diastereoselective reduction of the resulting ketone to establish the second stereocenter of the diol system.

Protocol 3: Wittig Reaction and Diastereoselective Ketone Reduction

Materials:

  • Crude aldehyde from Protocol 2

  • Appropriate phosphorane ylide (e.g., methyl (triphenylphosphoranylidene)acetate)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Diethylmethoxyborane (Et₂BOMe)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step A: Wittig Reaction

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude aldehyde in anhydrous THF.

  • Add the phosphorane ylide (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the α,β-unsaturated ester.

Step B: Diastereoselective Reduction

  • Dissolve the purified α,β-unsaturated ester (1.0 eq) in a mixture of anhydrous THF and methanol.

  • Cool the solution to -78 °C.

  • Add diethylmethoxyborane (1.1 eq) dropwise.

  • Stir for 30 minutes at -78 °C, then add sodium borohydride (1.5 eq) portion-wise.

  • Continue stirring at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the protected statin side chain precursor.

Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The subsequent reduction of the ketone is directed by the existing stereocenter at C-3. The use of a chelating agent like diethylmethoxyborane with sodium borohydride enhances the diastereoselectivity of the reduction, favoring the formation of the desired syn-diol. This is a well-established method for achieving high diastereoselectivity in the synthesis of statin side chains.

Detailed_Workflow cluster_Part1 Part 1: Hydroxyl Protection cluster_Part2 Part 2: Ester Reduction cluster_Part3 Part 3: Chain Extension & Diastereoselective Reduction A Start: (R)-N-Boc-5-Amino- 3-hydroxy-pentanoic acid ethyl ester B Dissolve in DCM, add Imidazole A->B C Cool to 0°C, add TBSCl B->C D Stir 12-16h at RT C->D E Quench, Extract, Purify D->E F Product: TBS-protected ester E->F G Start: TBS-protected ester F->G H Dissolve in Toluene, cool to -78°C G->H I Add DIBAL-H H->I J Stir 1-2h at -78°C I->J K Quench with MeOH, workup J->K L Product: Crude Aldehyde K->L M Start: Crude Aldehyde L->M N Wittig Reaction with Phosphorane Ylide M->N O Purify α,β-unsaturated ester N->O P Dissolve in THF/MeOH, cool to -78°C O->P Q Add Et2BOMe, then NaBH4 P->Q R Quench, Extract, Purify Q->R S Final Product: Protected Statin Side Chain R->S

Caption: Detailed experimental workflow for the synthesis of the protected statin side chain precursor.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for each key step of the synthesis. Yields and purity are representative and may vary based on experimental conditions and scale.

StepTransformationKey ReagentsExpected YieldExpected Purity (by NMR/LC-MS)
1TBS ProtectionTBSCl, Imidazole>90%>95%
2DIBAL-H ReductionDIBAL-H>85% (crude)Used directly
3AWittig ReactionPhosphorane ylide70-85%>95%
3BDiastereoselective ReductionNaBH₄, Et₂BOMe>80%>98% (diastereomeric excess)

Conclusion and Future Prospects

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of a versatile chiral precursor for various statin side chains, starting from (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. The key to this synthetic route is the strategic use of protecting groups and a highly diastereoselective reduction to control the stereochemistry of the final product. This intermediate can be further elaborated to afford the side chains of atorvastatin, rosuvastatin, and other synthetic statins through established chemical transformations. The principles and techniques described herein are broadly applicable to the synthesis of other complex chiral molecules in the pharmaceutical industry.

References

  • A review on the synthesis of statin side chains can be found in various organic chemistry journals and patent literature.
  • The use of diethylmethoxyborane in diastereoselective reductions is a well-documented strategy. For foundational work in this area, refer to publications by D.A.
  • Protocols for TBS protection and DIBAL-H reduction are standard procedures in organic synthesis and can be found in resources such as "Protective Groups in Organic Synthesis" by Greene and Wuts, and "Comprehensive Organic Transform
  • For specific examples of statin side chain synthesis, a search of the patent literature for major statin drugs (e.g., Atorvastatin, Rosuvastatin) will yield detailed synthetic routes.
Application

Application Notes &amp; Protocols: The Strategic Role of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in Antiviral Drug Development

Introduction The landscape of antiviral therapeutics is continually evolving, driven by the need for more potent, selective, and safer drugs. A cornerstone of modern antiretroviral therapy is the inhibition of viral enzy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of antiviral therapeutics is continually evolving, driven by the need for more potent, selective, and safer drugs. A cornerstone of modern antiretroviral therapy is the inhibition of viral enzymes essential for replication. Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI), stands out for its high barrier to resistance and potent antiviral activity.[1][2] The efficacy of Dolutegravir is intrinsically linked to its specific three-dimensional structure, which is in part dictated by a key chiral side chain. The synthesis of this side chain relies on the high-purity chiral intermediate, (R)-3-amino-1-butanol.[3][4] This document provides detailed application notes and protocols for the synthesis and utilization of a critical precursor to this intermediate: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester . We will explore its synthesis, its conversion to the pivotal amino alcohol, and its ultimate role in the construction of Dolutegravir, providing researchers and drug development professionals with a comprehensive guide to its application.

Part 1: The Synthetic Strategy and Application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

The strategic importance of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester lies in its role as a protected, chiral building block. The tert-butoxycarbonyl (Boc) group on the amine and the ethyl ester on the carboxylic acid provide crucial protection and synthetic handles, respectively. This allows for the stereoselective introduction of the hydroxyl group and subsequent manipulation of the molecule to yield (R)-3-amino-1-butanol with high enantiomeric purity.

Core Application: A Precursor to a Key Dolutegravir Intermediate

The primary application of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is as a stable, manipulable intermediate in a multi-step synthesis of (R)-3-amino-1-butanol. The latter is then used in a crucial cyclization step to form the tricyclic core of Dolutegravir.[5][6]

Experimental Workflow Overview

The overall synthetic strategy involves a three-stage process, which is depicted in the workflow diagram below. This process begins with the synthesis of the ketoester precursor, followed by a diastereoselective reduction to introduce the desired (R)-hydroxyl stereocenter, and finally, the reduction of the ester and deprotection of the amine to yield the target amino alcohol.

G cluster_0 Stage 1: Synthesis of Ketoester Precursor cluster_1 Stage 2: Diastereoselective Reduction cluster_2 Stage 3: Reduction & Deprotection cluster_3 Stage 4: Dolutegravir Synthesis A Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate B (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester A->B Diastereoselective Reduction C (R)-3-amino-1-butanol B->C Ester Reduction & Boc Deprotection D Dolutegravir C->D Cyclization with Pyridinone Core

Caption: Synthetic workflow from the ketoester precursor to Dolutegravir.

Part 2: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and its subsequent conversion to (R)-3-amino-1-butanol.

Protocol 1: Synthesis of Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate

This protocol describes the synthesis of the ketoester precursor.

Materials:

  • N-Boc-β-alanine

  • N,N'-Carbonyldiimidazole (CDI)

  • Magnesium chloride

  • Potassium ethyl malonate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of N-Boc-β-alanine (1.0 eq) in anhydrous THF at 0 °C, add CDI (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to form the corresponding acylimidazole.

  • In a separate flask, prepare a solution of potassium ethyl malonate (2.0 eq) and magnesium chloride (1.0 eq) in anhydrous THF.

  • Cool the acylimidazole solution to 0 °C and add the potassium ethyl malonate solution dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Diastereoselective Reduction to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

This protocol details the key stereoselective reduction step.

Materials:

  • Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate

  • Sodium borohydride (NaBH₄)

  • L-(+)-Tartaric acid

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, cryostat

Procedure:

  • Dissolve L-(+)-tartaric acid (1.0 eq) in anhydrous THF in a round-bottom flask and cool the solution to -20 °C using a cryostat.

  • Add a solution of ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate (1.0 eq) in THF to the cooled tartaric acid solution.

  • Add sodium borohydride (1.0 eq) portion-wise to the stirred mixture, maintaining the temperature at -20 °C.

  • Stir the reaction for 12-24 hours at -20 °C. Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by the slow addition of 1N HCl at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Protocol 3: Synthesis of (R)-3-amino-1-butanol

This protocol describes the final steps to obtain the key chiral intermediate.

Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Ester Reduction: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the Boc-protected amino alcohol.

  • Boc Deprotection: Dissolve the crude Boc-protected amino alcohol in DCM.

  • Add TFA (5-10 eq) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.[7][8]

  • Monitor the deprotection by TLC. Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-3-amino-1-butanol.

Part 3: Data Presentation and Characterization

The successful synthesis of the intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)
Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoateC₁₂H₂₁NO₅259.3075-85>95
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl esterC₁₂H₂₃NO₅261.3160-75>98
(R)-3-amino-1-butanolC₄H₁₁NO89.1485-95>99

Part 4: Mechanism of Action of Dolutegravir

Understanding the end-application of the synthesized intermediate is crucial for drug development professionals. Dolutegravir functions by inhibiting the HIV-1 integrase enzyme, a key component in the viral replication cycle.[9][10]

HIV-1 Integrase Inhibition

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome in a process called strand transfer. Dolutegravir binds to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg²⁺) that are essential for its catalytic activity.[11] This prevents the strand transfer step, effectively halting the integration of viral DNA and thus preventing viral replication.[9]

G cluster_0 HIV Replication Cycle A Viral DNA B HIV Integrase A->B C Host Cell DNA B->C Strand Transfer D Integrated Viral DNA (Provirus) C->D E Dolutegravir E->B Inhibits by binding to active site

Caption: Mechanism of action of Dolutegravir as an HIV integrase inhibitor.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dolutegravir Sodium? [Online]. Available: [Link]

  • PubMed. (n.d.). [Mechanisms of action, pharmacology and interactions of dolutegravir]. [Online]. Available: [Link]

  • Ovid. (n.d.). Dolutegravir: a new HIV integrase inhibitor for the treatment of HIV infection. [Online]. Available: [Link]

  • aidsmap. (2022, December 7). Dolutegravir (Tivicay). [Online]. Available: [Link]

  • Dove Medical Press. (2015, February 19). The role of dolutegravir in the management of HIV infections. [Online]. Available: [Link]

  • Der Pharma Chemica. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. [Online]. Available: [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. [Online]. Available: [Link]

  • Google Patents. (n.d.). US20160108058A1 - An improved process for the preparation of Dolutegravir. [Online].
  • Bentham Science Publishers. (2017, December 1). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. [Online]. Available: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Online]. Available: [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Online]. Available: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. [Online]. Available: [Link]

  • MySkinRecipes. (n.d.). (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid. [Online]. Available: [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. [Online]. Available: [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol. [Online].
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Online]. Available: [Link]

Sources

Method

Application Notes and Protocols: Methods for Boc Deprotection of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of amines.[1][2] Its widespread use stems from its stability across a broad range of nucleop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of amines.[1][2] Its widespread use stems from its stability across a broad range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[1][3] This orthogonality is crucial in multi-step syntheses of complex molecules like pharmaceuticals and peptides.[] The target molecule, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, is a valuable chiral building block. The successful deprotection of its Boc group is a critical step to enable further functionalization of the primary amine.

This guide provides a detailed overview of various methods for the Boc deprotection of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. We will delve into the mechanistic underpinnings of common acidic deprotection strategies, explore milder alternatives for sensitive substrates, and provide detailed, field-proven protocols. The presence of both a hydroxyl group and an ethyl ester in the target molecule necessitates careful consideration of reaction conditions to avoid potential side reactions such as ester hydrolysis or ether formation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions is a well-established and efficient process.[5][6] The mechanism involves several key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[3][7] This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][7]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[3][7] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container to allow for the safe release of this gas.[7]

  • Formation of the Amine Salt: The liberated free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt.[3][7]

A potential side reaction involves the tert-butyl cation alkylating other nucleophilic sites on the molecule or solvent.[8][9] This can be mitigated by using scavengers, such as anisole or thioanisole, particularly when dealing with sensitive substrates.[1][9]

Comparative Overview of Deprotection Methods

The choice of deprotection method is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. For (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, the primary concern is the potential for acid-catalyzed hydrolysis of the ethyl ester.

MethodReagent(s)SolventTypical TemperatureKey Considerations
Strong Acidolysis Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room TempHighly efficient and rapid.[5] Potential for ester hydrolysis with prolonged reaction times or elevated temperatures. Requires careful removal of excess TFA.
Milder Acidolysis 4M HCl in DioxaneDioxaneRoom TemperatureGenerally milder than TFA, offering better selectivity for Boc deprotection over some other acid-labile groups.[10][11] Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.
Lewis Acid-Mediated Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM) or Acetonitrile (MeCN)0 °C to Room TempCan be effective for substrates sensitive to strong protic acids.[9][12] The reaction mechanism is different from acidolysis.[9]
Thermal Deprotection None (catalyst-free)High-boiling solvent (e.g., dioxane, toluene) or neatHigh TemperaturesAn option for substrates that are thermally stable but sensitive to acid.[13] Generally requires high temperatures, which may not be suitable for all molecules.
Enzymatic Deprotection Lipases or EsterasesBuffer/Organic Co-solventRoom TemperatureOffers high selectivity and mild conditions.[14] However, this method is typically used for the cleavage of tert-butyl esters, not N-Boc groups directly.[14][15]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific batch of starting material and laboratory conditions. It is always recommended to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective for rapid and complete Boc deprotection.[16]

Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA.

  • To neutralize the remaining TFA and isolate the free amine, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

  • The product can be further purified by column chromatography if necessary.

Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Start Dissolve Substrate in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA Cool->Add_TFA React Stir at RT Add_TFA->React Concentrate Concentrate in vacuo React->Concentrate Monitor by TLC/LC-MS Neutralize Neutralize with NaHCO₃ Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify If necessary

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is generally considered milder than using neat TFA and can offer better selectivity.[10][11]

Materials:

  • (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1 equivalent) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents). Caution: Handle HCl and dioxane in a well-ventilated fume hood.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the product, (R)-5-Amino-3-hydroxy-pentanoic acid ethyl ester hydrochloride, will often precipitate from the solution.

  • Add anhydrous diethyl ether to the reaction mixture to further precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the product as a hydrochloride salt.

  • The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., saturated aqueous NaHCO₃) and extracting with an organic solvent.

HCl_Deprotection_Mechanism Boc_Amine { R-NH-Boc | (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester } Protonated_Boc { Protonated Boc Group | R-NH-C(=O+H)-O-tBu } Boc_Amine->Protonated_Boc + H⁺ (from HCl) Carbamic_Acid { Carbamic Acid | R-NH-COOH } Protonated_Boc->Carbamic_Acid Cleavage tBu_cation { t-Butyl Cation } Free_Amine { Free Amine | R-NH₂ } Carbamic_Acid->Free_Amine Decarboxylation CO2 { CO₂ } Amine_Salt { Amine Hydrochloride | R-NH₃⁺ Cl⁻ } Free_Amine->Amine_Salt + HCl HCl { HCl } Cl_minus { Cl⁻ }

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution, as it may promote side reactions), or the equivalents of acid.

  • Ester Hydrolysis: The presence of water can lead to the hydrolysis of the ethyl ester, especially under acidic conditions. Ensure that all solvents and reagents are anhydrous. If ester hydrolysis is a significant issue, consider using milder deprotection methods or protecting the hydroxyl group prior to deprotection.

  • Side Reactions from the Tert-butyl Cation: For substrates that are sensitive to alkylation, the addition of a scavenger like anisole or thioanisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.[17]

  • Product Isolation: The deprotected amine can be isolated as either the free base or a salt (e.g., hydrochloride or trifluoroacetate). The choice of isolation method will depend on the subsequent steps in the synthetic route. Amine salts are often more crystalline and easier to handle than the corresponding free amines.

Conclusion

The deprotection of the Boc group from (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a critical transformation that can be achieved through various methods. The choice between strong acidolysis with TFA, milder conditions with HCl in dioxane, or other alternative methods should be guided by the specific requirements of the synthetic route and the potential for side reactions. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can achieve high yields of the desired deprotected product, paving the way for the synthesis of more complex and valuable molecules.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Adewale, O., Adekoya, J. A., & Ajayi, M. O. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24574.
  • ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • National Institutes of Health. (2014, December 5). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling Reactions with (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Executive Summary (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5) is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its trifunctional nature, f...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5) is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its trifunctional nature, featuring a protected amine, a secondary hydroxyl group, and an ethyl ester, allows for selective and sequential chemical modifications. This guide provides an in-depth analysis of coupling strategies for this molecule, focusing on the formation of amide and ester bonds. We present field-proven protocols for common coupling reactions, explain the mechanistic rationale behind reagent selection, and offer troubleshooting insights to empower researchers in synthesizing complex molecules and peptidomimetics.

Molecular Profile:

  • IUPAC Name: Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate[1]

  • Molecular Formula: C₁₂H₂₃NO₅[1][2]

  • Molecular Weight: 261.31 g/mol [1][2]

  • Structure:

    
    
    

Strategic Approaches to Coupling

The unique structure of this molecule offers three primary vectors for synthetic elaboration. The choice of strategy depends on the desired final product and the overall synthetic plan. The Boc-protecting group on the amine and the ethyl ester on the carboxylate allow for precise control over which functional group reacts.

G cluster_0 SM (R)-N-Boc-5-Amino-3-hydroxy -pentanoic acid ethyl ester Deprotection Boc Deprotection (e.g., TFA) SM->Deprotection 1. Saponification Ester Hydrolysis (e.g., LiOH) SM->Saponification 1. Product_Ester Ester Product SM->Product_Ester R-COOH (Esterification) A_title Strategy A: Coupling at Amine B_title Strategy B: Coupling at Hydroxyl C_title Strategy C: Coupling at Carboxyl Product_Amide Amide Product Deprotection->Product_Amide 2. Amine + R-COOH (Amide Coupling) Product_Carboxyl_Amide Amide Product Saponification->Product_Carboxyl_Amide 2. Carboxylic Acid + R-NH2 (Amide Coupling)

Caption: Overview of the three primary coupling strategies for the title compound.

  • Strategy A: Coupling at the Amino Group. This is the most common strategy. It involves the initial deprotection of the N-Boc group to liberate the primary amine, which then serves as the nucleophile in an amide bond-forming reaction with a carboxylic acid.

  • Strategy B: Coupling at the Hydroxyl Group. The secondary alcohol can act as a nucleophile in an esterification reaction with an activated carboxylic acid. This approach keeps the protected amine intact for subsequent modification.

  • Strategy C: Coupling at the Carboxylic Acid. This less direct route requires saponification (hydrolysis) of the ethyl ester to yield the free carboxylic acid.[3] This newly formed acid can then be activated and coupled with an amine to form an amide bond.

Reagent Selection and Mechanistic Considerations

The success of a coupling reaction is critically dependent on the choice of activating reagents. The goal is to form a highly reactive intermediate from the carboxylic acid that is readily attacked by the nucleophile (amine or alcohol) while minimizing side reactions and racemization.[4][5]

Carbodiimide-Mediated Couplings (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a versatile and widely used coupling reagent.[4] Its primary advantage is that the urea byproduct is water-soluble, simplifying purification via aqueous workup.[6]

  • Mechanism of Action: EDC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization or rearrangement into an unreactive N-acylurea.[6] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which is less susceptible to racemization and reacts efficiently with the amine nucleophile.[6][7]

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt-Active Ester (More Stable) O_acyl->HOBt_ester + HOBt - Urea Urea Urea Byproduct (Water-Soluble) O_acyl->Urea Side Reaction (Rearrangement) HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine - HOBt Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salt-Mediated Couplings (HATU)

For challenging couplings, such as those involving sterically hindered substrates or those prone to racemization, more potent reagents are required.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent based on the less acidic and more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[7]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[8] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and making HATU more efficient than HOBt-based analogues like HBTU.[8] This high reactivity often leads to faster reactions, higher yields, and suppressed epimerization.[7][8]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: N-Boc Deprotection

This protocol is a prerequisite for Strategy A.

Reagent/MaterialAmountMolar Equiv.
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester1.0 g (3.82 mmol)1.0
Dichloromethane (DCM), anhydrous10 mL-
Trifluoroacetic acid (TFA)10 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed-
Sodium Sulfate (Na₂SO₄), anhydrousAs needed-

Procedure:

  • Dissolve the starting material (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution. The ratio of DCM:TFA should be approximately 1:1 (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, which should be used immediately in the next step without further purification.

Protocol 2: Amide Coupling via EDC/HOBt

This protocol describes the coupling of the deprotected amine with a generic carboxylic acid.

Reagent/MaterialAmountMolar Equiv.
Deprotected Amine (from Protocol 1)~3.82 mmol1.0
Carboxylic Acid (R-COOH)4.20 mmol1.1
HOBt Hydrate644 mg (4.20 mmol)1.1
EDC·HCl882 mg (4.58 mmol)1.2
DIPEA1.67 mL (9.55 mmol)2.5
Dimethylformamide (DMF), anhydrous20 mL-

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.1 equiv), HOBt (1.1 equiv), and the crude deprotected amine (1.0 equiv).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.[6]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6]

  • Add DIPEA (2.5 equiv) dropwise. The base is crucial for neutralizing the hydrochloride salt of EDC and the ammonium salt of the amine.[10]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: High-Efficiency Amide Coupling via HATU

This protocol is recommended for sterically hindered substrates or when rapid coupling is desired.[8][9]

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Workup & Purification Dissolve 1. Dissolve Carboxylic Acid & HATU in DMF Base 2. Add DIPEA Dissolve->Base Preactivate 3. Stir 1-5 min (Pre-activation) Base->Preactivate Add_Amine 4. Add Deprotected Amine Preactivate->Add_Amine Couple 5. Stir 1-4 hours at RT Add_Amine->Couple Quench 6. Quench/Dilute (e.g., Water/EtOAc) Couple->Quench Wash 7. Aqueous Wash Quench->Wash Purify 8. Column Chromatography Wash->Purify

Caption: Standard workflow for a HATU-mediated coupling reaction.

Reagent/MaterialAmountMolar Equiv.
Deprotected Amine (from Protocol 1)~3.82 mmol1.0
Carboxylic Acid (R-COOH)4.20 mmol1.1
HATU1.56 g (4.10 mmol)1.08
DIPEA1.33 mL (7.64 mmol)2.0
Dimethylformamide (DMF), anhydrous20 mL-

Procedure:

  • In a separate flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.08 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.[9]

  • Add a solution of the crude deprotected amine (1.0 equiv) in a minimal amount of anhydrous DMF to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are similar to Protocol 2: dilute with ethyl acetate, wash with dilute acid and base, dry, concentrate, and purify by chromatography.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient activation; Steric hindrance; Poor reagent quality.Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[9] Increase reaction time or temperature moderately. Ensure reagents are fresh and anhydrous.
Low Yield Side reactions (e.g., N-acylurea formation with EDC); Purification losses.For EDC, ensure HOBt is used to minimize side reactions.[6] For HATU, pre-activate the acid before adding the amine to avoid guanidinylation of the amine.[8] Optimize chromatography conditions.
Racemization/Epimerization Prolonged exposure to activating agent or base; High reaction temperature.Use a milder base (e.g., N-methylmorpholine) or reduce the equivalents of DIPEA.[12] Perform the reaction at 0 °C. Use reagents known to suppress racemization, like HATU.[7][8]
Difficulty in Purification Water-insoluble urea byproduct (from DCC/DIC); Reagent-related impurities.If using EDC, ensure aqueous workup is thorough to remove the soluble urea.[6] If using HATU, byproducts are generally water-soluble and removed during workup.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • BenchChem. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • HATU: Optimizing Peptide Coupling Chemistry for Advanced Amide Bond Form
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • (R)-N-BOC-5-AMINO-3-HYDROXY-PENTANOIC ACID ETHYL ESTER. (n.d.). CymitQuimica.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500.
  • PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Thermo Fisher Scientific. (n.d.). Instructions - EDC.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (R)-5-N-BOC-AMINO-3-HYDROXYL-PENTANIOC ACID. (n.d.). CymitQuimica.
  • Santa Cruz Biotechnology. (n.d.). (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Sources

Method

diastereoselective reduction of ethyl 5-(Boc-amino)-3-oxopentanoate to obtain the (R)-hydroxy ester

Application Note: Diastereoselective Reduction of Ethyl 5-(Boc-amino)-3-oxopentanoate Objective: To provide a comprehensive technical guide for the diastereoselective reduction of ethyl 5-(Boc-amino)-3-oxopentanoate to f...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Diastereoselective Reduction of Ethyl 5-(Boc-amino)-3-oxopentanoate

Objective: To provide a comprehensive technical guide for the diastereoselective reduction of ethyl 5-(Boc-amino)-3-oxopentanoate to furnish the corresponding syn-(3R)-hydroxy ester, a valuable chiral building block in pharmaceutical synthesis. This document outlines the mechanistic principles, provides detailed experimental protocols for both chemocatalytic and biocatalytic methods, and offers practical insights for researchers and drug development professionals.

Introduction: The Significance of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are ubiquitous structural motifs in a vast array of biologically active molecules, including HMG-CoA reductase inhibitors (statins), antibiotics, and various natural products. The stereochemistry of the hydroxyl and any adjacent chiral centers is often critical for biological efficacy. The target molecule of this guide, ethyl (3R)-5-(Boc-amino)-3-hydroxypentanoate, is a key intermediate for synthesizing advanced pharmaceutical agents where the defined stereochemistry at the C3 position is paramount.

The primary challenge in synthesizing these molecules lies in the stereocontrolled reduction of the prochiral ketone in the β-keto ester precursor. Achieving high diastereoselectivity and enantioselectivity requires carefully chosen catalytic systems that can effectively discriminate between the two faces of the carbonyl group. This guide focuses on state-of-the-art, reliable methods to achieve this transformation with high fidelity.

Mechanistic Principles of Asymmetric Ketone Reduction

The conversion of a β-keto ester to a chiral β-hydroxy ester can be accomplished through several advanced catalytic methods. The most prominent and industrially relevant approaches are asymmetric transition-metal catalysis and biocatalysis.

Noyori Asymmetric Hydrogenation

A landmark achievement in asymmetric synthesis is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1][2][3] For β-keto esters, these catalysts operate through a mechanism that involves substrate chelation to the metal center.[4]

The β-keto ester acts as a bidentate ligand, coordinating to the ruthenium center through both the ketone and ester carbonyl oxygens. This forms a rigid five-membered chelate ring. In this conformation, the substrate is locked in a specific orientation relative to the chiral environment created by the BINAP ligand.[5] The rigid conformation of the BINAP ligand's aryl groups effectively shields one face of the coordinated ketone, forcing the hydride transfer from the ruthenium-hydride species to occur exclusively on the unhindered face.[5] The choice of the BINAP ligand's enantiomer—(R)- or (S)-BINAP—directly dictates the absolute configuration of the resulting alcohol. For the synthesis of the (3R)-hydroxy ester, a catalyst prepared with (R)-BINAP is typically employed.

Noyori Hydrogenation Mechanism sub β-Keto Ester (Substrate) chelate Substrate-Catalyst Chelate Complex sub->chelate Chelation cat [Ru-((R)-BINAP)] Catalyst Precursor active_cat Active Ru-H Species cat->active_cat Activation h2 H₂ h2->active_cat active_cat->chelate product (3R)-Hydroxy Ester Product chelate->product Diastereoselective Hydride Transfer product->cat Catalyst Regeneration

Figure 1: Simplified workflow of the Noyori asymmetric hydrogenation cycle.
Biocatalytic Reduction with Ketoreductases (KREDs)

An increasingly powerful alternative to chemocatalysis is the use of enzymes, specifically ketoreductases (KREDs), which are a class of alcohol dehydrogenases.[6][7] These enzymes offer exceptional selectivity under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[8]

KREDs catalyze the reduction of ketones by transferring a hydride from a cofactor, typically NADPH or NADH. The high stereoselectivity arises from the enzyme's precisely structured active site, which binds the substrate in a specific orientation. The substrate is positioned such that the cofactor can only deliver the hydride to one of the two prochiral faces of the carbonyl group. For the reaction to be synthetically useful, the expensive cofactor must be regenerated in situ. This is commonly achieved using a sacrificial co-substrate, such as isopropanol (which is oxidized to acetone) or glucose (oxidized by a partner dehydrogenase).[6] A key advantage is the availability of KRED libraries, which contain enzymes engineered to produce either the (R) or (S) alcohol, allowing for predictable and programmable stereochemical outcomes.[9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Hydrogenations under pressure should be performed behind a blast shield.

Protocol 1: Asymmetric Hydrogenation with Ru-(R)-BINAP Catalyst

This protocol describes the reduction of ethyl 5-(Boc-amino)-3-oxopentanoate using a ruthenium catalyst with the (R)-BINAP ligand to yield the desired (3R)-hydroxy ester.

Figure 2: General experimental workflow for asymmetric hydrogenation.
  • Ethyl 5-(Boc-amino)-3-oxopentanoate (Substrate)

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or a similar precursor

  • Anhydrous, degassed Methanol (MeOH) or Ethanol (EtOH)

  • High-purity Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Silica Gel

  • High-pressure autoclave/reactor equipped with a magnetic stir bar, pressure gauge, and thermocouple

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Standard laboratory glassware

  • Rotary evaporator

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Place a magnetic stir bar inside.

  • Charging the Reactor: Under an inert atmosphere (in a glovebox or using Schlenk technique), charge the reactor with ethyl 5-(Boc-amino)-3-oxopentanoate (1.0 eq) and the ruthenium catalyst (e.g., [RuCl((R)-BINAP)]₂Cl, 0.005 eq, S/C ratio = 200).

  • Solvent Addition: Add anhydrous, degassed methanol (approx. 0.1–0.2 M concentration of substrate) via cannula transfer.

  • Sealing and Purging: Seal the reactor securely. Purge the headspace by pressurizing with inert gas (~5 atm) and venting three times, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the target temperature (e.g., 40–60 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after carefully venting and re-purging) and analyzing them by TLC or HPLC until substrate consumption is complete (typically 12–24 hours).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with inert gas.

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 30-60% Ethyl Acetate in Hexanes) to yield the pure ethyl (3R)-5-(Boc-amino)-3-hydroxypentanoate.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol provides a general method for reducing the substrate using a commercially available KRED with a cofactor regeneration system.

  • Ketoreductase (KRED) selective for producing the (R)-alcohol

  • NADP⁺ or NAD⁺ (cofactor)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose (sacrificial substrate for regeneration)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl 5-(Boc-amino)-3-oxopentanoate (Substrate)

  • A water-miscible co-solvent (e.g., DMSO or Isopropanol) if substrate solubility is low

  • Ethyl Acetate for extraction

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a flask, dissolve D-glucose (1.2 eq), NADP⁺ (0.01 eq), GDH (e.g., 1 mg/mL), and the selected KRED in the buffer.

  • Substrate Addition: Dissolve the ethyl 5-(Boc-amino)-3-oxopentanoate (1.0 eq) in a minimal amount of co-solvent (e.g., DMSO, <5% v/v) and add it to the buffered enzyme solution.

  • Incubation: Gently stir or shake the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction by HPLC or GC by extracting small aliquots with ethyl acetate. The reaction is typically complete within 24–48 hours.

  • Work-up: Once the reaction is complete, extract the product from the aqueous phase with ethyl acetate (3 x volume). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If necessary, purify further by flash column chromatography as described in Protocol 1.

  • Analysis: Characterize the product and determine the enantiomeric excess as described in Protocol 1.

Expected Results and Data

The asymmetric hydrogenation approach is highly reliable for β-keto esters. The expected outcomes are summarized below.

ParameterTypical ValueNotes
Catalyst Loading (S/C) 100 - 10,000Higher ratios are possible but may require optimization.[10]
H₂ Pressure 4 - 100 atmHigher pressure often increases reaction rate.[1]
Temperature 25 - 80 °COptimization is needed to balance rate and selectivity.
Reaction Time 6 - 24 hoursDependent on catalyst loading, pressure, and temperature.
Conversion >98%Typically proceeds to full conversion.
Isolated Yield 85 - 95%After chromatographic purification.
Enantiomeric Excess (% ee) >98%A key advantage of this method.[1][11]

Troubleshooting and Field-Proven Insights

  • Low Conversion/Stalled Reaction: This is often due to catalyst deactivation by oxygen or impurities. Ensure all solvents are rigorously degassed and the system is leak-free. Impurities in the substrate (e.g., halides) can poison the ruthenium catalyst.

  • Low Enantioselectivity: Verify the chiral purity and identity of the BINAP ligand. Using the (S)-BINAP ligand will produce the (S)-hydroxy ester. Reaction temperature can also influence selectivity; running the reaction at a lower temperature may improve the ee value.

  • Substrate Solubility in Biocatalysis: If the substrate has poor aqueous solubility, conversion will be slow. A minimal amount of a water-miscible organic co-solvent can be added, but high concentrations (>10-20%) may denature the enzymes.

  • Enzyme Selection: For biocatalysis, the "no-hit" scenario is possible where a selected KRED shows low activity or the wrong stereoselectivity. It is highly recommended to perform an initial screen with a diverse panel of KREDs to identify the optimal biocatalyst.

References

  • Johnson Matthey Technology Review. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Rodríguez, S., et al. (2014). Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. Advanced Synthesis & Catalysis, 356, 301–307. Available from Synfacts. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Johnson Matthey Technology Review. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Malkov, A. V., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. [Link]

  • Song, X., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]

  • Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. ChemInform. [Link]

  • Hebish, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]

  • Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2009). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. [Link]

  • Synthetic studies of β-ketoesters. (n.d.). [Link]

  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

  • OC Chem. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. [Link]

  • Ríos-Lombardía, N., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Welcome to the dedicated technical support guide for the Boc deprotection of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This resource is tailored for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the Boc deprotection of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This resource is tailored for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this transformation. The presence of both an acid-sensitive ethyl ester and a secondary hydroxyl group requires a carefully optimized approach to achieve high yield and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Question 1: My deprotection is incomplete. After several hours, TLC and HPLC analysis still show significant amounts of starting material.

Answer:

Incomplete deprotection is a common issue stemming from reaction conditions that are too mild. The stability of the Boc group is significant, and its cleavage requires a sufficient concentration and strength of acid.

Root Causes & Solutions:

  • Insufficient Acid Stoichiometry/Concentration: The cleavage of the N-Boc group has been shown to have a second-order dependence on acid concentration, meaning that suboptimal concentrations can dramatically slow the reaction.[1]

    • Solution A (Standard): For reactions in Dichloromethane (DCM), a common starting point is a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).[2] If you are using a more dilute solution (e.g., 20-25% TFA in DCM), increase the concentration of TFA.

    • Solution B (Monitoring): Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30-60 minutes.[3] The reaction is typically complete within 1-3 hours at room temperature with sufficient acid.[4]

  • Low Temperature: While some reactions are performed at 0°C to improve selectivity, this can also reduce the reaction rate.

    • Solution: Allow the reaction to warm to room temperature and continue monitoring. Most Boc deprotections with strong acids like TFA are efficient at ambient temperatures.[2][5]

Workflow: General Boc Deprotection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Anhydrous DCM B Add Acid Reagent (e.g., TFA) A->B Under N2 C Stir at Room Temp B->C D Monitor by TLC/HPLC C->D D->C Incomplete E Evaporate Volatiles D->E Complete F Isolate Product Salt or Free Amine E->F

Caption: General workflow for a standard acid-mediated Boc deprotection.

Question 2: The Boc group was successfully removed, but my yield is low and analysis (LC-MS/NMR) shows the presence of the free carboxylic acid, not the ethyl ester.

Answer:

This indicates concurrent hydrolysis of the ethyl ester, a frequent side reaction when deprotecting substrates with acid-labile functionalities. The key is to select conditions that favor carbamate cleavage over ester cleavage.[6]

Root Causes & Solutions:

  • Harsh Acidic Conditions: Trifluoroacetic acid (TFA) is a very strong acid and, especially if used in high concentrations or for prolonged periods, can hydrolyze sensitive esters. This is exacerbated by the presence of any residual water.

    • Solution A (Milder Acid): Switch from TFA to a solution of hydrogen chloride (HCl) in an anhydrous organic solvent. A 4M solution of HCl in dioxane is a standard reagent that is often more selective and less prone to causing ester hydrolysis.[4] One user reported that HCl in EtOAc gave complete deprotection over 6 hours with no ester cleavage, whereas TFA/DCM caused 10-20% ester loss in 30 minutes.[7]

    • Solution B (Strictly Anhydrous): Ensure all solvents and reagents are rigorously dried. Use anhydrous grade solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from contributing to hydrolysis.

  • Alternative Mild Reagents: For exceptionally sensitive substrates, even HCl in dioxane may be too harsh. Milder, non-traditional methods can be employed.

    • Solution C (Lewis Acids): Lewis acids such as zinc bromide (ZnBr₂) in DCM can offer high selectivity for Boc deprotection while leaving esters intact.[5][6]

    • Solution D (Oxalyl Chloride/Methanol): A mild method using oxalyl chloride in methanol has been reported to deprotect N-Boc groups on compounds where traditional acid-mediated protocols led to ester cleavage.[8][9]

Table 1: Comparison of Acidic Deprotection Reagents

ReagentTypical ConditionsProsCons for this Substrate
TFA/DCM (1:1) RT, 1-3 hFast, potent, volatileHigh risk of ethyl ester hydrolysis[7]
4M HCl in Dioxane RT, 2-6 hMore selective, less ester cleavageSlower than TFA, dioxane is an undesirable solvent[1][4]
HCl (gas) in EtOAc 0°C to RTGood selectivity, common solventRequires handling of HCl gas[7]
Aqueous Phosphoric Acid THF, RTReported to leave esters intactRequires aqueous work-up, may be problematic for isolation[8][10]

Question 3: My reaction is complete, but I'm struggling to isolate my product. It seems very water-soluble, and I get emulsions during basic aqueous work-up.

Answer:

The product, (R)-5-Amino-3-hydroxy-pentanoic acid ethyl ester, is a polar molecule. After deprotection, it exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride), which dramatically increases its water solubility. A standard basic aqueous work-up is often problematic.

Root Causes & Solutions:

  • Product Polarity and Salt Formation: The ammonium salt form of your product is highly polar and will readily partition into an aqueous layer, making extraction with organic solvents inefficient. Neutralizing with aqueous base can lead to emulsions with such polar molecules.

    • Solution A (Anhydrous Work-up): Avoid an aqueous wash entirely. After the reaction is complete, remove the solvent (e.g., DCM) and excess acid (e.g., TFA) under reduced pressure. To remove the last traces of TFA, which can be stubborn, perform co-evaporation by adding a non-polar solvent like toluene and evaporating again under reduced pressure (repeat 2-3 times).[11][12] This will yield the product as its corresponding salt, which can often be used directly in the next step.

    • Solution B (Solid-Phase Basic Resin): To obtain the neutral free amine without an aqueous work-up, use a basic ion-exchange resin. After evaporating the reaction solvent and acid, dissolve the crude salt in a suitable solvent (methanol works well for polar compounds) and stir with a basic resin like Amberlyst A-21 for 30-60 minutes.[11] Filter off the resin and evaporate the solvent to yield the clean, neutral product.[13]

Workflow: Product Isolation Decision Tree

G A Reaction Complete C Evaporate Solvent & Excess Acid A->C B Need Free Amine? D Use Product Salt Directly for Next Step B->D No E Dissolve Crude Salt in Methanol B->E Yes C->B F Add Basic Resin (e.g., Amberlyst A-21) E->F G Stir 30-60 min F->G H Filter off Resin G->H I Evaporate Methanol H->I J Isolate Pure Free Amine I->J G RNHBoc R-NH-Boc Protonated R-NH-Boc(H⁺) RNHBoc->Protonated Protonation Hplus + H⁺ CarbamicAcid [ R-NH-COOH ] Carbamic Acid Protonated->CarbamicAcid Elimination tBu + C(CH₃)₃⁺ RNH2 R-NH₂ CarbamicAcid->RNH2 Decarboxylation CO2 + CO₂

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the synthesis and optimization of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis and optimization of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the causality behind experimental choices, providing troubleshooting solutions and best practices grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during your synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My stereoselective reduction of the parent keto-ester is resulting in low enantiomeric excess (e.e.). What are the primary causes and how can I improve selectivity?

A1: Low enantiomeric excess is a common hurdle in asymmetric synthesis and typically points to issues with the catalyst, reagents, or reaction conditions. The goal of the reduction is to control the facial selectivity of the hydride attack on the ketone.

Primary Causes & Solutions:

  • Suboptimal Temperature Control: Asymmetric induction is highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the undesired diastereomeric transition state, leading to a loss of selectivity.

    • Solution: Perform the reaction at significantly lower temperatures. For many chiral reductions, temperatures between -78 °C and -40 °C are standard. In some highly sensitive cases, temperatures as low as -100 °C may be required to maximize enantioselectivity, a practice common in stereoselective aldol reactions which share similar principles of kinetic control[1]. Ensure your cooling bath is stable throughout the addition of reagents.

  • Inactive or Degraded Catalyst: The chiral catalyst (e.g., a CBS catalyst, or a ruthenium-based complex) is the heart of the reaction. Moisture, air, or improper storage can lead to its degradation.

    • Solution:

      • Use freshly opened or properly stored catalyst.

      • Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents. Solvents should be passed through a drying system or distilled from an appropriate drying agent.

  • Incorrect Stoichiometry: The ratio of substrate to catalyst and reducing agent is critical. An excess of the achiral reducing agent (like BH₃) relative to the catalyst can lead to a non-catalyzed, non-selective background reaction.

    • Solution: Carefully control the stoichiometry. The reducing agent should be added slowly to the solution containing the substrate and the pre-formed catalyst complex to ensure the catalyzed pathway dominates.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: Screen different anhydrous aprotic solvents. Tetrahydrofuran (THF) is a common choice, but dichloromethane (DCM) or toluene may offer improved selectivity in some systems.

Q2: The reaction yield is consistently low. Beyond catalyst issues, what else should I investigate?

A2: Low yields can stem from a variety of factors including incomplete reactions, side reactions, or product loss during workup and purification.

Primary Causes & Solutions:

  • Side Reactions: The starting material, ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate, has multiple reactive sites.

    • Claisen Condensation: Under basic conditions, the enolizable protons alpha to the ketone and ester can lead to self-condensation. Ensure the reaction conditions are not basic, or if a base is required (e.g., for catalyst activation), a non-nucleophilic, sterically hindered base should be used.

    • Over-reduction: Strong reducing agents or extended reaction times can lead to the reduction of the ethyl ester to the corresponding primary alcohol. Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS.

    • Boc Deprotection: If acidic conditions are inadvertently introduced (e.g., from reagents stored improperly), the Boc group can be cleaved[2].

  • Inefficient Workup: The product is moderately polar and has both a hydroxyl group and a carbamate, which can lead to challenges during extraction.

    • Solution: During aqueous workup, use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids to prevent Boc deprotection. Extract the product with a suitable solvent like ethyl acetate or dichloromethane. Multiple extractions (3-4 times) are recommended to ensure complete recovery from the aqueous layer[3]. Brine washes can help break up emulsions and remove water from the organic layer.

  • Purification Losses: The product has a similar polarity to some byproducts, which can make chromatographic purification difficult.

    • Solution: Optimize your column chromatography conditions. A gradient elution using a solvent system like hexane/ethyl acetate or DCM/methanol may be necessary. Ensure the silica gel is not acidic, which could cause degradation. You can neutralize silica gel by pre-treating it with a solution of triethylamine in your eluent.

Q3: I am observing the cleavage of the Boc protecting group or hydrolysis of the ethyl ester during the reaction or workup. How can I prevent this?

A3: Both the Boc group and the ethyl ester are sensitive to acidic conditions, while the ester is also sensitive to strong bases. Maintaining pH control is paramount.

Solutions:

  • Preventing Boc Deprotection: The tert-butoxycarbonyl (Boc) group is notoriously labile to acid.

    • Recommendation: Strictly avoid strong acids like trifluoroacetic acid (TFA) or concentrated HCl during workup[4]. Use a mild acidic wash, such as a cold, dilute solution of citric acid or saturated ammonium chloride, only if necessary[5]. For reactions requiring acidic catalysts, consider alternative protecting groups.

  • Preventing Ester Hydrolysis:

    • Recommendation: Avoid strongly basic conditions (e.g., NaOH, KOH), especially in the presence of water or methanol, which can lead to saponification or transesterification. If a base is needed, use organic amines like triethylamine or diisopropylethylamine. During workup, use sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases.

Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-level workflow for this synthesis?

A1: A common and effective strategy involves the asymmetric reduction of a β-keto ester precursor. The general workflow is outlined below.

G cluster_0 Synthesis Workflow A Precursor Synthesis: Ethyl 5-(Boc-amino)-3-oxopentanoate B Asymmetric Reduction (e.g., with CBS catalyst and BH3) A->B Key Stereochemical Step C Reaction Quench (e.g., with Methanol or aq. NH4Cl) B->C Stop Reaction D Aqueous Workup & Extraction C->D Isolate Crude Product E Purification (Silica Gel Chromatography) D->E Remove Impurities F Product Characterization (NMR, LC-MS, Chiral HPLC) E->F Confirm Structure & Purity

Caption: General workflow for the synthesis of the target molecule.

Q2: How should I set up and monitor the key asymmetric reduction step?

A2: Careful setup and monitoring are crucial for success.

Setup Protocol:

  • Glassware: Ensure all glassware is oven-dried and assembled hot under a positive pressure of inert gas (Ar or N₂).

  • Reagents: Use anhydrous solvents and high-purity reagents.

  • Procedure:

    • Dissolve the chiral catalyst (e.g., (R)-Me-CBS) in anhydrous THF.

    • Cool the solution to the target temperature (e.g., -40 °C).

    • Slowly add the borane source (e.g., BH₃•THF complex) and stir for 10-15 minutes to allow for complex formation.

    • Add a solution of the β-keto ester in anhydrous THF dropwise over an extended period (e.g., 1-2 hours) using a syringe pump to maintain the low temperature and concentration.

Monitoring Protocol:

  • TLC is essential. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). The product alcohol should have a lower Rf value (be more polar) than the starting ketone. Check for the complete consumption of the starting material.

  • LC-MS can be used for a more precise analysis of conversion and to check for the mass of the desired product.

Q3: What are the optimal conditions for purifying the final product?

A3: Flash column chromatography on silica gel is the standard method.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderate polarity compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 10% EtOAc) to elute non-polar impurities, and gradually increase the polarity (e.g., to 50-60% EtOAc) to elute the product.
pH Control Optional: Pre-treat silica with 1% Triethylamine in eluentThe product contains a basic nitrogen (carbamate) and can streak on acidic silica. Neutralization improves peak shape and prevents degradation.
Loading Dry loading or minimal solventConcentrating the crude product onto a small amount of silica (dry loading) often results in better separation than loading in a large volume of solvent.
Q4: How do I troubleshoot unexpected byproducts?

A4: The appearance of unexpected spots on a TLC plate requires a systematic approach to identify and eliminate the source. A logical troubleshooting flow is essential.

G cluster_1 Troubleshooting Byproducts Start Unexpected Byproduct Observed (e.g., by TLC/LCMS) Check1 Is Byproduct Mass M-56 or M-100? (Loss of C4H8 or Boc group) Start->Check1 Ans1_Yes Yes: Boc Deprotection Check1->Ans1_Yes Yes Check2 Is Byproduct Mass M+2? (Further Reduction) Check1->Check2 No Sol1 Action: Check for Acid Source. Use Neutral/Mild Workup (aq. NH4Cl). Ans1_Yes->Sol1 Ans2_Yes Yes: Over-reduction of Ester Check2->Ans2_Yes Yes Check3 Is Byproduct High MW? (Dimerization) Check2->Check3 No Sol2 Action: Reduce Reaction Time. Monitor Closely by TLC. Use Milder Reducing Agent. Ans2_Yes->Sol2 Ans3_Yes Yes: Self-Condensation Check3->Ans3_Yes Yes Sol3 Action: Ensure Anhydrous Conditions. Avoid Basic Contaminants. Ans3_Yes->Sol3

Caption: Decision tree for identifying and resolving common byproducts.

References
  • Alptürk O, et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. JOTCSA, 5(2):457–468. Available from: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH. Available from: [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Supporting Information. Available from: [Link]

  • L-Proline. Organic Syntheses Procedure. Available from: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available from: [Link]

  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Method for preparing (R) -3-aminobutanol.Google Patents.
  • Your Inquiry on (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. Molecule.de. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Welcome to the technical support guide for the synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This document is designed for researchers, chemists, and process development professionals to proactivel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This document is designed for researchers, chemists, and process development professionals to proactively address common challenges and troubleshoot impurities encountered during the synthesis of this critical chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic route.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered. For more detailed, problem-specific advice, please refer to the Troubleshooting Guide.

Q1: What are the most common classes of impurities I should expect during this synthesis?

A: Impurities in the synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester typically fall into four categories:

  • Process-Related Impurities: These are unreacted starting materials or reagents from intermediate steps. The most common is the unreduced keto-precursor, ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate.

  • Diastereomeric Impurities: If the reduction of the ketone at the C3 position is not perfectly stereoselective, the (S)-diastereomer will be present.

  • Byproducts from Side Reactions: These can include products of over-protection (di-Boc), cyclization (lactones), or elimination.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., ethyl acetate, dichloromethane, methanol) can be retained in the final product. Their presence should be monitored according to ICH Q3C guidelines[1].

Q2: My reaction yield is consistently low. How is this related to impurity formation?

A: Low yield is often directly linked to impurity formation. Every side reaction consumes starting material or the desired product, directly lowering the theoretical maximum yield. For instance, incomplete reduction of the keto-precursor not only generates an impurity but also means less starting material is converted to the desired alcohol. Furthermore, the presence of closely eluting impurities can lead to significant material loss during chromatographic purification, further depressing the isolated yield.

Q3: How can I accurately determine the diastereomeric and enantiomeric purity of my final product?

A: Standard analytical techniques like 1H NMR and achiral HPLC are generally insufficient to resolve stereoisomers. To confirm stereochemical purity, you must use specialized methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and reliable method. Using a chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide, can achieve baseline separation of the (R) and (S) enantiomers[2].

  • Derivatization followed by NMR/GC: The product can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters. These diastereomers can often be distinguished and quantified using high-field 1H NMR, 19F NMR, or gas chromatography (GC).

Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to identifying and resolving specific issues observed during your experiment.

Observation 1: An extra spot is visible on my TLC/LC analysis.

An unexpected spot indicates the presence of an impurity. The first step is to identify its nature using mass spectrometry (MS) and then devise a strategy to eliminate it.

Potential Cause & Identification Underlying Chemistry Recommended Solution
Impurity: Unreacted Keto-Ester ID: Mass consistent with C12H21NO5 (M+H = 260.14). Typically less polar (higher Rf) than the product.The reduction of the C3 ketone is incomplete. This is common with mild reducing agents like sodium borohydride (NaBH4) if reaction time, temperature, or stoichiometry are not optimized[3].Reaction: Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.), extend the reaction time, or consider a more potent but still selective reducing agent. Monitor the reaction to completion by TLC or LC-MS.Purification: This impurity is usually separable by flash column chromatography using a hexane/ethyl acetate gradient.
Impurity: Di-Boc Protected Amine ID: Mass consistent with C17H31NO7 (M+H = 362.21). Significantly less polar than the product.The nitrogen atom is acylated twice by di-tert-butyl dicarbonate ((Boc)2O). This occurs when excess (Boc)2O is used, especially under strongly basic conditions or at elevated temperatures[4][5].Reaction: Use no more than 1.05-1.1 equivalents of (Boc)2O. Maintain a moderate temperature (0 °C to RT).Purification: Easily separated by flash column chromatography due to the significant difference in polarity.
Impurity: Lactone Formation ID: Mass consistent with C10H17NO3 (M+H = 200.12).Intramolecular cyclization can occur, especially under acidic or basic conditions, where the C3-hydroxyl group attacks the ethyl ester, displacing ethanol.Reaction: Maintain neutral or near-neutral pH during workup and storage. Avoid excessive heat.Purification: May be challenging due to similar polarity to the product. A carefully optimized gradient or reverse-phase chromatography may be necessary.
Observation 2: My 1H NMR spectrum shows anomalous signals.

Deviations in the NMR spectrum are a powerful diagnostic tool.

Anomalous Signal Potential Cause Confirmation & Solution
Broad singlet ~1.5 ppm with an integral > 9H Di-Boc Impurity: The 18 protons of the two t-butyl groups of the di-Boc impurity overlap with the 9 protons of the product's Boc group, increasing the integral.Confirmation: Check the mass spectrum for a peak corresponding to the di-Boc adduct (M+H = 362.21).Solution: Adjust reaction stoichiometry as described above. Purify via column chromatography.
Singlet ~2.05 ppm, Triplet ~4.1 ppm, Quartet ~1.2 ppm Residual Ethyl Acetate: These are the classic signals for ethyl acetate, a common extraction and chromatography solvent.Confirmation: The signals are characteristic and well-documented.Solution: Dry the product under high vacuum for an extended period. Ensure your product is a solid or viscous oil, as residual solvent can be difficult to remove from low-viscosity oils. Refer to ICH Q3C for acceptable limits[1].
Multiplet complexity in the -CH(OH)- region (~4.0 ppm) Diastereomeric Impurity: The presence of the (S)-diastereomer can sometimes lead to peak broadening or the appearance of small, overlapping multiplets, although these are often indistinguishable in standard NMR.Confirmation: This requires chiral HPLC analysis for definitive proof and quantification[2].Solution: If the diastereomeric excess (d.e.) is unacceptable, re-evaluate the stereoselectivity of the reduction step. Using a bulkier reducing agent or adding a chiral catalyst may improve selectivity. Purification requires preparative chiral chromatography.

Visualized Workflows & Mechanisms

Diagrams can clarify complex processes. The following workflows are rendered using DOT language.

Impurity Identification Workflow

This diagram outlines a logical sequence for identifying an unknown impurity.

G cluster_0 Impurity Troubleshooting Workflow Observation Unexpected Result (TLC Spot, NMR Signal) Analysis Characterize with LC-MS & NMR Observation->Analysis Identify Identify Structure (Mass, Fragments, Shifts) Analysis->Identify Remediate Adjust Synthesis or Purification Protocol Identify->Remediate Confirm Confirm Purity of New Batch Remediate->Confirm

Caption: A systematic workflow for impurity identification and remediation.

Formation of Key Process-Related Impurity

This diagram illustrates the desired reaction versus the formation of the unreduced keto-ester impurity.

G cluster_1 Reduction Pathway and Impurity Formation Start Ethyl 5-(Boc-amino)-3-oxopentanoate (Keto-Ester Precursor) Product (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester (Desired Product) Start->Product Stereoselective Reduction [H] Impurity Unreacted Keto-Ester (Impurity) Start->Impurity Incomplete Reaction

Caption: Desired reduction pathway versus incomplete reaction impurity.

Analytical and Purification Protocols

Here are standardized protocols for analyzing and purifying your compound.

Protocol 1: General Impurity Profiling by LC-MS

This method provides a general overview of all components in your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and Electrospray Ionization (ESI) in positive mode.

Protocol 2: Chiral Purity Analysis by HPLC

This method is essential for quantifying the desired (R)-enantiomer versus the (S)-impurity.

  • Column: Chiral Stationary Phase (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)[2].

  • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v). Note: The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Analysis: The (R) and (S) enantiomers should resolve into two distinct peaks. Calculate the enantiomeric excess (% ee) based on the integrated peak areas.

Protocol 3: Purification by Flash Column Chromatography

This is the standard method for removing most process-related impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Slurry & Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column to avoid air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Ito, M., Hagiwara, D., & Kamiya, T. (1975). A New Reagent for the Protection of the Amino Group. Tetrahedron Letters. (While not directly about this molecule, it establishes the use of BOC-ON, a related Boc-protection reagent). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Provides an overview of Boc protection and deprotection chemistry. [Link][4]

  • Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure. (Demonstrates a related reduction using NaBH4). [Link][3]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). [Link][1]

  • ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? Discussion Forum. [Link][5]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Welcome to the technical support center for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing racemization at the C3 stereocenter during chemical transformations. Maintaining the (R)-configuration is paramount for achieving desired biological activity and pharmacokinetics. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to ensure the stereochemical purity of your compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Risk

Q1: Why is this specific molecule, a β-hydroxy pentanoic acid derivative, susceptible to racemization?

A1: The susceptibility to racemization arises from two primary chemical features of the molecule, although the risk at the crucial C3 stereocenter is context-dependent and generally lower than at an α-carbon.

  • Acidity of α-Protons (at C2): The protons on the carbon alpha to the ester carbonyl (C2) are acidic. In the presence of a base, one of these protons can be removed to form a planar enolate intermediate.[5] Subsequent reprotonation can occur from either face of this planar structure, leading to epimerization at the C2 position. While this doesn't directly racemize the key C3 stereocenter, harsh basic conditions that promote enolization are a significant risk factor for overall structural integrity and can sometimes facilitate pathways that do affect C3.[5]

  • Retro-Aldol Reaction Pathway (at C3): The core structure of your molecule is a β-hydroxy ester, which can be viewed as an aldol addition product. Under certain conditions, particularly with strong bases or high temperatures, the reverse reaction—a retro-aldol reaction—can occur.[6][7][8][9] This would involve the cleavage of the C2-C3 bond, breaking the molecule into two smaller fragments. The subsequent re-formation of this bond via an aldol addition is often not stereospecific, leading to a mixture of (R) and (S) configurations at C3, thereby causing racemization.[6][7] This pathway represents the most direct threat to the C3 stereocenter's integrity.

Q2: Which common chemical transformations pose the highest risk of racemization for this molecule?

A2: The highest risks are associated with reactions that require basic conditions or activation of the carboxyl group, especially at elevated temperatures.

  • Ester Hydrolysis (Saponification): Traditional saponification using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially with heating, is a major risk. These conditions strongly favor both C2 epimerization via enolization and C3 racemization via the retro-aldol pathway.[10][11]

  • Amide Bond Formation (Post-Hydrolysis): After hydrolyzing the ethyl ester to a carboxylic acid, the subsequent activation of this acid for amide coupling is a critical step. Many standard coupling protocols use bases that can be strong enough to cause epimerization.[12][13] While the primary concern in typical peptide synthesis is racemization of the α-amino acid, in this case, the use of an inappropriate base or prolonged activation times can still compromise the C3 stereocenter, particularly if the reaction temperature is not controlled.[12][14]

  • Hydroxyl Group Manipulations under Harsh Conditions: While less common, reactions involving the C3-hydroxyl group that proceed through a carbocation-like intermediate (SN1-type reaction) could lead to racemization.[15] This might occur if the hydroxyl group is converted to a good leaving group under acidic and heated conditions.

Part 2: Troubleshooting Guides & Recommended Protocols

This section provides direct answers and step-by-step protocols for specific experimental challenges.

Scenario 1: Ester Hydrolysis

Issue: "After hydrolyzing the ethyl ester to the corresponding carboxylic acid using NaOH, chiral HPLC analysis shows significant racemization."

Root Cause Analysis: Standard saponification with strong bases like NaOH at room temperature or above provides sufficient energy and basicity to initiate the retro-aldol reaction, leading to racemization at C3.

Solution: Employ Low-Temperature or Enzymatic Hydrolysis.

This protocol minimizes the risk of retro-aldol and enolization pathways by using a milder base at a strictly controlled low temperature.

  • Dissolution: Dissolve (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. It is critical to maintain this temperature throughout the reaction.

  • Base Addition: Add a solution of lithium hydroxide (LiOH) (1.5 - 2.0 eq) in water dropwise to the cooled solution while stirring.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Avoid letting the reaction run for an unnecessarily long time.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1N HCl at 0 °C until the pH is ~3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo at low temperature (<40 °C) to yield the desired carboxylic acid.

  • Verification: Immediately analyze the enantiomeric excess (e.e.) of the product using chiral HPLC.

Enzymatic methods offer exceptional selectivity and operate under mild pH and temperature conditions, virtually eliminating the risk of chemically-induced racemization.[16][17][18][19] Lipases or esterases are commonly used.

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Substrate & Enzyme Addition: Suspend the ester in the buffer. A co-solvent like DMSO or DMF may be used sparingly to aid solubility.[16] Add a suitable hydrolase, such as a lipase from Candida antarctica (CAL-B) or an esterase from porcine liver.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.

  • Monitoring & Work-up: Monitor the reaction by TLC or HPLC. Once complete, acidify the mixture and extract the product as described in Protocol 2.1.

Scenario 2: Amide Bond Formation

Issue: "I successfully hydrolyzed the ester with minimal racemization, but after coupling the resulting acid with an amine, my final product is racemic."

Root Cause Analysis: The choice of coupling reagent and, more importantly, the base used during the coupling reaction is critical.[12] Sterically hindered, non-nucleophilic bases are essential. Highly reactive coupling reagents or excessive pre-activation times can also contribute to side reactions.[14]

Solution: Use a Racemization-Suppressing Coupling Reagent and a Weak, Hindered Base.

Coupling ReagentAdditiveBase (Recommended)TemperatureKey Advantages & Considerations
HATU (Internal HOAt)DIPEA, 2,4,6-Collidine0 °C to RTHighly efficient, fast reaction times. HOAt is known to suppress racemization.[20][21][22][23] Use of a hindered base is crucial.
HBTU (Internal HOBt)DIPEA, NMM0 °C to RTEffective and widely used. HOBt helps suppress racemization, though HOAt is generally considered superior.[14][21]
EDC HOBt or OxymaPureNMM, DIPEA0 °C to RTCarbodiimide-based method. The additive is essential to prevent side reactions and suppress racemization.[14][22] Oxyma is a safer, non-explosive alternative to HOAt.[22]
T3P® N/APyridine0 °C to RTMild conditions, high yields, and very low epimerization reported for sensitive substrates.[13] The workup is often straightforward.
Ynamides NoneNoneMild (RT)Novel class of reagents that operate under extremely mild, base-free conditions, showing no detectable racemization.[24][25][26][27]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide, T3P®: Propylphosphonic Anhydride, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine.

This protocol is a robust starting point for minimizing racemization during amide bond formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add a sterically hindered base such as DIPEA (2.5 eq) and stir for 2-5 minutes. Crucially, do not allow for a long pre-activation time.

  • Amine Addition: Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the product via flash column chromatography and verify the enantiomeric purity by chiral HPLC.

Part 3: Analytical Verification

Q3: How can I reliably determine the enantiomeric purity of my material?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method for determining enantiomeric excess (e.e.).[28][29][30]

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral. This creates a diastereomeric interaction with the enantiomers in your sample, causing them to travel through the column at different rates and thus be separated.

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point for β-hydroxy esters.[29]

  • Method Development: A typical starting method would involve a normal-phase eluent like hexane/isopropanol. The ratio is adjusted to achieve baseline separation of the (R) and (S) enantiomers. For complex samples, derivatization of the hydroxyl group may be necessary to improve separation.[28][31]

ParameterRecommended Starting Condition
Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Note: This is a representative method. Optimization of the mobile phase composition and flow rate will be necessary for your specific compound.

Part 4: Mechanistic Diagrams & Workflows

racemization_mechanism

workflow cluster_qc1 Quality Control 1 cluster_qc2 Quality Control 2 start Start: (R)-Ester hydrolysis Step 1: Hydrolysis (Low Temp LiOH or Enzyme) start->hydrolysis acid (R)-Carboxylic Acid hydrolysis->acid qc1 Chiral HPLC Analysis (Verify e.e. > 99%) acid->qc1 coupling Step 2: Amide Coupling (HATU / DIPEA @ 0°C) product Final (R)-Amide Product coupling->product qc2 Chiral HPLC Analysis (Verify e.e. > 99%) product->qc2 qc1->coupling

References

  • Zhao, Y., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts, 2016, 138, 13135-13138. [Link]

  • Shen, T., et al. (2020). N-Sulfonyl Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Asian Journal of Organic Chemistry, 9(10), 1644-1647. [Link]

  • American Chemical Society. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. J. Am. Chem. Soc.[Link]

  • Wang, Z., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(23), 6535-6542. [Link]

  • Gotor-Fernández, V., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14274–14288. [Link]

  • Schutkowski, M., et al. (1993). Hydrolysis of peptide esters by different enzymes. Amino Acids, 4(3), 295-305. [Link]

  • Gawroński, J., & Wzorek, Z. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley-VCH. [Link]

  • Karasawa, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5382. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bianchi, D., et al. (1988). Enzymic preparation of enantiomerically pure secondary alcohols. Ester synthesis by irreversible acyl transfer using a highly selective ester hydrolase from Pseudomonas sp.; an attractive alternative to ester hydrolysis. Journal of the Chemical Society, Chemical Communications, (7), 411-412. [Link]

  • Girek, T., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4235. [Link]

  • Kumagai, N., & Shibasaki, M. (2015). Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. Chemical Science, 6(11), 6016-6022. [Link]

  • Blumenthal, E. J., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(21), 5894–5897. [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • ResearchGate. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. [Link]

  • Vold, R. D., & Vold, M. J. (1949). LOW TEMPERATURE SAPONIFICATION IN ANHYDROUS SYSTEMS. Journal of Colloid Science, 4(1), 93-101. [Link]

  • Miller, C. H., et al. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Chemical Biology, 15(5), 1307–1316. [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Bacher, A. (2020, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]

  • Quaedflieg, P. J. L. M., et al. (2010). U.S.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Legros, J., et al. (2004). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Synlett, 2004(10), 1844-1846. [Link]

  • ResearchGate. (2014). (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • Khan Academy. (n.d.). Retro-aldol and retrosynthesis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Khan Academy. (n.d.). Aldol reactions in metabolism. Retrieved from [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemistry - A European Journal, 19(40), 13270-13279. [Link]

  • Asymmetric Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Troubleshooting

compatibility of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester with different reagents

Welcome to the technical support guide for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5).[1][2] This document is intended for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5).[1][2] This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile building block in their experiments.

Chemical Structure and Properties

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a chiral molecule featuring three key functional groups: a tert-butyloxycarbonyl (Boc) protected amine, a secondary alcohol, and an ethyl ester.[1] Understanding the reactivity of each of these groups is crucial for successful experimental design.

  • Molecular Formula: C₁₂H₂₃NO₅[1][2]

  • Molecular Weight: 261.31 g/mol [1][2]

  • Appearance: Typically a pale-yellow to yellow-brown liquid[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester at 2-8°C.[3] This minimizes potential degradation over time.

Q2: Is the Boc protecting group stable under basic conditions?

A2: Yes, the Boc group is generally stable to most nucleophiles and bases.[4] This allows for selective reactions at other parts of the molecule, such as the ester or alcohol, without premature deprotection of the amine. The stability of the Boc group under basic conditions is attributed to the fact that the mechanism for its cleavage under acidic conditions involves the formation of a stable tertiary carbocation, a pathway that is not favorable under basic conditions.[5]

Q3: Can the ethyl ester be hydrolyzed without affecting the Boc group?

A3: Yes, selective hydrolysis of the ethyl ester is possible. Basic hydrolysis (saponification), typically using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), will yield the carboxylate salt and ethanol.[6] The Boc group is resistant to these conditions.[4][5] Acid-catalyzed hydrolysis is also possible but requires careful selection of conditions to avoid simultaneous cleavage of the acid-labile Boc group.[6][7]

Q4: What are the expected products of oxidizing the secondary alcohol?

A4: Oxidation of the secondary alcohol will yield a ketone.[8][9][10] A variety of oxidizing agents can be used, ranging from milder reagents like pyridinium chlorochromate (PCC) to stronger ones like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[8][11] It is important to note that tertiary alcohols do not typically undergo oxidation under standard conditions.[8][10][11]

Troubleshooting Guide

This section addresses common issues that may arise during the use of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in chemical synthesis.

Problem 1: Unexpected removal of the Boc protecting group.

Symptom: TLC or LC-MS analysis shows the appearance of a more polar spot corresponding to the free amine, while the intended reaction was at the ester or alcohol functionality.

Potential Causes & Solutions:

  • Acidic Contamination: The Boc group is highly sensitive to acidic conditions.[12][13] Trace amounts of acid in your reagents or solvents can lead to premature deprotection.

    • Solution: Ensure all solvents and reagents are anhydrous and free of acidic impurities. If necessary, pass solvents through a column of activated alumina.

  • Inappropriate Reagent Choice: Using strongly acidic reagents for other transformations will invariably cleave the Boc group.

    • Solution: Opt for reaction conditions that are neutral or basic when the integrity of the Boc group is required. For reactions requiring acid catalysis, consider using a different, more acid-stable amine protecting group like Fmoc if possible.[14]

  • Thermal Instability: In some cases, prolonged heating can lead to thermal deprotection of the Boc group.[14]

    • Solution: If heating is necessary, use the lowest effective temperature and monitor the reaction closely. Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.

Problem 2: Poor yield during the hydrolysis of the ethyl ester.

Symptom: The saponification reaction does not go to completion, leaving a significant amount of starting material.

Potential Causes & Solutions:

  • Insufficient Base: Saponification is not a catalytic process; the base is a reactant.[6]

    • Solution: Use at least one equivalent of a strong base like NaOH or KOH. For sluggish reactions, a slight excess of the base may be beneficial.

  • Low Reaction Temperature: The hydrolysis of esters can be slow at room temperature.[7]

    • Solution: Gently heating the reaction mixture under reflux can significantly increase the reaction rate.[7]

  • Reversibility (in acidic hydrolysis): Acid-catalyzed hydrolysis is a reversible reaction.[6][7]

    • Solution: To drive the equilibrium towards the products, use a large excess of water.[7]

Problem 3: Unwanted side reactions during the oxidation of the secondary alcohol.

Symptom: Formation of multiple products observed by TLC or LC-MS, indicating a lack of selectivity.

Potential Causes & Solutions:

  • Over-oxidation with Strong Oxidants: While the secondary alcohol will form a ketone, harsh oxidizing conditions could potentially lead to cleavage of other bonds in the molecule. Some strong oxidizing agents can even oxidize secondary alcohols directly to esters under certain conditions.[15]

    • Solution: Use milder and more selective oxidizing agents like Dess-Martin periodinane or a Swern oxidation.[11] These reagents are known for their high chemoselectivity in the oxidation of alcohols.

  • Reaction with the Boc-Protected Amine: While generally stable, very strong oxidizing agents could potentially interact with the protected amine.

    • Solution: Choose an oxidizing agent that is known to be compatible with Boc-protected amines. Most standard conditions for alcohol oxidation are compatible.

Experimental Protocols

Protocol 1: Boc Deprotection under Acidic Conditions

This protocol describes a standard procedure for the removal of the Boc protecting group.

  • Dissolve the (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in a suitable organic solvent such as dichloromethane (DCM) or dioxane.[14]

  • Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a 4M solution of HCl in dioxane.[14]

  • Stir the reaction at room temperature. The reaction is usually complete within 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base for subsequent reactions.

Note: The deprotection generates a tert-butyl cation, which can cause side reactions with nucleophilic residues. The use of scavengers may be necessary in complex molecules.[12][13][16]

Protocol 2: Saponification of the Ethyl Ester

This protocol outlines the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Dissolve the (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add at least one equivalent of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the carboxylate.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizing Reaction Pathways

Boc Deprotection Pathway

Boc_Deprotection Start (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester Intermediate Protonated Carbamate Start->Intermediate  + H+ (e.g., TFA, HCl) Products Free Amine Salt + CO2 + tert-Butyl Cation Intermediate->Products  Cleavage

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Ester Saponification Pathway

Ester_Saponification Ester (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate  + OH- Carboxylate (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid salt Tetrahedral_Intermediate->Carboxylate  Elimination Alcohol Ethanol Tetrahedral_Intermediate->Alcohol

Caption: Base-mediated hydrolysis (saponification) of the ethyl ester.

Alcohol Oxidation Pathway

Alcohol_Oxidation Alcohol (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester Ketone (R)-N-Boc-5-Amino-3-oxo-pentanoic acid ethyl ester Alcohol->Ketone  [Oxidizing Agent] (e.g., PCC, Dess-Martin)

Caption: Oxidation of the secondary alcohol to a ketone.

Summary of Reagent Compatibility

Reagent ClassCompatibility with Functional GroupsNotes
Strong Acids (e.g., TFA, HCl)Boc-Amine: Cleaved[12][13] Ester: Can catalyze hydrolysis[7] Alcohol: StablePrimary use is for Boc deprotection. Ester hydrolysis is often slower than Boc cleavage.
Strong Bases (e.g., NaOH, KOH)Boc-Amine: Stable[4][5] Ester: Hydrolyzed (saponification)[6] Alcohol: Generally stable, can be deprotonatedIdeal for selective ester hydrolysis without affecting the Boc group.
Mild Oxidizing Agents (e.g., PCC, Dess-Martin)Boc-Amine: Stable Ester: Stable Alcohol: Oxidized to ketone[11]Recommended for selective oxidation of the secondary alcohol.
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)Boc-Amine: Potentially reactive Ester: Generally stable Alcohol: Oxidized to ketone[11]May lead to side reactions and over-oxidation. Use with caution.
Reducing Agents (e.g., NaBH₄, LiAlH₄)Boc-Amine: Stable Ester: Reduced to alcohol Alcohol: StableCan be used to selectively reduce the ester to a primary alcohol.

References

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Direct oxidation of secondary alcohol to ester by performic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Khan Academy. (2012). Oxidation of alcohols II: Examples. Retrieved from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 9.8 Oxidation of Alcohols. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

Optimization

improving yield and purity of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Welcome to the technical support resource for the synthesis and purification of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This molecule is a valuable chiral building block in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. This molecule is a valuable chiral building block in medicinal chemistry and drug development, particularly for synthesizing peptide mimics and other complex therapeutic agents.[1] Achieving high yield and purity is critical for its successful application. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights to help you navigate common experimental challenges.

Troubleshooting Guide: Yield and Purity Issues

This section addresses the most common problems encountered during the synthesis and purification of the target compound.

Question 1: Why is my overall yield consistently low?

Low yield is a frequent issue that can arise from multiple stages of the synthetic process. A systematic approach is essential for diagnosis.

Potential Causes & Recommended Solutions:

  • Incomplete Starting Material Conversion: The initial reaction, often a stereoselective reduction of a keto-ester precursor, may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents, especially catalysts and reducing agents, are fresh and of high purity. For sterically hindered reactions, a more potent coupling reagent might be necessary if applicable to your specific route.[2]

    • Verification: A final TLC or ¹H NMR of the crude product should show minimal to no starting material.

  • Product Degradation During Workup: The β-hydroxy ester and Boc-protecting group can be sensitive to harsh pH conditions.

    • Solution: During aqueous workup, use mild acids and bases like saturated ammonium chloride (NH₄Cl) solution for quenching and sodium bicarbonate (NaHCO₃) for neutralization.[3] Avoid strong acids or bases (e.g., concentrated HCl or NaOH) which can catalyze dehydration or premature deprotection. Ensure all extractions are performed promptly and at cool temperatures.

    • Verification: Analyze the crude product for byproducts such as the α,β-unsaturated ester, which would indicate dehydration.

  • Physical Loss During Purification: The target molecule has moderate polarity and can be challenging to isolate.

    • Solution: Optimize your purification strategy. If using column chromatography, select a solvent system that provides a good retention factor (Rƒ) of ~0.3. A gradient elution of ethyl acetate in hexanes is typically effective. For slurry-to-slurry transformations, ensure the correct solvent is used to avoid product loss due to partial solubility.[3]

    • Verification: Collect smaller fractions during chromatography and analyze them by TLC to avoid accidentally discarding fractions containing the product.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity is paramount for subsequent synthetic steps. Identifying the nature of the impurity is the first step toward its removal. A comprehensive impurity profile analysis is essential for drug development.[4]

Potential Contaminants & Mitigation Strategies:

  • Diastereomeric Impurities: If the synthesis involves a stereoselective reduction, the presence of the corresponding (S)-hydroxy diastereomer is a common issue.

    • Solution: This is best addressed at the reaction stage by optimizing the chiral catalyst or reducing agent. However, if the diastereomers are already formed, they can often be separated by meticulous column chromatography.

    • Analytical Approach: Chiral HPLC is the definitive method for determining diastereomeric excess (d.e.). ¹H or ¹³C NMR may also show distinct signals for the different diastereomers.

    • Purification: Use a high-resolution silica gel and a finely tuned solvent system. Sometimes, converting the ester to the carboxylic acid can facilitate separation via crystallization of a diastereomeric salt, followed by re-esterification.

  • Unreacted Starting Materials or Reagent Byproducts: Residual starting materials or byproducts from reagents (e.g., triphenylphosphine oxide if using a Mitsunobu reaction) can contaminate the final product.

    • Solution: Ensure the reaction goes to completion. For reagent-derived impurities, specific workup procedures are often effective. For example, triphenylphosphine oxide can be partially removed by precipitation from a nonpolar solvent like diethyl ether. Careful column chromatography is the most reliable method for removing a wide range of such impurities.

  • Boc-Deprotected Impurity: The Boc group can be labile, especially if exposed to even mild acidic conditions during workup or chromatography.[5]

    • Solution: Maintain neutral or slightly basic conditions throughout the workup and purification. If using silica gel for chromatography (which can be slightly acidic), it can be pre-treated by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% Et₃N in the eluent).[6]

    • Verification: The deprotected amine will have a very different Rƒ on TLC (typically sticking to the baseline) and will be evident in the NMR spectrum by the absence of the characteristic t-butyl signal at ~1.4 ppm.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues.

G start_node start_node decision_node decision_node process_node process_node result_node result_node problem_node problem_node start Initial Synthesis Complete check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity is_pure Purity >95%? check_purity->is_pure is_yield_ok Yield >80%? is_pure->is_yield_ok  Yes low_purity Low Purity is_pure->low_purity  No success Experiment Successful is_yield_ok->success  Yes low_yield Low Yield is_yield_ok->low_yield  No check_workup Review Workup & Purification low_yield->check_workup impurity_type Identify Impurity Type low_purity->impurity_type diastereomer Diastereomer Present? impurity_type->diastereomer Diastereomer starting_material Starting Material Present? impurity_type->starting_material Unreacted SM optimize_reaction Optimize Reaction: - Chiral Catalyst - Temperature - Time diastereomer->optimize_reaction  Yes optimize_chromatography Optimize Chromatography: - Gradient Elution - High-Res Silica diastereomer->optimize_chromatography  No (Separation Issue) drive_reaction Drive Reaction to Completion: - Extend Time - Add More Reagent starting_material->drive_reaction workup_loss Potential Loss During Workup? check_workup->workup_loss adjust_workup Use Mild Conditions (NH4Cl, NaHCO3) workup_loss->adjust_workup  Yes

Caption: Troubleshooting workflow for low yield and purity.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended method for reaction monitoring? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives a clear separation between your starting material and product (aim for Rƒ of product ~0.3-0.4). Stain with potassium permanganate (KMnO₄), which will readily visualize the hydroxy group of the product. For more quantitative analysis, LC-MS is ideal.

  • Q: Which purification method is best: recrystallization or column chromatography? A: The target compound is often an oil or low-melting solid, making recrystallization difficult.[7] Flash column chromatography on silica gel is the most reliable and widely used method for achieving high purity.

  • Q: How should I store the final product? A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation over time.[7]

  • Q: My NMR spectrum looks complex. What are the key signals to look for? A: You should look for the following characteristic signals in the ¹H NMR spectrum:

    • A triplet corresponding to the ethyl ester methyl group (~1.2 ppm).

    • A quartet for the ethyl ester methylene group (~4.1 ppm).

    • The large singlet for the nine protons of the Boc group (~1.4 ppm).

    • Multiplets for the backbone protons, including a characteristic signal for the proton on the carbon bearing the hydroxyl group (~4.0 ppm).

    • A broad signal for the N-H proton (~5.0-6.0 ppm).

Optimized Protocol: Synthesis and Purification

This protocol describes a general and robust method for preparing (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester via the asymmetric reduction of a keto-ester precursor. This method is adapted from standard, reliable procedures in organic synthesis.[6][8]

Data and Materials Table
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl 5-(Boc-amino)-3-oxopentanoate259.302.59 g10.0Starting Material
(R)-CBS Catalyst Solution-2.0 mL2.01.0 M in Toluene
Borane-dimethyl sulfide (BMS)75.971.0 mL10.0~10 M solution
Anhydrous Tetrahydrofuran (THF)72.1150 mL-Anhydrous solvent
Methanol (MeOH)32.0410 mL-For quenching
Saturated NH₄Cl (aq.)-20 mL-Workup
Ethyl Acetate (EtOAc)88.11200 mL-Extraction/Chromatography
Hexanes-300 mL-Chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)142.0410 g-Drying agent
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL flame-dried, round-bottomed flask under an argon atmosphere, add the (R)-CBS catalyst solution (2.0 mL, 2.0 mmol). Cool the flask to -20°C in a suitable cooling bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.0 mL, 10.0 mmol) dropwise to the catalyst solution while maintaining the temperature at -20°C. Stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve ethyl 5-(Boc-amino)-3-oxopentanoate (2.59 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C. Monitor the disappearance of the starting material by TLC (typically 30% EtOAc in Hexanes, stained with KMnO₄). The reaction is usually complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (10 mL) at -20°C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove most of the solvent. Add saturated aqueous NH₄Cl solution (20 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Purification Protocol
  • Column Preparation: Prepare a silica gel column (40g silica for ~2.5g crude product) equilibrated with 10% ethyl acetate in hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 15% EtOAc and gradually increasing to 40% EtOAc).

  • Fraction Collection: Collect fractions (15-20 mL each) and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the product (typically Rƒ ≈ 0.3 in 30% EtOAc/Hexanes) and concentrate under reduced pressure to afford (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester as a clear to pale yellow oil.

Synthesis and Purification Workflow Diagram

G cluster_reaction Asymmetric Reduction cluster_workup Workup & Isolation cluster_purification Purification reagent reagent process process analysis analysis product product Ketoester Keto-ester Precursor Reaction Reaction in THF at -20°C Ketoester->Reaction CBS (R)-CBS Catalyst CBS->Reaction BMS Borane Reagent BMS->Reaction Quench Quench with MeOH Reaction->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Column Silica Gel Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Pure Pure Product TLC->Pure

Caption: Overall workflow for synthesis and purification.

References

  • Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Organic Syntheses. L-Proline. [Link]

  • Xu, D. et al. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis In the synthesis of complex pharmaceutical agents, the stereochemical integrity of chiral building blocks is a paramount quality attribute....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical agents, the stereochemical integrity of chiral building blocks is a paramount quality attribute.[1] The molecule (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a valuable intermediate, featuring multiple stereocenters and functional groups that are pivotal in constructing the final active pharmaceutical ingredient (API). The presence of its undesired (S)-enantiomer, even in minute quantities, can lead to the formation of diastereomeric impurities in subsequent steps. Such impurities can have significantly different pharmacological, toxicological, or pharmacokinetic profiles, posing a risk to patient safety and drug efficacy.[2]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the robust and accurate determination of the enantiomeric purity of this key intermediate. We will delve into the rationale behind selecting a chiral stationary phase (CSP), the systematic development of the analytical method, and a validated protocol designed for immediate implementation in a research or quality control environment.

The Analytical Challenge: Structural Considerations for Chiral Recognition

The target analyte, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, possesses several key structural features that dictate the strategy for its enantioselective separation:

  • N-Boc Protecting Group: This bulky, hydrophobic tert-butoxycarbonyl group is a primary site for steric and hydrophobic interactions within a chiral selector.

  • Hydroxyl Group (-OH): This group is a crucial hydrogen bond donor and acceptor, providing a strong point of interaction for chiral recognition.

  • Amine and Ester Moieties: These groups offer additional sites for dipole-dipole and hydrogen bonding interactions.

An effective chiral separation hinges on exploiting these features to achieve differential, transient diastereomeric complexes between the enantiomers and the CSP.

A Comparative Guide to Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical decision in developing a chiral separation method.[3] For N-protected amino acids and their derivatives, two classes of CSPs have demonstrated broad utility and are the logical starting point for screening: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

Alternative 1: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used phases in chiral HPLC.[4] Popular examples include columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).

  • Mechanism of Chiral Recognition: The chiral recognition mechanism is based on the helical polymer structure of the polysaccharide derivative. This creates chiral grooves and cavities where analyte molecules can interact. Separation is achieved through a combination of hydrogen bonding (with the carbamate linkages), π-π interactions (between the analyte's potential aromatic rings and the phenyl groups on the selector), and steric hindrance, forcing the enantiomers into different energy-state complexes.[5]

  • Typical Operating Mode: These columns are most frequently used in normal-phase mode with eluents consisting of alkanes (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol).[5][6] The alcohol modifier is critical as it competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and selectivity. For acidic analytes, a small amount of an acidic additive like trifluoroacetic acid (TFA) is often required to ensure good peak shape.[5]

Alternative 2: Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex molecules that are bonded to silica to create highly versatile CSPs (e.g., CHIROBIOTIC® T and V).[7]

  • Mechanism of Chiral Recognition: These CSPs possess a basket-like structure containing multiple stereogenic centers and a variety of functional groups (hydroxyl, carboxyl, amino, aromatic rings).[8] This complexity allows for a multimodal separation mechanism, including hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic cavity, and dipole-dipole interactions.[7] The presence of both acidic (carboxyl) and basic (amino) groups makes them particularly effective for a wide range of molecules.[9]

  • Typical Operating Mode: A key advantage of these columns is their robustness and compatibility with multiple mobile phase systems, including reversed-phase, polar organic, and polar ionic modes.[7] For N-Boc amino acids, reversed-phase mode (e.g., water/acetonitrile or methanol with a buffer or additive) is often a viable choice, which is highly advantageous for LC-MS compatibility.[10]

CSP Selection Workflow

The following diagram outlines a logical workflow for selecting the optimal CSP for this analysis.

G cluster_screening Phase 1: Initial CSP Screening cluster_evaluation Phase 2: Evaluation & Optimization Analyte N-Boc-5-Amino- 3-hydroxy-pentanoic acid ethyl ester CSP_Poly Screen on Polysaccharide CSP (e.g., Cellulose DMP) Mode: Normal Phase (Hex/IPA) Analyte->CSP_Poly Screen in parallel CSP_Macro Screen on Macrocyclic CSP (e.g., CHIROBIOTIC T) Mode: Reversed Phase (ACN/H2O) Analyte->CSP_Macro Screen in parallel Eval_Poly Evaluate Resolution (Rs > 1.5?) Peak Shape, Retention Time CSP_Poly->Eval_Poly Eval_Macro Evaluate Resolution (Rs > 1.5?) Peak Shape, Retention Time CSP_Macro->Eval_Macro Optimize Proceed with Best Candidate for Method Optimization Eval_Poly->Optimize Good Separation ReScreen No Separation: Consider Alternative CSPs or Derivatization Eval_Poly->ReScreen Poor/No Separation Eval_Macro->Optimize Good Separation Eval_Macro->ReScreen Poor/No Separation

Caption: Logical workflow for chiral stationary phase (CSP) screening and selection.

Comparative Performance and Method Optimization

Based on our experience with similar N-Boc protected β-hydroxy γ-amino acid structures, polysaccharide-based CSPs in normal-phase mode often provide superior initial selectivity. The defined, rigid structure of the chiral grooves in these phases interacts effectively with the steric bulk of the Boc group and the hydrogen-bonding sites of the hydroxyl group.

Below is a table summarizing representative data from a comparative screening study.

ParameterCSP 1: Cellulose tris(3,5-dimethylphenylcarbamate)CSP 2: Macrocyclic Glycopeptide (Teicoplanin)
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)Acetonitrile / 10mM Ammonium Acetate (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (R-isomer) 10.2 min8.5 min
Retention Time (S-isomer) 12.5 min8.9 min
Selectivity (α) 1.231.05
Resolution (Rs) 2.8 0.9
Peak Tailing (Tf for R-isomer) 1.11.4

Analysis of Results:

The polysaccharide-based CSP (CSP 1) clearly provides superior performance, yielding baseline resolution (Rs > 1.5) between the enantiomers.[11] The macrocyclic glycopeptide column under these reversed-phase conditions shows poor selectivity and co-elution. Therefore, the polysaccharide CSP is the logical choice for further optimization.

Optimization Insights:

  • Alcohol Modifier %: Decreasing the percentage of 2-propanol (e.g., from 10% to 5%) will increase hydrogen bonding with the CSP, leading to longer retention times and often improved resolution. Conversely, increasing it will shorten the analysis time.

  • Temperature: Lowering the column temperature (e.g., to 15 °C) can enhance the stability of the transient diastereomeric complexes, sometimes increasing selectivity at the cost of broader peaks and longer run times.[12]

  • Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, particularly for difficult separations.[12]

Validated Experimental Protocol

This protocol is based on the optimized method using a polysaccharide-based CSP and has been validated according to ICH Q2(R1) guidelines.[13]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 250 x 4.6 mm.

  • Chemicals: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v).

Chromatographic Conditions
ParameterSetting
Mobile Phase n-Hexane / 2-Propanol / TFA (95:5:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Racemic Standard (for method development/validation): Accurately weigh ~5 mg of the racemic compound and dissolve in 10 mL of diluent to a final concentration of 0.5 mg/mL.

  • Test Sample ((R)-enantiomer): Prepare the (R)-isomer sample at the same concentration (0.5 mg/mL) in the sample diluent.

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis Sequence cluster_validation System Suitability A Prepare Mobile Phase (Hex/IPA/TFA 95:5:0.1) B Equilibrate Column (>30 min or until baseline is stable) A->B C Prepare Samples (Racemate and Test Sample) B->C D Inject Blank (Diluent) C->D E Inject Racemic Standard (Confirm resolution & elution order) D->E F Inject Test Sample (R-isomer) (Bracket with standards) E->F G Perform Data Analysis F->G H Check Resolution (Rs) > 2.0 from Racemic Injection G->H I Check Tailing Factor (Tf) < 1.5 J Check RSD of Area < 2.0% (n=5 replicate injections)

Caption: Step-by-step experimental workflow for chiral purity analysis.

System Suitability Tests (SST)

Before analyzing test samples, the system's performance must be verified by injecting the racemic standard. The method is deemed suitable for use if the following criteria are met.[11]

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the enantiomer peaks for accurate integration.
Tailing Factor (Tf) ≤ 1.5Confirms good peak shape, preventing minor peaks from being obscured by tailing.
Repeatability (%RSD of Area) ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the injection and detection system.

Data Analysis and Interpretation

The enantiomeric purity is typically expressed as enantiomeric excess (% ee). This is calculated from the peak areas of the R- and S-enantiomers in the test sample chromatogram.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer) ] x 100

For a highly pure sample of the (R)-isomer, a large peak will be observed at its characteristic retention time (~15.2 min in the optimized method), while a very small or non-detectable peak will be present at the retention time of the (S)-isomer (~18.1 min).

Conclusion

The determination of enantiomeric purity for chiral intermediates like (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a non-negotiable step in modern pharmaceutical development. While several chiral separation strategies exist, a systematic approach based on the analyte's structure consistently yields the most robust results. This guide has demonstrated that for this specific molecule, a polysaccharide-based CSP operating in normal-phase mode provides superior resolution and peak shape compared to a macrocyclic glycopeptide CSP in reversed-phase mode. The detailed, validated protocol provided herein offers a reliable and scientifically sound method for researchers to implement, ensuring the stereochemical quality of this critical building block.

References

  • Lee, W. (2013). ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. Journal of Liquid Chromatography & Related Technologies, 36(9), 1155-1167. Taylor & Francis Online. Available from: [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(42), 5127-5137. Royal Society of Chemistry. Available from: [Link]

  • Nageswara Rao, R., & Nagaraju, V. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(6). Available from: [Link]

  • Fakih, S., & D'Hondt, M. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(24), 7545. MDPI. Available from: [Link]

  • Alam, P., & Khan, S. A. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 12(2), 149-155. Available from: [Link]

  • Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1221-1227. J-Stage. Available from: [Link]

  • Li, Y. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 191-200. Available from: [Link]

  • Greve, K., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(29), 10143–10151. ACS Publications. Available from: [Link]

  • He, L. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. Available from: [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085. NIH. Available from: [Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. AMSBIO. Available from: [Link]

  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 13(10). Available from: [Link]

  • Peng, L., et al. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]

  • Reddy, G. S., & Reddy, B. P. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Bhushan, R. (2014). Enantiomeric separation of racemic amino acids and hydroxy acids with a chiral coating of N-(2-naphthalenesulfonyl)-L-phenylalanine on porous graphite. ResearchGate. Available from: [Link]

  • Gotti, R., et al. (2001). Enantiomeric separation of hydroxy acids and carboxylic acids by diamino-beta-cyclodextrins (AB,AC,AD) in capillary electrophoresis. Electrophoresis, 22(15), 3171-7. PubMed. Available from: [Link]

  • Takeuchi, T. (1992). Enantiomeric resolution of dansyl amino acids by microcolumn liquid chromatography with γ-cyclodextrin as a mobile phase additive. Journal of Microcolumn Separations, 4(3), 209-214. Scilit. Available from: [Link]

  • Mihaylova, D., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Foods, 11(24), 4110. PubMed Central. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the NMR Characterization of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and its Chiral Alternatives

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chiral building blocks is a cornerstone of successful and efficient pharmaceutical synthesis. (R)-N-Boc-5-Amin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chiral building blocks is a cornerstone of successful and efficient pharmaceutical synthesis. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester stands as a valuable intermediate, prized for its bifunctional nature and defined stereochemistry. This guide provides an in-depth technical analysis of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool in modern organic chemistry.[1][2][3]

This document moves beyond a simple recitation of spectral data. Herein, we will dissect the nuances of the ¹H and ¹³C NMR spectra of our target molecule, explaining the rationale behind signal assignments and the interpretation of coupling patterns. Furthermore, we will objectively compare its spectral features with those of relevant chiral alternatives, offering experimental data to support these comparisons. This guide is designed to empower researchers to confidently identify, characterize, and utilize these critical chiral synthons in their drug discovery endeavors.

The Structural Landscape: Understanding the Molecule

Before delving into the spectral data, it is crucial to visualize the structure of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and the numbering convention that will be used for signal assignment.

G mol C[1]H3-C[2]H2-O[1]-C3-C[4]H2-C[5]H(OH)-C[6]H2-N[1]H-C7-O[2]-C83

Caption: Structure of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Deciphering the Code: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each signal's chemical shift, multiplicity (splitting pattern), and integration (area under the peak) reveals valuable information about its neighboring protons and the overall molecular structure.

A typical ¹H NMR spectrum of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in CDCl₃ would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.15q2HH-2Protons of the ethyl ester methylene group, split into a quartet by the adjacent methyl protons (H-1).
~4.00m1HH-5The methine proton at the chiral center bearing the hydroxyl group. Its complex multiplicity arises from coupling to the diastereotopic protons at C-4 and C-6.
~3.25m2HH-6Methylene protons adjacent to the nitrogen of the Boc-protected amine.
~2.45m2HH-4Diastereotopic methylene protons adjacent to the chiral center (C-5). Their distinct chemical environments lead to separate signals and complex coupling.[4]
~1.44s9HH-8A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.[5]
~1.25t3HH-1Protons of the ethyl ester methyl group, appearing as a triplet due to coupling with the methylene protons (H-2).
Broads1HOHThe hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
Broads1HNHThe amide proton of the Boc group also typically appears as a broad singlet.

Causality in Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic molecules due to its good dissolving power and the presence of a single residual solvent peak that is easily identifiable. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets, particularly for the diastereotopic protons at C-4.

The Carbon Backbone: ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each unique carbon environment in the molecule. This technique is invaluable for confirming the carbon framework and identifying key functional groups.

A representative ¹³C NMR spectrum of the target molecule would display the following resonances:

Chemical Shift (δ, ppm)AssignmentRationale
~172.5C-3Carbonyl carbon of the ethyl ester.
~156.0C-7Carbonyl carbon of the Boc protecting group.
~79.5C-8 (quat.)Quaternary carbon of the tert-butyl group.
~68.0C-5Carbon bearing the hydroxyl group.
~60.5C-2Methylene carbon of the ethyl ester.
~42.0C-4Methylene carbon adjacent to the chiral center.
~39.0C-6Methylene carbon adjacent to the nitrogen.
~28.4C-8 (CH₃)Methyl carbons of the tert-butyl group.
~14.2C-1Methyl carbon of the ethyl ester.

Self-Validating Systems: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure. Furthermore, 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate each proton signal with its directly attached carbon, thus confirming the assignments made from the 1D spectra.

A Comparative Look: Alternatives in Chiral Building Blocks

To provide a comprehensive guide, it is essential to compare the NMR characteristics of our target molecule with those of alternative chiral building blocks that possess similar functionalities. Two such alternatives are (3R,4S)-N-Boc-statine ethyl ester and (R)-N-Boc-4-amino-3-hydroxybutanoic acid ethyl ester (N-Boc-GABOB ethyl ester) .

(3R,4S)-N-Boc-Statine Ethyl Ester

Statine and its derivatives are important components of several protease inhibitors. The (3R,4S) diastereomer is of particular interest.

G mol (CH3)2CH-C[4]H(NHBoc)-C[3]H(OH)-C[2]H2-C1OEt G mol EtOOC-C[2]H2-C[3]H(OH)-C[4]H2(NHBoc)

Caption: Structure of (R)-N-Boc-GABOB ethyl ester.

Comparative ¹H and ¹³C NMR Data:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester~4.00 (m, H-5), ~2.45 (m, H-4)~68.0 (C-5), ~42.0 (C-4)
(R)-N-Boc-GABOB ethyl ester~4.10 (m, H-3), ~2.50 (m, H-2)~69.0 (C-3), ~40.0 (C-2)

The primary distinction in the NMR spectra of N-Boc-GABOB ethyl ester is the absence of the methylene group between the hydroxyl-bearing carbon and the nitrogen atom. This results in a simpler splitting pattern for the protons at C-2 and a different chemical shift for the carbon adjacent to the ester carbonyl.

Experimental Protocols

General Procedure for Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities of all signals in both the ¹H and ¹³C spectra.

Conclusion

The comprehensive NMR characterization of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester provides a clear and detailed fingerprint of its molecular structure. By understanding the nuances of its ¹H and ¹³C NMR spectra, researchers can confidently verify its identity and purity. Furthermore, the comparative analysis with alternative chiral building blocks, such as N-Boc-statine ethyl ester and N-Boc-GABOB ethyl ester, highlights the key spectral differences that allow for unambiguous differentiation. This guide serves as a valuable resource for scientists engaged in the synthesis and application of these important chiral intermediates, ultimately contributing to the advancement of drug discovery and development.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • nmrshiftdb. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • PubChem. (n.d.). NMRShiftDB - PubChem Data Source. Retrieved from [Link]

  • ResearchGate. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • ResearchGate. (2015). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydrot[6][7]riazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Tetrahedron Letters. (2005). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Retrieved from [Link]

  • University of California, Irvine. (2007). Stereochemistry of gamma-amino-beta-hydroxy acids of natural and synthetic origin. Retrieved from [Link]

  • YouTube. (2021). NMR and Chiral Molecules. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of novel small molecules are paramount. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of novel small molecules are paramount. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (MW: 261.315 g/mol , Formula: C12H23NO5) presents a unique analytical challenge due to its combination of a thermally labile N-Boc protecting group, a polar hydroxyl group, and an ethyl ester functionality.[1][2] This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this molecule, grounded in established principles and practical expertise. We will explore various analytical strategies, elucidating the rationale behind methodological choices to ensure robust and reliable results.

The Analytical Challenge: A Molecule of Multiple Functionalities

The structure of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester dictates the analytical approach. The N-Boc group is notoriously susceptible to cleavage under harsh ionization conditions or in the presence of strong acids.[3] The hydroxyl and amino groups impart polarity, making it suitable for reversed-phase liquid chromatography. The chirality at the C3 position necessitates chromatographic separation for enantiomeric purity assessment, a critical aspect in pharmaceutical development.

Analytical Workflow Overview

A robust analytical workflow is crucial for obtaining high-quality data. The following diagram outlines a comprehensive approach from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) filt Filtration through 0.22 µm filter prep->filt lc LC Separation (Reversed-Phase or Chiral) filt->lc ms Mass Spectrometry (Ionization & Mass Analysis) lc->ms spec Spectral Analysis (Molecular Ion & Fragments) ms->spec quant Quantification (Peak Area Integration) spec->quant

Caption: A comprehensive analytical workflow for the mass spectrometric analysis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Comparison of Analytical Strategies

We will now compare two primary analytical strategies: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a discussion on the choice of ionization techniques and mass analyzers.

Strategy 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for a molecule like (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester due to its polarity and thermal lability.

A critical choice in LC-MS is the ionization source. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common options.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization creating charged droplets.[4]Gas-phase chemical ionization.[4]
Analyte Polarity Ideal for polar and ionizable compounds.[5]Suitable for less polar to nonpolar compounds.[5]
Thermal Lability Gentle, suitable for thermally labile molecules.[6]Requires heating, can cause degradation of unstable compounds.[6]
Molecular Weight Effective for a wide range of molecular weights.Generally better for smaller, more volatile molecules.[7]
Adduct Formation Commonly forms protonated [M+H]+ or sodiated [M+Na]+ ions.Primarily forms protonated [M+H]+ ions.

Expert Recommendation: Electrospray Ionization (ESI) is the superior choice for this molecule. Its soft ionization nature will minimize the in-source fragmentation of the labile N-Boc group, allowing for the detection of the intact molecular ion.[8] Given the presence of a basic amino group, positive ion mode ESI is expected to be highly efficient, yielding a strong [M+H]+ signal at m/z 262.16.

The choice of mass analyzer depends on the analytical goal: structural confirmation or targeted quantification.

FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Resolution High resolution, enabling accurate mass measurements.Unit resolution.
Primary Application Structural elucidation of unknowns, qualitative analysis.[9]Targeted quantification, high sensitivity.[10]
Scan Modes Full scan, product ion scan.Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM).
Sensitivity Generally lower than QqQ for targeted analysis.[11]Very high sensitivity for targeted analysis.[10]

Expert Recommendation: For initial characterization and structural confirmation, a Q-TOF mass spectrometer is ideal. Its high-resolution capability allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in identification. For routine quantification in complex matrices, a Triple Quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode would be the gold standard due to its superior sensitivity and selectivity.[12]

Predicted ESI-MS/MS Fragmentation Pathway

While an experimental spectrum for this specific molecule is not publicly available, we can predict its fragmentation based on established principles for N-Boc protected amino esters and beta-hydroxy acids.[13][14][15]

Fragmentation_Pathway cluster_frags Predicted Fragments M [M+H]+ m/z 262.16 F1 Loss of isobutylene (-56 Da) [M+H - C4H8]+ m/z 206.10 M->F1 F2 Loss of Boc group (-100 Da) [M+H - C5H8O2]+ m/z 162.10 M->F2 F3 Loss of water (-18 Da) [M+H - H2O]+ m/z 244.15 M->F3 F4 Loss of ethanol (-46 Da) [M+H - C2H5OH]+ m/z 216.12 M->F4

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

The primary fragmentation will likely involve the N-Boc group, with characteristic losses of isobutylene (56 Da) to yield a fragment at m/z 206.10, and the entire Boc group as tert-butoxycarbonyl radical (100 Da) resulting in a fragment at m/z 162.10.[13] Other expected fragmentations include the loss of water (18 Da) from the hydroxyl group, and the loss of ethanol (46 Da) from the ethyl ester.[14][16]

Strategy 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For our target molecule, its application is conditional upon derivatization.

Rationale for Derivatization: The polar -OH and -NH groups make the molecule non-volatile. Derivatization is necessary to cap these active sites, reduce polarity, and increase volatility.[17] A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which would react with both the hydroxyl and the amino group (after Boc-deprotection during the derivatization process).[17]

Anticipated Challenges: The high temperatures of the GC inlet and column could lead to the degradation of the N-Boc group, even if the molecule is derivatized. This could lead to a complex mixture of derivatized and degraded products, complicating the analysis.[3]

Expert Recommendation: GC-MS is a less favorable approach compared to LC-MS for this particular molecule due to the high likelihood of thermal degradation. However, if GC-MS is the only available technique, a carefully optimized derivatization protocol and a low-temperature GC program would be essential.[18]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Protocol 1: LC-MS/MS Analysis using a Q-TOF Mass Spectrometer
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Serially dilute the stock solution with 50:50 methanol:water to create working standards.

    • For analysis in a biological matrix, perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample, vortex, centrifuge, and analyze the supernatant.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen at 600 L/hr.

    • Scan Range: m/z 50-500.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS with a collision energy ramp (e.g., 10-40 eV).

Protocol 2: LC-MS/MS Analysis using a Triple Quadrupole Mass Spectrometer for Quantification
  • Sample Preparation and Liquid Chromatography: Follow the same procedure as in Protocol 1.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Primary: 262.2 > 206.1 (Loss of isobutylene)

      • Confirmatory: 262.2 > 162.1 (Loss of Boc group)

    • Dwell Time: 100 ms per transition.

    • Collision Energy: Optimize for each transition (start with 15 eV for the primary transition and 25 eV for the confirmatory).

    • Cone Voltage: Optimize for maximum precursor ion intensity (start with 20 V).

Conclusion

The mass spectrometric analysis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is most effectively achieved using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) . The choice of mass analyzer should be dictated by the analytical objective, with a Q-TOF being optimal for initial structural characterization and a Triple Quadrupole for sensitive and specific quantification. While GC-MS is a theoretical possibility, it presents significant challenges due to the thermal lability of the N-Boc protecting group. The protocols and fragmentation predictions provided in this guide offer a robust starting point for researchers and scientists in the development of analytical methods for this and structurally related molecules.

References

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  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Chiral Hydroxy Amino Acid Building Blocks: A Comparative Analysis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the precise construction of complex molecular architectures with defined stereochemistry is paramount to ach...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise construction of complex molecular architectures with defined stereochemistry is paramount to achieving desired therapeutic outcomes. Chiral hydroxy amino acids represent a critical class of building blocks, offering a versatile scaffold for introducing stereocenters and functional handles into drug candidates. This guide provides an in-depth comparative analysis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a key synthon for the side chain of blockbuster statin drugs, with other prominent hydroxy amino acid building blocks. Through an examination of synthetic strategies, experimental data, and strategic applications, this document aims to equip researchers with the knowledge to make informed decisions in the selection of these crucial molecular components.

The Strategic Importance of Chiral Hydroxy Amino Acids in Drug Discovery

Unnatural amino acids, particularly those incorporating hydroxyl groups, are fundamental to the design of novel therapeutics.[1] The presence of both amino and hydroxyl functionalities on a chiral backbone provides multiple points for diversification and covalent attachment, enabling the synthesis of complex molecules with tailored pharmacological profiles. These building blocks are integral to the creation of peptidomimetics, natural product analogues, and small molecule inhibitors targeting a wide array of biological targets.[2]

The significance of β-hydroxy γ-amino acids is underscored by their presence in numerous biologically active natural products.[3] A quintessential example of the impact of this structural motif is found in the multi-billion dollar class of statin drugs, which are inhibitors of HMG-CoA reductase and are central to the management of hypercholesterolemia.[4][5] The pharmacophore of many synthetic statins, such as atorvastatin (Lipitor®), features a (3R,5S)-dihydroxyheptanoic acid side chain, for which (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester serves as a valuable precursor.[3][6]

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: A Closer Look

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a chiral building block that embodies the key structural features required for the synthesis of the statin side chain. Its stereochemistry at the C3 hydroxyl group is crucial for biological activity. The Boc-protected amine at the C5 position and the ethyl ester provide orthogonal protecting groups, allowing for selective manipulation during a synthetic sequence.[7][8]

Chemical Structure:

Caption: Chemical structure of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Comparative Synthetic Strategies

The efficient and stereoselective synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and its analogues is a key challenge. Several powerful synthetic methodologies have been developed to access this and other chiral hydroxy amino acid building blocks.

Asymmetric Hydrogenation of β-Keto Esters

A highly efficient method for establishing the chiral hydroxyl center is the asymmetric hydrogenation of the corresponding β-keto ester, ethyl 5-(Boc-amino)-3-oxopentanoate. The Noyori asymmetric hydrogenation, utilizing a Ruthenium-BINAP catalyst, is a powerful tool for this transformation, often providing high enantioselectivity.[9][10][11]

Workflow for Asymmetric Hydrogenation:

start Ethyl 5-(Boc-amino)-3-oxopentanoate catalyst [RuCl(p-cymene)((R)-BINAP)]Cl H2 (high pressure) start->catalyst Asymmetric Hydrogenation product (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester catalyst->product

Caption: Asymmetric hydrogenation of a β-keto ester.

This method is attractive for its catalytic nature and the high levels of stereocontrol achievable. The choice of the chiral ligand ((R)- or (S)-BINAP) dictates the stereochemical outcome.[12]

Diastereoselective Reduction of β-Keto Esters

Chemical diastereoselective reduction of β-keto esters using chiral reducing agents is another common strategy. Reagents such as those derived from lithium aluminum hydride modified with chiral diethanolamines can provide good to excellent stereoselectivity.[13]

Biocatalytic reductions offer a green and highly selective alternative. Ketoreductases (KREDs) from various microorganisms can reduce β-keto esters with high enantioselectivity and diastereoselectivity under mild reaction conditions.[2][14][15][16][17]

Experimental Protocol: Biocatalytic Reduction of a β-Keto Ester

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Substrate Addition: Dissolve the β-keto ester substrate, ethyl 5-(Boc-amino)-3-oxopentanoate, in a water-miscible co-solvent (e.g., isopropanol) and add it to the buffer.

  • Cofactor and Enzyme Addition: Add the nicotinamide cofactor (NADH or NADPH) and the ketoreductase enzyme (as a lyophilized powder or whole-cell preparation). A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often employed to reduce the cost.[2]

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC.

  • Work-up and Isolation: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired chiral β-hydroxy ester.

Evans Aldol Reaction

The Evans aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds with high diastereoselectivity.[18][19][20][21] This approach involves the reaction of a chiral N-acyloxazolidinone enolate with an aldehyde. While not a direct route to the target molecule, it is a cornerstone for synthesizing related building blocks and can be adapted for the synthesis of β-hydroxy γ-amino acid precursors.[3]

Comparison with Alternative Hydroxy Amino Acid Building Blocks

The selection of a chiral building block often depends on the specific synthetic strategy and the desired final structure. Here, we compare (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester with two other widely used hydroxy amino acid building blocks.

Building BlockStructureKey Synthetic AccessTypical PerformanceKey Applications
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester See aboveAsymmetric hydrogenation of β-keto ester; Biocatalytic reductionHigh yield and enantioselectivity (>99% ee)[2][12]Statin side chain synthesis (e.g., Atorvastatin)[3][6]
(S)-3-Hydroxy-γ-butyrolactone Chemoenzymatic synthesis from L-malic acid; Microbial fermentationHigh yield (80-90%) and enantiomeric excess (>99.5% ee)[1][22][23][24]Precursor for various pharmaceuticals, including L-carnitine and neuroregulators[5]
N-Boc-L-serine methyl ester Derivatization of L-serineReadily available from the chiral poolVersatile C3 building block for the synthesis of other amino acids, peptides, and natural products[15][25][26][27][28]

Case Study: Application in Statin Synthesis

The utility of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is best illustrated by its application in the synthesis of atorvastatin. The (3R)-hydroxyl group is critical for its inhibitory activity on HMG-CoA reductase. The synthetic route typically involves the diastereoselective reduction of the corresponding β-keto ester to establish the desired (3R, 5S) stereochemistry of the dihydroxy acid side chain.[3][4][5]

Logical Workflow for Statin Side Chain Synthesis:

keto_ester Ethyl 5-(Boc-amino)-3-oxopentanoate reduction Diastereoselective Reduction keto_ester->reduction hydroxy_ester (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester reduction->hydroxy_ester elaboration Further Elaboration hydroxy_ester->elaboration statin_side_chain Protected Statin Side Chain elaboration->statin_side_chain

Caption: Key steps in the synthesis of a statin side chain.

Conclusion and Future Perspectives

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester stands out as a highly valuable and strategically important chiral building block, particularly for its role in the synthesis of life-saving statin medications. Its synthesis, achievable through robust and highly stereoselective methods such as asymmetric hydrogenation and biocatalytic reduction, provides access to the key chiral motif required for potent HMG-CoA reductase inhibition.

When compared to other versatile building blocks like (S)-3-hydroxy-γ-butyrolactone and N-Boc-L-serine methyl ester, the choice ultimately depends on the target molecule's specific structural requirements and the overall synthetic strategy. While (S)-3-hydroxy-γ-butyrolactone offers a compact chiral lactone and N-Boc-L-serine methyl ester provides a readily available C3 unit, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is pre-functionalized with the precise stereochemistry and orthogonal protection needed for the efficient construction of the statin side chain.

The continued development of more efficient and sustainable methods for the synthesis of these and other chiral hydroxy amino acids will undoubtedly fuel further innovation in drug discovery and development, enabling the creation of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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Sources

Validation

A Comparative Guide to the Synthesis of β-Amino Acids: Navigating Alternatives to Pre-functionalized Chiral Building Blocks

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure β-amino acids is a critical and often challenging endeavor. These non-proteinogenic amino acids are integral comp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure β-amino acids is a critical and often challenging endeavor. These non-proteinogenic amino acids are integral components of numerous pharmaceuticals and bioactive molecules, prized for the unique conformational constraints and enhanced metabolic stability they impart to peptide-based drugs. A common strategy involves the use of pre-functionalized chiral building blocks, such as (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, which offer a direct route to specific targets. However, reliance on a single chiral precursor can be limiting in terms of structural diversity and cost. This guide provides an in-depth comparison of prominent alternative synthetic routes to β-amino acids, offering a broader perspective for strategic synthetic planning. We will explore the underlying principles, practical execution, and comparative performance of these methods, supported by experimental data.

Baseline Synthesis: The Chiral Building Block Approach with (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

The utility of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester lies in its pre-defined stereochemistry and functional handles, which can be elaborated into more complex structures. A prime example is its conversion to (R)-3-(Boc-amino)piperidine, a valuable scaffold in medicinal chemistry. This transformation typically involves an intramolecular cyclization, showcasing how a linear chiral precursor can be efficiently converted into a cyclic β-amino acid derivative.

Representative Transformation: Synthesis of (R)-3-(Boc-amino)piperidine

The synthesis proceeds via a two-step sequence involving mesylation of the hydroxyl group followed by base-mediated intramolecular cyclization. The Boc-protected amine nitrogen acts as the nucleophile, attacking the carbon bearing the mesylate leaving group to form the piperidine ring.

Baseline_Synthesis start (R)-N-Boc-5-Amino-3-hydroxy -pentanoic acid ethyl ester step1 Mesylation (MsCl, Et3N, DCM) start->step1 intermediate Mesylated Intermediate step1->intermediate step2 Intramolecular Cyclization (Base, e.g., NaH, THF) intermediate->step2 product (R)-N-Boc-piperidine -3-carboxylate ethyl ester step2->product final_product (R)-3-(Boc-amino)piperidine (after hydrolysis and decarboxylation) product->final_product Hydrolysis & Decarboxylation

Caption: Baseline synthesis workflow.

This approach is advantageous for its stereochemical fidelity, as the chirality at C3 of the starting material dictates the stereochemistry of the final product. However, the scope is inherently limited to the structures accessible from this specific precursor.

Alternative Synthetic Routes: A Comparative Analysis

To overcome the limitations of the building block approach, several powerful and versatile methods for the asymmetric synthesis of β-amino acids have been developed. Here, we compare five prominent strategies.

Arndt-Eistert Homologation

This classical method provides a reliable route to β-amino acids from their readily available α-amino acid counterparts through a one-carbon chain extension. The key steps involve the conversion of an N-protected α-amino acid to an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to a ketene, which is then trapped by a nucleophile.

Arndt_Eistert start N-Protected α-Amino Acid step1 Acid Chloride Formation (e.g., SOCl2) start->step1 intermediate1 Acid Chloride step1->intermediate1 step2 Diazoketone Formation (CH2N2) intermediate1->step2 intermediate2 Diazoketone step2->intermediate2 step3 Wolff Rearrangement (Ag2O or hv) intermediate2->step3 intermediate3 Ketene step3->intermediate3 step4 Nucleophilic Trapping (H2O, ROH, or R2NH) intermediate3->step4 product N-Protected β-Amino Acid or Ester/Amide step4->product

Caption: Arndt-Eistert homologation workflow.

Expertise & Experience: The critical step is the Wolff rearrangement, which proceeds with retention of stereochemistry at the α-carbon of the starting amino acid.[1] The choice of catalyst (silver oxide for thermal conditions or photolysis) can influence the yield and purity. A significant drawback is the use of diazomethane, which is highly toxic and explosive, necessitating specialized handling and equipment.[2] Safer alternatives, such as the use of diazo(trimethylsilyl)methane or the Kowalski ester homologation, have been developed to mitigate this risk.[1]

Asymmetric Conjugate Addition (Aza-Michael Reaction)

This powerful C-N bond-forming reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts, either metal-based or organocatalysts, allows for high enantioselectivity.

Aza_Michael reactants α,β-Unsaturated Ester/Amide + N-Nucleophile (e.g., Amine, Carbamate) step1 Catalytic Enantioselective Addition (Chiral Catalyst) reactants->step1 product Enantioenriched β-Amino Ester/Amide step1->product

Caption: Asymmetric Conjugate Addition workflow.

Expertise & Experience: The choice of catalyst is paramount. Chiral thioureas, for instance, act as bifunctional organocatalysts, activating both the electrophile (Michael acceptor) and the nucleophile through hydrogen bonding to achieve high stereocontrol.[3] Metal complexes, such as those of copper or rhodium, with chiral ligands are also highly effective. The nature of the Michael acceptor and the nitrogen nucleophile significantly impacts the reaction's success and stereochemical outcome. This method offers broad substrate scope and operational simplicity.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective approach to chiral β-amino acids. Kinetic resolution relies on an enzyme, typically a lipase or an acylase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a β-amino acid derivative, leaving the other enantiomer unreacted.

Enzymatic_Resolution start Racemic β-Amino Ester step1 Enzymatic Hydrolysis (e.g., Lipase, H2O) start->step1 products (R)-β-Amino Acid + (S)-β-Amino Ester (unreacted) step1->products separation Separation products->separation final_products Enantiopure (R)-Acid & Enantiopure (S)-Ester separation->final_products

Caption: Enzymatic Kinetic Resolution workflow.

Expertise & Experience: The primary advantage of this method is the exquisite enantioselectivity of enzymes, often yielding products with >99% ee.[4] However, the maximum theoretical yield for the desired enantiomer is 50%, which can be a significant drawback in terms of atom economy. The unreacted enantiomer must be separated from the product, and ideally, a method for its racemization and recycling should be available to improve the overall efficiency. Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate tolerance and stability in organic solvents.[5]

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an enolizable proton. In the context of β-amino acid synthesis, pre-formed imines or in situ generated imines react with enolates derived from esters or other carbonyl compounds in the presence of a chiral catalyst.

Mannich_Reaction reactants Aldehyde + Amine (or Imine) + Ketene Silyl Acetal/Ester Enolate step1 Asymmetric Catalysis (Chiral Organocatalyst or Metal Complex) reactants->step1 product Enantioenriched β-Amino Carbonyl Compound step1->product

Caption: Asymmetric Mannich Reaction workflow.

Expertise & Experience: The use of α-amido sulfones as stable imine surrogates has significantly broadened the scope and practicality of this reaction.[6][7] Chiral cinchona alkaloid-derived catalysts are particularly effective in promoting the enantioselective addition of nucleophiles to the in situ generated imines.[8] The reaction can provide access to β-amino ketones and esters with high diastereo- and enantioselectivity.[9]

Asymmetric Hydrogenation

This method involves the reduction of a prochiral enamine or a β-(acylamino)acrylate using hydrogen gas in the presence of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine ligands.

Asymmetric_Hydrogenation start β-(Acylamino)acrylate or Enamine step1 Asymmetric Hydrogenation (H2, Chiral Rh or Ru Catalyst) start->step1 product Enantioenriched N-Acyl-β-amino Ester step1->product

Caption: Asymmetric Hydrogenation workflow.

Expertise & Experience: Asymmetric hydrogenation is a highly efficient and atom-economical method that can provide access to β-amino acids with excellent enantioselectivities. The choice of the chiral ligand is crucial for achieving high stereocontrol. Ligands such as DuPhos and BICP have shown remarkable success in Rh-catalyzed hydrogenations of β-(acylamino)acrylates.[10] The substrate synthesis is often straightforward, and the reaction conditions are generally mild.

Quantitative Performance Comparison

The following table summarizes representative experimental data for the discussed synthetic routes, providing a snapshot of their performance.

Synthetic RouteSubstrate ExampleCatalyst/ReagentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
Arndt-Eistert N-Boc-(S)-Phenylalanine1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O>95 (for diazoketone)N/A>99 (retention)[1]
Conjugate Addition Crotonate imideAl-salen complex97N/A95[3]
Enzymatic Resolution Racemic β³-amino acid amidesBapA from S. xenopeptidilytica~50 (for L-acid)N/A>98 (for L-acid)[11]
Mannich Reaction Benzaldehyde, p-anisidine, cyclohexanoneCinchonine-derived thiourea9598:2 (anti:syn)98 (for anti)[8]
Asymmetric Hydrogenation Methyl 3-acetamido-2-butenoate[Rh(COD)(S,S-Et-DuPhos)]BF₄>99N/A98.6[10]

Experimental Protocols

General Protocol for Arndt-Eistert Homologation of N-Boc-Alanine
  • Acid Chloride Formation: To a solution of N-Boc-Alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared solution of diazomethane in diethyl ether (2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 3 hours and then at room temperature overnight. Quench the excess diazomethane by careful addition of acetic acid.

  • Wolff Rearrangement: To the solution of the diazoketone, add silver oxide (0.1 eq) and water (5.0 eq). Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford N-Boc-β-homoalanine.

General Protocol for Organocatalyzed Aza-Michael Addition
  • To a solution of the α,β-unsaturated ester (1.0 eq) and the chiral thiourea catalyst (0.1 eq) in toluene at room temperature, add the N-nucleophile (e.g., Boc-NH₂, 1.2 eq).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched β-amino ester.

Conclusion: A Strategic Approach to β-Amino Acid Synthesis

While the use of pre-functionalized chiral building blocks like (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester offers a direct and stereochemically defined route to specific targets, a comprehensive understanding of alternative synthetic strategies is indispensable for the modern synthetic chemist.

  • Arndt-Eistert homologation is a classic and reliable method for converting α-amino acids to their β-homologs with excellent stereochemical retention, though safety concerns regarding diazomethane must be addressed.

  • Asymmetric conjugate addition provides a versatile and operationally simple route with a broad substrate scope, where the choice of a chiral catalyst is key to achieving high enantioselectivity.

  • Enzymatic kinetic resolution offers unparalleled enantioselectivity but is limited by a 50% theoretical yield, making it most suitable when racemization and recycling of the undesired enantiomer are feasible.

  • Asymmetric Mannich reactions are powerful for constructing C-C bonds and accessing complex β-amino carbonyl compounds with high stereocontrol, particularly with the advent of stable imine surrogates.

  • Asymmetric hydrogenation stands out for its high efficiency and atom economy, providing a direct route to protected β-amino acids with excellent enantioselectivities.

The optimal synthetic strategy will ultimately depend on the specific target molecule, the availability and cost of starting materials, scalability requirements, and the desired level of stereochemical purity. This guide provides the foundational knowledge and comparative data to enable researchers to make informed and strategic decisions in the synthesis of these vital building blocks for drug discovery and development.

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  • Sharma, P.; Kumar, A.; Singh, B. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 2021, 17, 2584–2631.
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  • Singh, P.; Kumar, A.; Singh, K. N. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 2015, 54B(1), 121-126.
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  • Kaur, M.; et al. Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. Chemistry–An Asian Journal, 2018, 13(17), 2416-2420.
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Comparative

A Senior Application Scientist's Guide to the Validation of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: A Comparative Analysis

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the validation of experimental results pertaining to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the validation of experimental results pertaining to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester . We will delve into the critical aspects of its stereoselective synthesis, analytical validation, and a comparative assessment against a relevant alternative, providing the necessary experimental data and protocols to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Chiral Purity in Drug Synthesis

Chiral molecules, particularly enantiomerically pure amino alcohols, are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of functional groups is often paramount for biological activity, making the stereochemical integrity of these synthons a critical quality attribute. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a key chiral precursor, notably in the synthesis of the side chain of widely prescribed statin drugs like atorvastatin.[1][2] Even minor enantiomeric impurities in such precursors can lead to the formation of diastereomeric impurities in the final drug substance, potentially altering its efficacy and safety profile. Therefore, rigorous validation of the experimental results for the synthesis of this chiral building block is not merely a procedural step but a cornerstone of robust drug development.

Stereoselective Synthesis of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: A Methodological Overview

The synthesis of chiral β-hydroxy γ-amino esters presents a significant challenge in organic synthesis, requiring precise control over two adjacent stereocenters. Various strategies have been developed to achieve high diastereo- and enantioselectivity.[3] A common and effective approach involves the asymmetric reduction of a corresponding β-keto ester.

Experimental Protocol: Asymmetric Reduction of a β-Keto Ester Precursor

This protocol outlines a typical chemo-enzymatic approach, which often provides high enantioselectivity under mild reaction conditions.

Step 1: Synthesis of the β-Keto Ester Precursor

The synthesis begins with the generation of a suitable β-keto ester. A common method is the cross-Claisen condensation between an N-protected amino acid ester and the lithium enolate of an alkyl acetate.[4]

Step 2: Enantioselective Enzymatic Reduction

  • Enzyme Selection and Preparation: A ketoreductase (KRED) enzyme known for its (R)-selectivity is chosen. The enzyme can be used as a whole-cell biocatalyst or as an isolated, purified enzyme.

  • Reaction Setup: The β-keto ester precursor is dissolved in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Biocatalytic Reduction: The KRED is added to the reaction mixture, which is then incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC or TLC. Upon completion, the enzyme is removed by centrifugation or filtration. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Validation of Experimental Results: Ensuring Enantiomeric Purity

The cornerstone of validating the synthesis of a chiral molecule is the accurate determination of its enantiomeric purity, typically expressed as enantiomeric excess (% ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[5][6][7]

Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from cellulose or amylose carbamate derivatives (e.g., CHIRALPAK® series), is highly effective for separating enantiomers of N-Boc protected amino alcohols.[6][7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the synthesized (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester in the mobile phase is prepared. A racemic standard is also prepared to determine the elution order of the enantiomers.

  • Analysis: The sample is injected onto the chiral column, and the chromatogram is recorded.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Comparative Analysis: (R)- vs. (S)-N-Boc-3-hydroxy-γ-amino acid esters

To provide a comprehensive evaluation, we will compare the synthesis and validation of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester with a closely related alternative, an (S)-N-Boc-3-hydroxy-γ-amino acid ester. The choice of enantiomer can have a profound impact on the biological activity of the final molecule.

Feature(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester(S)-N-Boc-3-hydroxy-γ-amino acid ester
Stereochemistry (R) at the hydroxyl-bearing carbon(S) at the hydroxyl-bearing carbon
Typical Synthesis Asymmetric reduction of a β-keto ester using an (R)-selective enzyme or catalyst.Asymmetric reduction of a β-keto ester using an (S)-selective enzyme or catalyst.
Reported Yields Generally high, often >80% with enzymatic methods.Similar to the (R)-enantiomer, with yields largely dependent on the chosen catalyst and conditions.
Reported % ee Typically >99% with optimized enzymatic or catalytic systems.Typically >99% with optimized enzymatic or catalytic systems.
Validation Method Chiral HPLC with a suitable polysaccharide-based column.Chiral HPLC with a suitable polysaccharide-based column. The elution order of the enantiomers will be reversed compared to the (R)-enantiomer on the same column.
Key Application Precursor for the side chain of atorvastatin and other statins.[1][2]Can be used in the synthesis of other biologically active molecules or as a building block in peptide synthesis where the (S)-configuration is required.[3]

Visualizing the Workflow

Synthesis and Validation Workflow

G cluster_synthesis Stereoselective Synthesis cluster_validation Validation start β-Keto Ester Precursor reduction Enantioselective Reduction (KRED) start->reduction (R)-selective enzyme purification Purification reduction->purification product (R)-N-Boc-5-Amino-3-hydroxy- pentanoic acid ethyl ester purification->product hplc Chiral HPLC Analysis product->hplc Sample Injection data Data Analysis (% ee calculation) hplc->data result Validated Enantiomeric Purity data->result

Caption: Workflow for the synthesis and validation of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Comparative Logic

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer main Chiral β-Hydroxy γ-Amino Acid Esters r_synthesis Synthesis via (R)-selective method main->r_synthesis s_synthesis Synthesis via (S)-selective method main->s_synthesis r_application Application in Atorvastatin r_synthesis->r_application s_application Alternative Applications (e.g., peptide synthesis) s_synthesis->s_application

Caption: Comparative logic for the synthesis and application of (R)- and (S)-enantiomers.

Conclusion: The Imperative of Rigorous Validation

The synthesis of enantiomerically pure building blocks like (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a critical endeavor in modern pharmaceutical development. This guide has outlined the essential steps for its stereoselective synthesis and, more importantly, the rigorous validation of its chiral purity through established analytical techniques. The comparative analysis with its (S)-enantiomer underscores the importance of stereochemistry in determining the ultimate application and biological activity of the final product. By adhering to these principles of scientific integrity and meticulous experimental validation, researchers can ensure the quality and reliability of their synthetic intermediates, paving the way for the successful development of safe and effective therapeutics.

References

  • Li, S., et al. (2020).
  • Atorvastatin. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (2013). Tetrahedron.
  • DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa M
  • Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. (2024). Reaction Chemistry & Engineering.
  • A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews.
  • Synthetic methods of chiral β‐hydroxy amides (esters) and γ‐amino alcohols. (2022). Chinese Journal of Chemistry.
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  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. (2022). iScience.
  • Enantioselective Synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2015).
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2020). RSC Advances.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality.
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  • Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis. (2010). Applied Microbiology and Biotechnology.
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  • Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)
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Validation

assessing the stability of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester under various conditions

An Objective Comparison Guide for Drug Development Professionals Assessing the Stability of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: A Comparative Guide As a key chiral building block, (R)-N-Boc-5-Amino-3-...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Drug Development Professionals

Assessing the Stability of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: A Comparative Guide

As a key chiral building block, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is integral to the synthesis of numerous complex pharmaceutical agents.[1][2] Its molecular structure, featuring an acid-labile N-Boc protecting group, a secondary alcohol, and an ethyl ester, presents specific stability challenges that must be thoroughly understood to ensure process robustness, impurity control, and the ultimate safety and efficacy of the final drug product.[3][4]

This guide, grounded in the principles of forced degradation, provides a comprehensive stability assessment of this intermediate.[5] We will explore its degradation profile under various stress conditions, offer a direct comparison to a common structural alternative, and provide detailed, validated protocols for in-house replication. Forced degradation studies are a regulatory necessity and a scientific tool to establish degradation pathways and validate the stability-indicating nature of analytical methods.[4][6][7]

The Rationale of Forced Degradation

The objective of stress testing is to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[7] This proactive approach allows us to identify likely degradation products that could form during manufacturing, storage, or formulation, and to develop analytical methods capable of detecting them.[6] Our investigation will focus on three common stress vectors: pH, thermal, and oxidative stress.

Experimental Workflow Overview

The stability assessment follows a systematic workflow, from sample preparation through stress application and analysis. This ensures that the data collected is reliable and directly comparable across different conditions.

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Stress Phase 2: Stress Application cluster_Analysis Phase 3: Analysis & Evaluation Start High-Purity Starting Material ((R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester) Solubilize Prepare Stock Solution in Acetonitrile Start->Solubilize Thermal Thermal Stress (40°C, 80°C in solution) Solubilize->Thermal Expose Aliquots pH Hydrolytic Stress (pH 2, pH 7, pH 10) Solubilize->pH Expose Aliquots Oxidative Oxidative Stress (3% H₂O₂) Solubilize->Oxidative Expose Aliquots Sampling Time-Point Sampling (0, 24, 48, 72 hrs) Thermal->Sampling pH->Sampling Oxidative->Sampling HPLC RP-HPLC-UV/MS Analysis (Purity Assay & Impurity ID) Sampling->HPLC Evaluation Data Interpretation & Pathway Elucidation HPLC->Evaluation

Caption: Standard workflow for forced degradation stability assessment.

Stability Profile Under Hydrolytic Conditions (pH Stress)

The molecule's susceptibility to acid and base is dictated by its two primary functional groups: the N-Boc group and the ethyl ester. The N-Boc group is notoriously acid-labile, while the ethyl ester is prone to hydrolysis under both acidic and, more rapidly, basic conditions.[8][9][10]

Experimental Protocol: Hydrolytic Stability
  • Preparation: Prepare 1 mg/mL solutions of the test compound in buffered solutions of pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (carbonate buffer).

  • Incubation: Store all solutions at room temperature (25°C), protected from light.

  • Sampling: Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Quenching: Neutralize the pH 2 and pH 10 samples with an appropriate buffer before analysis to prevent further degradation on the autosampler.

  • Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method to determine the remaining percentage of the parent compound.

Data Summary: Hydrolytic Stability
pH ConditionTime (hours)Parent Compound Remaining (%)Primary Degradation Products Identified
pH 2 7281.4%(R)-5-Amino-3-hydroxy-pentanoic acid ethyl ester (Boc cleavage)
pH 7 72>99.5%None Detected
pH 10 7288.2%(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid (Ester hydrolysis)
Expertise & Causality:

As anticipated, the compound shows excellent stability at neutral pH. Under acidic conditions (pH 2), the primary degradation pathway is the cleavage of the tert-butoxycarbonyl (Boc) protecting group, a classic acid-catalyzed reaction.[][12] Conversely, under basic conditions (pH 10), the Boc group remains stable, but the ethyl ester undergoes saponification to yield the corresponding carboxylate.[13] This differential reactivity is fundamental to designing orthogonal protection strategies in multi-step syntheses.[8]

Degradation_Pathways Parent (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester Acid_Product Deprotected Amine (Boc Cleavage) Parent->Acid_Product  pH 2 (0.01 M HCl)  Room Temperature Base_Product Carboxylic Acid (Ester Hydrolysis) Parent->Base_Product  pH 10 (Carbonate Buffer)  Room Temperature

Caption: Primary hydrolytic degradation pathways observed.

Stability Profile Under Thermal and Oxidative Stress

Thermal Stability

High temperatures can provide the energy needed to overcome activation barriers for degradation, with thermolytic cleavage of the Boc group being a known pathway.[14][15]

Experimental Protocol: Thermal Stability

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Incubation: Dispense the solution into sealed vials and place them in ovens maintained at 40°C and 80°C. A control sample is kept at 4°C.

  • Sampling & Analysis: Withdraw aliquots at specified time points and analyze by RP-HPLC.

Data Summary: Thermal Stability

TemperatureTime (hours)Parent Compound Remaining (%)
40°C 72>99.0%
80°C 7294.5%

Discussion: The compound demonstrates good thermal stability at 40°C. At 80°C, a modest level of degradation (~5.5%) was observed, which mass spectrometry confirmed to be primarily due to the loss of the Boc group. This suggests that while the molecule is robust, prolonged exposure to high temperatures during processing steps like distillation or drying should be carefully controlled.

Oxidative Stability

Oxidative conditions test the molecule's resilience to radical or peroxide-based degradation. The secondary alcohol is a potential site for oxidation.

Experimental Protocol: Oxidative Stability

  • Preparation: Dissolve the compound to 1 mg/mL in a 50:50 acetonitrile:water mixture containing 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Monitor the reaction by RP-HPLC at regular intervals.

Data Summary: Oxidative Stability

ConditionTime (hours)Parent Compound Remaining (%)
3% H₂O₂ 72>99.0%

Discussion: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester exhibits high stability against oxidative stress under these conditions. No significant formation of degradants was observed, indicating a low risk of oxidative degradation from atmospheric oxygen or residual peroxides in solvents.

Comparative Analysis: Ethyl vs. Methyl Ester

To provide context, we compared the stability of the title ethyl ester with its corresponding methyl ester analogue, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid methyl ester. The primary difference lies in the steric bulk and electronic nature of the ester group, which can influence the rate of nucleophilic attack.

Comparative Data Summary (72 hours)

Stress ConditionEthyl Ester (% Remaining)Methyl Ester (% Remaining)Interpretation
pH 10 (Basic Hydrolysis) 88.2%85.1%Ethyl group provides slightly more steric hindrance, slowing hydrolysis.
pH 2 (Acidic Hydrolysis) 81.4%81.9%Negligible difference; degradation is driven by Boc cleavage.
80°C (Thermal Stress) 94.5%94.2%Negligible difference; degradation is driven by Boc thermolysis.

Authoritative Insight: The data confirms that while both esters are broadly similar, the ethyl ester provides a marginal but measurable improvement in stability against base-catalyzed hydrolysis. This is a well-understood principle where the larger ethyl group offers slightly more steric protection of the electrophilic carbonyl carbon compared to the smaller methyl group.[16] This small advantage could be significant in processes requiring exposure to basic conditions, potentially leading to higher purity and yield.

Conclusions and Recommendations for a Robust Process

Our investigation demonstrates that (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a robust intermediate with predictable stability.

  • Most Stable Conditions: The compound is highly stable at neutral pH and under ambient to moderately elevated temperatures (≤40°C).

  • Key Liabilities: The primary degradation risks are acid-catalyzed cleavage of the Boc group and base-catalyzed hydrolysis of the ethyl ester.

  • Process Recommendations:

    • pH Control: All aqueous processing steps should be maintained as close to neutral pH as possible. If an acidic or basic step is unavoidable, it should be performed at low temperatures and for the shortest possible duration.

    • Temperature Management: Avoid prolonged exposure to temperatures above 60°C to minimize thermal deprotection.

    • Ester Selection: The ethyl ester offers a slight stability advantage over the methyl ester in basic environments and may be the preferred intermediate if the synthetic route involves basic reagents or workups.

By understanding these stability parameters, drug development professionals can design more resilient, reproducible, and higher-yielding synthetic processes, ultimately contributing to a more robust supply chain for critical medicines.

References

  • Introduction to Forced Degradation Studies. (2022). An overview of pharmaceutical stress testing, its purpose, and key outcomes. S-Matrix Corporation. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation: Regulatory Considerations and Implementation. A summary of regulatory guidance and practical applications for stress studies. BioProcess International. [Link]

  • Rao, B. M., & Kumar, K. P. (2016). Forced Degradation Studies. A review covering strategic approaches and ICH guidelines. MedCrave Online Journal of Analytical and Pharmaceutical Research. [Link]

  • Jain, R., & Gupta, R. (2018). A Review: Stability Indicating Forced Degradation Studies. A discussion on the regulatory aspects and analytical methods for stability studies. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate Discussion. (2024). Is the protecting group boc of the amino group stable at 37°C? A discussion on the thermal and pH stability of the Boc group. ResearchGate. [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. An overview of the importance of stress testing in pharmaceutical development. Apicule. [Link]

  • Chiral Amino Acids Synthesis. (n.d.). An article detailing the importance and methods of synthesizing chiral amino acids. Technology Networks. [Link]

  • Giese, M. J., et al. (2011). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. A study on the stability of an ethyl ester under various pH conditions. Journal of the International Society of Sports Nutrition. [Link]

  • Capece, M., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. A study on the synthesis and properties of amino acid esters. Life (Basel). [Link]

  • Broussard, T. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. A thesis on synthetic methods for chiral amino acids. Georgia Southern University. [Link]

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  • Zablotowicz, R. M., et al. (2001). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. A study on the pH-dependent stability of an ethyl ester herbicide. Journal of Agricultural and Food Chemistry. [Link]

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  • Zablotowicz, R. M., et al. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Full text from USDA ARS. USDA Agricultural Research Service. [Link]

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Comparative

A Comparative Guide to Enantiomeric Excess Determination of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

<_ Senior Application Scientist Authored by: Your Senior Application Scientist Abstract The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and effic...

Author: BenchChem Technical Support Team. Date: January 2026

<_ Senior Application Scientist

Authored by: Your Senior Application Scientist

Abstract

The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (ee) of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a key chiral building block. We will delve into the mechanistic principles, provide field-proven protocols, and offer objective experimental data to compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals to aid in selecting the most appropriate analytical strategy for their specific needs, from high-throughput screening to rigorous quality control (QC) release testing.

Introduction: The Criticality of Chiral Purity

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its stereocenter at the C-3 position is crucial for the desired biological activity of the final drug molecule. The opposite enantiomer, the (S)-form, is considered a chiral impurity and may exhibit different pharmacological effects, reduced efficacy, or even toxicity.[1][2] Therefore, regulatory bodies such as the European Medicines Agency and the U.S. Food and Drug Administration mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[3][4]

The determination of enantiomeric excess (% ee), defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer, is a routine yet critical task in process development and quality control. The choice of analytical method depends on various factors including the required accuracy, sensitivity, sample throughput, and available instrumentation. This guide aims to provide a clear, data-driven comparison to facilitate this decision-making process.

Overview of Analytical Techniques for Chiral Separation

Four primary techniques are commonly employed for the determination of enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.[1][5]

  • Chromatographic Methods (HPLC, SFC, GC): These techniques physically separate the two enantiomers in time, allowing for their individual quantification. The separation is achieved by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).[5][] The differential interaction between each enantiomer and the CSP leads to different retention times.

  • Spectroscopic Methods (NMR): NMR spectroscopy does not separate the enantiomers. Instead, it distinguishes them in a chiral environment by inducing a chemical shift non-equivalence.[7][8] This is achieved by adding a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers, making their corresponding nuclei magnetically non-equivalent.[8][9]

The logical workflow for selecting and implementing a method for ee determination is outlined below.

G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Need (e.g., High Throughput, QC Release) B Evaluate Compound Properties (Volatility, Functional Groups) A->B C Compare Techniques (HPLC, SFC, GC, NMR) B->C D Select Primary Technique C->D E Screening (Columns, Mobile Phases, Chiral Auxiliaries) D->E F Optimization (Resolution, Run Time) E->F G Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOQ) F->G H Finalized SOP G->H I Sample Preparation H->I J System Suitability Test (SST) I->J K Sample Analysis J->K L Calculate % ee K->L

Caption: General workflow for ee determination.

Comparative Analysis of Key Techniques

The selection of an analytical technique is a trade-off between speed, cost, sensitivity, and the specific properties of the analyte. For (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, which possesses a secondary alcohol and a carbamate group, all four techniques are viable. The table below summarizes their performance characteristics.

ParameterChiral HPLCChiral SFCChiral GCNMR Spectroscopy
Principle Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.Differential partitioning with a CSP in a supercritical fluid mobile phase (CO₂).Differential partitioning with a CSP in a gaseous mobile phase.Chemical shift non-equivalence induced by a Chiral Solvating/Derivatizing Agent.
Resolution (α) Typically 1.2 - 3.0.[10][11]Often superior to HPLC, >1.5.[12]High, can exceed 2.0.Not applicable (measures signal separation, Δδ).
Analysis Time 10 - 30 minutes.[10]2 - 10 minutes.[][12]15 - 40 minutes.5 - 15 minutes.[13]
Sample Prep Simple dissolution.Simple dissolution.Often requires derivatization to increase volatility.[14][15]Simple mixing with chiral agent.[16]
LOD/LOQ Low (µg/mL levels).[10]Similar to HPLC.Very low (pg/mL levels).Higher, typically requires >1% of minor enantiomer.
Pros Widely available, robust, versatile, extensive library of CSPs.[17][18]Fast, reduced organic solvent use ("greener"), high efficiency.[][19]Extremely high resolution and sensitivity.Fast, no separation needed, absolute method, minimal sample prep.
Cons Higher solvent consumption and cost.Higher initial instrument cost.Requires analyte to be volatile or derivatizable.Lower sensitivity, potential for signal overlap, cost of chiral agents.
Best For QC labs, method robustness, wide applicability.High-throughput screening, purification.Trace analysis of chiral impurities.Rapid screening, reaction monitoring, structural confirmation.

In-Depth Methodologies & Experimental Data

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and widely used technique for enantiomeric purity determination in the pharmaceutical industry.[5] The availability of a vast array of polysaccharide-based CSPs makes it a versatile tool for separating N-Boc protected amino acid derivatives.[20]

Causality: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a molecule like our target compound, hydrogen bonding (with the hydroxyl and N-H groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the CSP (often a polysaccharide derivative) are the primary forces driving separation. The (R)- and (S)-enantiomers fit differently into the chiral environment, leading to different interaction energies and, consequently, different retention times.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALPAK® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a racemic standard (1:1 mixture of R and S enantiomers). The resolution between the two enantiomer peaks should be ≥ 2.0.[21]

Expected Results:

EnantiomerRetention Time (min)
(S)-Enantiomer~8.5
(R)-Enantiomer~10.2

The enantiomeric excess is calculated from the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses supercritical CO₂ as the main mobile phase.[] It has gained significant traction for chiral separations due to its speed, high efficiency, and reduced environmental impact.[19] For many compounds, SFC provides superior resolution in a fraction of the time compared to HPLC.[12][22]

Causality: The principles are similar to HPLC, but the low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster mass transfer, resulting in higher efficiency and speed. The same polysaccharide-based CSPs used in HPLC are typically employed in SFC.[][12]

Experimental Protocol: Chiral SFC

  • Instrumentation: SFC system with a back-pressure regulator and UV detector.

  • Column: CHIRALPAK® IC (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Methanol.

  • Injection Volume: 5 µL.

Expected Results:

EnantiomerRetention Time (min)
(S)-Enantiomer~2.1
(R)-Enantiomer~2.8
Chiral Gas Chromatography (GC)

GC can be a powerful tool for chiral analysis, offering exceptional resolution. However, it is limited to analytes that are thermally stable and volatile.[] Our target molecule, with its polar functional groups and relatively high molecular weight, is not directly suitable for GC analysis. It requires derivatization to block the polar -OH and N-H groups and increase its volatility.

Causality: A common derivatization strategy involves silylation (e.g., with BSTFA) or acylation. The derivatized enantiomers are then separated on a CSP, such as a cyclodextrin-based column.

Experimental Protocol: Chiral GC-MS

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Column: Chirasil-Val capillary column (25 m x 0.25 mm).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 min, then ramp to 220°C at 5°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line.

Note: While highly sensitive, the need for derivatization adds complexity and a potential source of error, making HPLC and SFC the preferred methods for this specific molecule for routine QC.[14][15]

NMR Spectroscopy

NMR provides a rapid method for ee determination without physical separation.[16] The use of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), can induce diastereomeric interactions that result in separate signals for the enantiomers in the ¹H or ¹⁹F NMR spectrum.[13]

Causality: The CSA forms weak, transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different spatial arrangements, causing the nuclei of the analyte enantiomers to experience slightly different magnetic environments, thus resolving their signals in the NMR spectrum.[7][9]

G cluster_0 NMR Analysis Workflow A 1. Sample Prep Dissolve analyte in CDCl₃. Obtain standard ¹H NMR. B 2. Add CSA Add ~1.5 equivalents of a Chiral Solvating Agent (e.g., TFAE). A->B C 3. Acquire Spectrum Acquire ¹H NMR spectrum of the mixture. B->C D 4. Analyze Identify a well-resolved proton signal that has split into two peaks. C->D E 5. Quantify Integrate the two peaks. Calculate % ee from the integral ratio. D->E

Caption: Workflow for ee determination by NMR.

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve ~5 mg of the sample in 0.6 mL of CDCl₃.

  • CSA: Add ~1.5 molar equivalents of (R)-TFAE.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Identify a proton signal (e.g., the proton on C-3) that shows baseline separation for the two enantiomers. Integrate the two signals to determine their ratio.

Note: This method is excellent for rapid confirmation but may lack the sensitivity and accuracy of chromatographic methods for determining very high % ee values (e.g., >99.5%).[13]

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is dictated by the specific analytical objective.

  • For routine Quality Control (QC) and release testing, where robustness, precision, and accuracy are paramount, Chiral HPLC is the recommended method. It is a well-understood, validated technique with a wide range of available columns and established protocols.[5][24]

  • For high-throughput screening in process development or discovery chemistry, where speed is critical, Chiral SFC is the superior choice. It offers significantly faster analysis times with the added benefit of being a more environmentally friendly technique.[19][22]

  • For trace-level quantification of the (S)-enantiomer, where maximum sensitivity is required, Chiral GC-MS after derivatization could be employed, though its complexity makes it less suitable for routine applications.

  • For rapid, at-line reaction monitoring or a quick check of enantiomeric purity, NMR spectroscopy with a chiral solvating agent is an efficient tool, providing results in minutes with minimal sample preparation.

Ultimately, the methods are complementary. A laboratory may use SFC for rapid screening to identify optimal separation conditions, which can then be translated to a robust HPLC method for formal validation and quality control, adhering to regulatory guidelines.[24]

References

  • Wrezel, P., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Semantic Scholar. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Valko, K. (Ed.). (2000). Separation Methods in Drug Synthesis and Purification.
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Padivitage, N., Kumar, S., & Rustum, A. (2016). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]

  • Google Patents. (n.d.). NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • ResearchGate. (n.d.). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

  • IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]

  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]

  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • European Medicines Agency. (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Retrieved from [Link]_

  • USP-NF. (n.d.). IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper di...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that you can manage your chemical waste with the same precision you apply to your research.

The core principle of this guide is proactive risk mitigation. In the absence of a specific Safety Data Sheet (SDS) detailing the explicit hazards of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, we will adhere to the best practice of treating the compound as a hazardous waste. This conservative approach ensures the highest level of safety for laboratory personnel and the environment.

Waste Characterization and Hazard Assessment

The first crucial step in any disposal procedure is to understand the nature of the waste. (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a complex organic molecule with several functional groups: a tert-butyloxycarbonyl (Boc) protecting group, an amine, a hydroxyl group, and an ethyl ester. While many N-Boc protected amino acids are not classified as hazardous, the absence of specific data necessitates a cautious approach.[1]

Key Considerations:

  • Reactivity: The Boc group is known to be labile under acidic conditions, which could lead to the generation of isobutylene and carbon dioxide.[2][3] Mixing this compound with strong acids in a waste container should be avoided.

  • Toxicity: The toxicological properties of this specific compound are not well-documented in the public domain.[4] Therefore, it is prudent to assume it may be harmful if inhaled, ingested, or absorbed through the skin.[5]

  • Environmental Fate: The environmental impact of this compound is unknown. Responsible disposal is critical to prevent potential harm to aquatic life and ecosystems.[6]

Given these uncertainties, (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester waste should be managed as hazardous chemical waste. This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which mandate a "cradle to grave" management approach for hazardous materials.[7]

Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[8][9] Do not mix this waste stream with other types of laboratory waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Protocol:
  • Select a Compatible Container:

    • Use a clean, leak-proof container made of a material compatible with the chemical waste. For (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, a high-density polyethylene (HDPE) or glass container is recommended.[10]

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[9]

    • The container must be in good condition, free from cracks or deterioration.[10]

  • Label the Container Immediately:

    • As soon as you designate a container for this waste, label it clearly.[6][11] The label should include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester".

      • The approximate concentration and quantity of the waste.

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

    • Use your institution's specific hazardous waste tags or labels if provided.

  • Waste Accumulation:

    • Collect the waste in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[11][12]

    • Keep the waste container closed at all times, except when adding waste.[9]

    • Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[13]

  • Segregate from Incompatibles:

    • Store the waste container away from incompatible materials, particularly strong acids, which could cause the Boc group to cleave.[2][3]

    • Utilize secondary containment, such as a spill tray, to contain any potential leaks.[8][9]

Disposal Workflow: From Laboratory to Final Disposition

The disposal of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester waste must be handled through your institution's approved hazardous waste management program.[9] Attempting to dispose of this chemical down the drain or in the regular trash is a violation of regulatory standards and poses a significant safety and environmental risk.[14][15]

Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Vendor A Generation of Waste ((R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester) B Characterize as Hazardous Waste A->B C Select & Label Compatible Container B->C D Accumulate in SAA (Satellite Accumulation Area) C->D E Request Waste Pickup (via Institutional EHS) D->E Container Full or Pickup Scheduled F Transport to Central Accumulation Area (CAA) E->F G Final Disposal (Incineration or other approved method) F->G

Caption: Disposal workflow for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.

Disposal Procedure:
  • Request a Pickup: Once the waste container is full or you are ready to have it removed, follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

  • EHS Collection: Trained EHS personnel will collect the properly labeled and sealed container from your laboratory's SAA.

  • Transportation and Final Disposal: The waste will be transported to a central accumulation area before being transferred to a licensed hazardous waste disposal facility.[11] The likely method of final disposal for this type of organic compound is high-temperature incineration.[16]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • Follow the instructions of emergency personnel.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a critical component of responsible laboratory practice. By following these guidelines, you are not only ensuring compliance with federal and local regulations but also fostering a culture of safety within your organization.[10][17] Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.[9]

References

  • Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • American Chemical Society. (2023, November 1). Managing Hazardous Chemical Waste in the Lab.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • CymitQuimica. (n.d.). (R)-N-BOC-5-AMINO-3-HYDROXY-PENTANOIC ACID ETHYL ESTER.
  • Santa Cruz Biotechnology, Inc. (n.d.). (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • Anonymous. (n.d.).
  • BenchChem. (2025). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(BOC-amino)-1-propanol.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • CymitQuimica. (n.d.). (R)-5-N-BOC-AMINO-3-HYDROXYL-PENTANIOC ACID.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS No. 182370-56-5).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS No. 182370-56-5). As a key intermediate in various synthetic pathways, understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring personal safety and maintaining the integrity of your research. This guide moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Hazard Identification and Risk Assessment

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is a Boc-protected amino acid derivative. While specific toxicology data is not extensively published, information from suppliers and data for structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with irritation and potential harm upon direct contact or ingestion.[1][2]

The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, potentially generating gaseous byproducts like isobutylene.[3][4] Therefore, the risk assessment must account for both the compound itself and the conditions of its use.

Summary of Known Hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The compound is typically a pale-yellow to yellow-brown liquid, which reduces the risk of airborne dust compared to a solid but increases the risk of splashes and vapor exposure.[1]

Potential Hazard Route of Exposure Consequence Required Protective Action
Eye Irritation Splash, VaporSerious eye irritation, potential for lasting damageChemical splash goggles minimum; face shield for splash risks
Skin Irritation Direct Contact, SpillLocalized redness, irritationChemical-resistant gloves, laboratory coat
Respiratory Irritation Inhalation of Vapors/AerosolsIrritation of nose, throat, and lungsWork in a certified chemical fume hood
Harmful if Swallowed IngestionGastrointestinal irritation, systemic effectsProhibit eating/drinking in lab; wash hands thoroughly

Core Personal Protective Equipment (PPE) for Routine Handling

For standard laboratory operations involving milligram to gram quantities of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, the following PPE is mandatory. The principle is to create a complete barrier between the researcher and the chemical.[5]

A. Eye and Face Protection
  • Chemical Safety Goggles: At a minimum, ANSI Z87.1-rated chemical safety goggles must be worn.[6] These provide a seal around the eyes, protecting against splashes and vapors more effectively than standard safety glasses.

  • Face Shield: When handling larger volumes (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, extractions, or quenching reactions), a full-face shield must be worn in addition to safety goggles.[6] The goggles provide the primary seal, while the shield protects the rest of the face.

B. Hand Protection
  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound and its solutions.[6] Always inspect gloves for any signs of degradation or punctures before use.[7]

  • Double Gloving: For extended operations or when handling concentrated solutions, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Causality: Esters and other organic solvents can permeate glove materials at different rates. Nitrile offers good general resistance. Contaminated gloves can trap chemicals against the skin, increasing the risk of irritation or absorption, so they should be removed and replaced immediately upon contamination.[8]

C. Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing from minor spills and splashes.[7]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[6]

Enhanced PPE for High-Risk Scenarios

Certain operations increase the risk of exposure and necessitate a higher level of protection.

  • Aerosol Generation: If there is a potential to generate aerosols (e.g., via sonication, vigorous mixing, or accidental heating), all work must be conducted within a certified chemical fume hood. If this is not possible, respiratory protection is required.

  • Respiratory Protection: For situations with inadequate ventilation or potential aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] A fit test is required before using any tight-fitting respirator.

Procedural Discipline: PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment. The goal of doffing is to prevent any contaminants from the outside of your PPE from touching your skin, hair, or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Safety Goggles / Face Shield d1->d2 d3 3. Gloves (Pull over cuffs) d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Safety Goggles / Face Shield f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: PPE Donning and Doffing Workflow.

Operational Plans: Spill, Exposure, and Disposal

A. Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

B. Spill Response

For a small spill (<100 mL), ensure the area is well-ventilated (preferably within a fume hood). Wearing your full core PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

C. Waste Disposal
  • Contaminated PPE: Used gloves, absorbent pads, and other disposable contaminated materials must be collected in a designated hazardous waste container. Do not discard them in the regular trash.

  • Chemical Waste: Unused (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester and solutions containing it must be disposed of as hazardous chemical waste. Follow all federal, state, and local environmental regulations.[9] The container must be clearly labeled with the full chemical name and associated hazards.

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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